molecular formula C24H26N2O6 B1673102 Jte-907 CAS No. 282089-49-0

Jte-907

Cat. No.: B1673102
CAS No.: 282089-49-0
M. Wt: 438.5 g/mol
InChI Key: GRAJFFFXJYFVOC-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentoxy-1H-quinoline-3-carboxamide is a member of quinolines and an aromatic amide.
a cannabinoid CB2 receptor ligand;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentoxy-1H-quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6/c1-3-4-5-10-30-22-19(29-2)9-7-16-12-17(24(28)26-21(16)22)23(27)25-13-15-6-8-18-20(11-15)32-14-31-18/h6-9,11-12H,3-5,10,13-14H2,1-2H3,(H,25,27)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAJFFFXJYFVOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=CC2=C1NC(=O)C(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001010010
Record name JTE-907
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Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

282089-49-0
Record name N-(1,3-Benzodioxol-5-ylmethyl)-1,2-dihydro-7-methoxy-2-oxo-8-(pentyloxy)-3-quinolinecarboxamide
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Record name JTE-907
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Record name JTE-907
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Record name JTE-907
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Foundational & Exploratory

JTE-907: A Technical Guide to its Mechanism of Action as a Selective CB2 Receptor Inverse Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action

JTE-907, chemically known as N-(benzo[1]dioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentyloxy-1,2-dihydroquinoline-3-carboxamide, is a potent and selective inverse agonist for the cannabinoid CB2 receptor.[2] Unlike a neutral antagonist which simply blocks agonist binding, an inverse agonist binds to the same receptor and elicits an opposite pharmacological response. In the case of the CB2 receptor, which is constitutively active to some extent, JTE-907 reduces the basal level of receptor signaling.[3] This is primarily achieved through the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. JTE-907 has been shown to concentration-dependently increase forskolin-stimulated cAMP production in cells expressing the CB2 receptor, a hallmark of inverse agonism at this G protein-coupled receptor (GPCR).

The CB2 receptor is predominantly expressed on hematopoietic and immune cells, and its modulation by JTE-907 leads to significant anti-inflammatory and immunomodulatory effects. These effects are not solely dependent on cAMP modulation but also involve intricate signaling cascades that influence immune cell differentiation and function.

Quantitative Data Summary

The following tables summarize the key quantitative data for JTE-907 from in vitro and in vivo studies.

Table 1: Receptor Binding Affinity (Ki) of JTE-907

SpeciesReceptorCell TypeKi (nM)Reference
HumanCB2CHO cells35.9
MouseCB2CHO cells1.55
RatCB2Splenocytes0.38

Table 2: Receptor Selectivity of JTE-907 (CB2 vs. CB1)

SpeciesSelectivity Ratio (CB1 Ki / CB2 Ki)Reference
Human66
Mouse684
Rat2760

Table 3: In Vivo Anti-inflammatory and Anti-pruritic Activity of JTE-907

Animal ModelEffectDosageReference
Carrageenan-induced mouse paw edemaDose-dependent inhibition of edemaOral
NC mice with chronic dermatitis (atopic dermatitis model)Suppression of spontaneous scratching and cutaneous nerve activity1 and 10 mg/kg/day (oral)

Key Signaling Pathways

JTE-907's mechanism of action involves at least two distinct signaling pathways: the canonical CB2 receptor-mediated pathway involving cAMP, and a more recently identified pathway influencing T-cell differentiation.

CB2 Receptor Inverse Agonism and cAMP Modulation

As an inverse agonist, JTE-907 binds to the CB2 receptor and stabilizes it in an inactive conformation. This reduces the basal level of Gαi/o protein activation, leading to disinhibition of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.

G JTE907 JTE-907 CB2R CB2 Receptor (Inactive State) JTE907->CB2R Binds and stabilizes Gai Gαi/o CB2R->Gai Prevents activation AC Adenylyl Cyclase Gai->AC Disinhibition cAMP cAMP AC->cAMP Converts ATP ATP

Caption: JTE-907 signaling via CB2 receptor inverse agonism.

T-Cell Differentiation Pathway

In T helper 0 (Th0) lymphocytes, JTE-907, acting through the CB2 receptor, triggers a signaling cascade involving the phosphorylation of p38 MAP kinase and the activation of Signal Transducer and Activator of Transcription 5A (STAT5A). This pathway promotes the differentiation of Th0 cells into regulatory T cells (Tregs), characterized by the expression of FoxP3, TGF-β, and IL-10. This mechanism is crucial for the anti-inflammatory effects of JTE-907 observed in models of inflammatory bowel disease.

G JTE907 JTE-907 CB2R CB2 Receptor JTE907->CB2R p38 p38 MAPK CB2R->p38 Phosphorylation STAT5A STAT5A p38->STAT5A Activation Treg Treg Differentiation STAT5A->Treg FoxP3 ↑ FoxP3 Treg->FoxP3 TGFb ↑ TGF-β Treg->TGFb IL10 ↑ IL-10 Treg->IL10

Caption: JTE-907-induced T cell differentiation pathway.

GPR55-Independent Signaling in Islets

Interestingly, in human and mouse pancreatic islets, JTE-907 has been shown to stimulate insulin secretion through a Gq-coupled signaling pathway that is independent of both CB2 and GPR55 receptors. This effect is associated with elevations in inositol phosphate (IP1) and intracellular calcium ([Ca2+]i), but not cAMP. This suggests an off-target effect or interaction with an as-yet-unidentified receptor in this specific cell type.

G JTE907 JTE-907 UnknownR Unknown GPCR JTE907->UnknownR Gq Gαq UnknownR->Gq Activates PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Insulin Insulin Secretion DAG->Insulin Ca_release->Insulin

References

JTE-907: A Technical Guide to its Role in cAMP Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JTE-907 is a potent and selective inverse agonist of the cannabinoid receptor type 2 (CB2). Its interaction with the CB2 receptor has significant implications for intracellular signaling, particularly the modulation of cyclic adenosine monophosphate (cAMP) production. This technical guide provides an in-depth analysis of the role of JTE-907 in cAMP synthesis, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows. The information is tailored for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of JTE-907's mechanism of action.

Introduction

JTE-907, chemically known as N-(benzo[1][2]dioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentyloxy-1,2-dihydroquinoline-3-carboxamide, is a well-characterized ligand for the CB2 receptor.[3] Unlike agonists that activate a receptor to elicit a biological response, or neutral antagonists that block agonist activity, an inverse agonist binds to the same receptor and initiates a response opposite to that of the agonist. In the context of G protein-coupled receptors (GPCRs) like CB2, which are often constitutively active to some degree, inverse agonists can reduce the basal level of receptor signaling. The CB2 receptor is primarily expressed in immune cells and is a key modulator of inflammatory responses.[1]

The canonical signaling pathway for the CB2 receptor involves its coupling to inhibitory G proteins (Gi/o). Activation of the CB2 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Conversely, an inverse agonist like JTE-907 is expected to counteract this inhibitory effect, leading to an increase in cAMP production. This guide will explore the experimental evidence supporting this mechanism.

Quantitative Data on JTE-907 and cAMP Production

The effect of JTE-907 on cAMP production has been investigated in different cellular contexts, yielding results that highlight the cell-type-specific nature of its activity. The following table summarizes the key findings from two pivotal studies.

Cell TypeJTE-907 ConcentrationEffect on cAMP ProductionKey FindingsReference
CHO cells expressing human and mouse CB2 receptorsConcentration-dependentIncrease in forskolin-stimulated cAMP productionJTE-907 behaves as an inverse agonist, counteracting the Gi-mediated inhibition of adenylyl cyclase.Iwamura et al., 2001[3]
Human and mouse islets10 µMNo significant change in basal or forskolin-stimulated cAMP levelsIn this cell type, JTE-907's effects on insulin secretion appear to be independent of the cAMP pathway and are instead linked to Gq-coupling.González-Mariscal et al., 2021

Binding Affinities (Ki) of JTE-907 for CB2 Receptors:

SpeciesKi (nM)
Human35.9
Mouse1.55
Rat0.38

Data from Iwamura et al., 2001

Signaling Pathway and Experimental Workflow

JTE-907 Signaling Pathway for cAMP Production

The following diagram illustrates the mechanism by which JTE-907, as a CB2 inverse agonist, leads to an increase in intracellular cAMP levels.

G cluster_membrane Cell Membrane JTE907 JTE-907 CB2R CB2 Receptor (Constitutively Active) JTE907->CB2R Binds and stabilizes inactive state G_protein Gi/o Protein CB2R->G_protein Reduces basal Gi/o activation AC Adenylyl Cyclase G_protein->AC Inhibition released cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation

Caption: JTE-907's inverse agonism at the CB2 receptor.

Experimental Workflow for cAMP Measurement

This diagram outlines a typical experimental procedure for quantifying changes in intracellular cAMP levels in response to JTE-907 treatment.

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_lysis_detection Lysis and Detection cluster_analysis Data Analysis cell_culture 1. Culture cells (e.g., CB2-expressing CHO cells or islets) cell_seeding 2. Seed cells in multi-well plates cell_culture->cell_seeding pre_incubation 3. Pre-incubate with phosphodiesterase inhibitor (e.g., IBMX) cell_seeding->pre_incubation treatment 4. Add JTE-907 (various concentrations) pre_incubation->treatment forskolin_stimulation 5. Stimulate with Forskolin (to activate adenylyl cyclase) treatment->forskolin_stimulation cell_lysis 6. Lyse cells to release intracellular cAMP forskolin_stimulation->cell_lysis cAMP_assay 7. Perform cAMP assay (e.g., ELISA, HTRF) cell_lysis->cAMP_assay data_quantification 8. Quantify cAMP levels cAMP_assay->data_quantification dose_response 9. Plot dose-response curve and calculate EC50/IC50 data_quantification->dose_response

Caption: Workflow for a cAMP accumulation assay.

Experimental Protocols

cAMP Assay in CB2-Expressing CHO Cells (Adapted from Iwamura et al., 2001)

While the full detailed protocol from the original 2001 study by Iwamura and colleagues is not publicly available, the abstract and subsequent citations indicate a methodology consistent with the following steps. This protocol is a standard representation of how such an experiment would be conducted.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human or mouse CB2 receptor are cultured in appropriate media (e.g., Ham's F-12) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 24- or 48-well plates and grown to a confluent monolayer.

  • Assay Buffer: The growth medium is replaced with a serum-free assay buffer containing a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation. Cells are pre-incubated for a short period.

  • JTE-907 Treatment: JTE-907 is added to the wells at various concentrations to generate a dose-response curve.

  • Forskolin Stimulation: Forskolin, a direct activator of adenylyl cyclase, is added to all wells (except for basal controls) to stimulate cAMP production.

  • Cell Lysis: After incubation, the assay is terminated, and the cells are lysed to release the intracellular cAMP.

  • cAMP Quantification: The amount of cAMP in the cell lysates is quantified using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The results are expressed as a percentage of the forskolin-stimulated response, and dose-response curves are generated to determine the potency (EC50) of JTE-907.

cAMP Measurement in Human and Mouse Islets (González-Mariscal et al., 2021)

This protocol details the methodology used to assess the effect of JTE-907 on cAMP levels in pancreatic islets.

  • Islet Isolation and Culture: Islets are isolated from human donors or mice and cultured in RPMI-1640 medium.

  • Static Incubation: Groups of size-matched islets are pre-incubated for 30 minutes at 37°C in Krebs-HEPES buffer supplemented with bovine serum albumin and glucose.

  • Experimental Conditions: The islets are then incubated for 30 minutes under various conditions:

    • Basal (low glucose)

    • Basal + 10 µM JTE-907

    • Basal + 1 µM Forskolin

    • Basal + 1 µM Forskolin + 10 µM JTE-907

  • cAMP Extraction: Following incubation, the buffer is removed, and the islets are lysed with an ethanol/HCl solution. The samples are then dried.

  • cAMP Quantification: The dried samples are reconstituted, and the cAMP concentration is determined using a competitive immunoassay kit (e.g., cAMP-Glo™ Assay). Luminescence is measured as an indicator of cAMP levels.

  • Data Analysis: The cAMP levels for each condition are quantified and compared using appropriate statistical tests (e.g., ANOVA) to determine if JTE-907 has a significant effect.

Discussion and Conclusion

The available evidence demonstrates that JTE-907 functions as a CB2 receptor inverse agonist, leading to a concentration-dependent increase in forskolin-stimulated cAMP production in recombinant cell lines expressing the receptor. This is consistent with the canonical understanding of CB2 receptor signaling, where an inverse agonist would alleviate the constitutive inhibitory tone of the Gi/o protein on adenylyl cyclase.

However, the study by González-Mariscal et al. (2021) in pancreatic islets introduces an important layer of complexity. Their finding that JTE-907 does not alter cAMP levels in this native cell type suggests that the cellular context and the presence of other signaling pathways can significantly influence the drug's mechanism of action. In islets, JTE-907 appears to signal through a Gq-coupled pathway, independent of cAMP modulation.

For researchers and drug development professionals, these findings underscore the importance of characterizing the activity of a compound in multiple, physiologically relevant systems. While JTE-907's role as a CB2 inverse agonist that modulates cAMP is well-established in certain contexts, its "off-target" or alternative signaling effects in other tissues may lead to different and potentially therapeutically relevant outcomes. Future research should continue to explore these context-dependent signaling properties of JTE-907 and other CB2 receptor ligands.

References

Pharmacological Profile of JTE-907: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JTE-907, N-(benzo[1][2]dioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentyloxy-1,2-dihydroquinoline-3-carboxamide, is a potent and selective inverse agonist of the cannabinoid receptor type 2 (CB2).[1][3] This document provides a comprehensive overview of the pharmacological properties of JTE-907, including its binding affinity, selectivity, and functional activity in various in vitro and in vivo models. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and drug development efforts. JTE-907 has demonstrated significant anti-inflammatory properties and modulates immune responses through distinct signaling cascades, highlighting its therapeutic potential.[1]

Introduction

The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands, and metabolic enzymes, plays a crucial role in regulating a myriad of physiological processes. The CB2 receptor, primarily expressed in immune cells, has emerged as a promising therapeutic target for inflammatory and autoimmune diseases. JTE-907 is a synthetic, non-cannabinoid ligand that exhibits high affinity and selectivity for the CB2 receptor, acting as an inverse agonist. This profile distinguishes it from classical cannabinoid agonists and presents a unique mechanism for modulating immune function. This guide synthesizes the current knowledge on the pharmacological characteristics of JTE-907.

Physicochemical Properties

PropertyValue
Chemical Name N-(1,3-Benzodioxol-5-ylmethyl)-1,2-dihydro-7-methoxy-2-oxo-8-(pentyloxy)-3-quinolinecarboxamide
Molecular Formula C24H26N2O6
Molecular Weight 438.48 g/mol
CAS Number 282089-49-0

Pharmacodynamics: Receptor Binding and Selectivity

JTE-907 demonstrates high-affinity binding to human, mouse, and rat CB2 receptors. Its selectivity for the CB2 receptor over the CB1 receptor is a key feature of its pharmacological profile.

Table 1: Radioligand Binding Affinity (Ki) of JTE-907

Receptor SpeciesKi (nM)
Human CB235.9
Mouse CB21.55
Rat CB20.38

Table 2: Receptor Selectivity of JTE-907 (CB1 Ki / CB2 Ki)

SpeciesSelectivity Ratio (CB1/CB2)
Human66
Mouse684
Rat2760

In Vitro Pharmacology

Inverse Agonism at the CB2 Receptor

As an inverse agonist, JTE-907 inhibits the basal activity of the CB2 receptor. This is demonstrated by its ability to increase forskolin-stimulated cyclic adenosine monophosphate (cAMP) production in cells expressing the CB2 receptor, a response opposite to that of CB2 agonists which typically inhibit adenylyl cyclase and decrease cAMP levels.

Table 3: In Vitro Functional Activity of JTE-907

AssayEffect
Forskolin-stimulated cAMP accumulationConcentration-dependent increase
Gq-Coupled Agonism in Pancreatic Islets

Interestingly, in human and mouse pancreatic islets, JTE-907 has been shown to act as a Gq-coupled agonist, stimulating insulin secretion. This effect is independent of CB2 and GPR55 receptors and is associated with increases in inositol monophosphate (IP1) and intracellular calcium ([Ca2+]i).

In Vivo Pharmacology

JTE-907 exhibits significant anti-inflammatory effects in various animal models.

Table 4: In Vivo Anti-inflammatory Activity of JTE-907

Animal ModelEffect
Carrageenan-induced paw edema (mouse)Dose-dependent inhibition of edema
Dinitrofluorobenzene-induced ear swelling (mouse)Significant inhibition of swelling
DNBS-induced colitis (mouse)Amelioration of inflammation

Signaling Pathways

JTE-907 modulates distinct signaling pathways depending on the cellular context.

CB2 Receptor-Mediated Signaling in T-Cells

In T-helper (Th0) lymphocytes, JTE-907 promotes differentiation towards a regulatory T-cell (Treg) phenotype. This immunomodulatory effect is mediated through the activation of p38 mitogen-activated protein kinase (MAPK) and Signal Transducer and Activator of Transcription 5A (STAT5A).

G JTE907 JTE-907 CB2R CB2 Receptor JTE907->CB2R p38 p38 MAPK CB2R->p38 Activation STAT5A STAT5A CB2R->STAT5A Activation Treg_diff Treg Differentiation (FoxP3, TGF-β, IL-10) p38->Treg_diff STAT5A->Treg_diff

Caption: JTE-907 signaling in T-cell differentiation.

Gq-Coupled Signaling in Pancreatic Islets

In pancreatic islets, JTE-907 acts as an agonist at an unidentified Gq-coupled receptor, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events that culminate in insulin secretion.

G JTE907 JTE-907 GPCR Unknown Gq-coupled Receptor JTE907->GPCR PLC Phospholipase C (PLC) GPCR->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Insulin_secretion Insulin Secretion DAG->Insulin_secretion Ca_release->Insulin_secretion

Caption: Gq-coupled signaling of JTE-907 in pancreatic islets.

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of JTE-907 for the CB2 receptor.

  • Materials:

    • Membrane preparations from cells expressing the target CB receptor (e.g., CHO-hCB2).

    • Radioligand: [3H]CP55,940.

    • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EGTA, 0.1% (w/v) fatty acid-free BSA, pH 7.4.

    • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EGTA, 0.5% (w/v) BSA, pH 7.4.

    • Unlabeled CP55,940 for determining non-specific binding.

    • JTE-907 dilutions.

    • 96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of JTE-907 in binding buffer.

    • In a 96-well plate, add binding buffer, [3H]CP55,940 (at a concentration near its Kd), and membrane preparation to wells for total binding.

    • For non-specific binding, add a high concentration of unlabeled CP55,940 in place of JTE-907.

    • For competitive binding, add the JTE-907 dilutions.

    • Incubate the plate with gentle agitation.

    • Rapidly filter the contents of each well through glass fiber filters and wash with ice-cold wash buffer.

    • Measure the radioactivity of the filters using a scintillation counter.

    • Calculate Ki values using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Reagents: - JTE-907 dilutions - [3H]CP55,940 - Membranes setup_plate Set up 96-well plate: - Total Binding - Non-specific Binding - Competitive Binding prep_reagents->setup_plate incubation Incubate plate setup_plate->incubation filtration Filter and wash incubation->filtration scintillation Scintillation Counting filtration->scintillation calculation Calculate Ki scintillation->calculation

Caption: Workflow for the radioligand binding assay.

cAMP Accumulation Assay

This protocol measures the inverse agonist activity of JTE-907 by quantifying its effect on forskolin-stimulated cAMP levels.

  • Materials:

    • CHO cells stably expressing the human CB2 receptor (CHO-hCB2).

    • Forskolin.

    • JTE-907 dilutions.

    • cAMP assay kit (e.g., HTRF-based).

    • Cell culture medium and reagents.

  • Procedure:

    • Seed CHO-hCB2 cells in a 96-well plate and culture overnight.

    • Pre-incubate cells with various concentrations of JTE-907.

    • Stimulate the cells with forskolin.

    • Lyse the cells and measure intracellular cAMP levels according to the assay kit manufacturer's instructions (e.g., HTRF).

    • Analyze the data to determine the concentration-dependent effect of JTE-907 on cAMP accumulation.

G cell_seeding Seed CHO-hCB2 cells drug_treatment Pre-incubate with JTE-907 cell_seeding->drug_treatment stimulation Stimulate with Forskolin drug_treatment->stimulation cell_lysis Lyse cells stimulation->cell_lysis cAMP_detection Detect cAMP (HTRF) cell_lysis->cAMP_detection data_analysis Analyze data cAMP_detection->data_analysis

Caption: Workflow for the cAMP accumulation assay.

Carrageenan-Induced Paw Edema

This protocol describes an in vivo model to assess the anti-inflammatory effects of JTE-907.

  • Materials:

    • C57BL/6 mice.

    • Carrageenan solution (e.g., 1% in saline).

    • JTE-907 formulation for oral administration.

    • Plethysmometer or calipers for measuring paw volume/thickness.

  • Procedure:

    • Administer JTE-907 or vehicle orally to the mice.

    • After a defined pre-treatment time, inject carrageenan (e.g., 50 µl of 1% solution) into the subplantar region of the right hind paw.

    • Measure the paw volume or thickness at baseline and at various time points after carrageenan injection.

    • Calculate the percentage of edema inhibition for the JTE-907 treated groups compared to the vehicle control group.

G drug_admin Oral administration of JTE-907 or vehicle carrageenan_injection Subplantar injection of Carrageenan drug_admin->carrageenan_injection paw_measurement Measure paw volume/ thickness over time carrageenan_injection->paw_measurement data_analysis Calculate edema inhibition paw_measurement->data_analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Conclusion

JTE-907 is a valuable pharmacological tool for investigating the role of the CB2 receptor in health and disease. Its high selectivity and inverse agonist properties at the CB2 receptor, coupled with its demonstrated in vivo anti-inflammatory efficacy, make it a compound of significant interest for the development of novel therapeutics for inflammatory disorders. The unexpected Gq-coupled agonism in pancreatic islets warrants further investigation and highlights the complex pharmacology of this molecule. The detailed protocols and signaling pathway diagrams provided in this guide are intended to support and stimulate future research into the therapeutic potential of JTE-907 and other CB2 receptor modulators.

References

In-Depth Technical Guide: JTE-907 Binding Affinity and Signaling at the CB2 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics and functional activity of JTE-907, a selective inverse agonist for the cannabinoid type 2 (CB2) receptor. The document details its binding affinity across different species, receptor selectivity, the experimental methods used for its characterization, and its complex signaling sequelae.

Quantitative Binding Affinity and Selectivity

JTE-907, chemically known as N-(benzo[1][2]dioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentyloxy-1,2-dihydroquinoline-3-carboxamide, demonstrates a high binding affinity for the CB2 receptor, with notable variations across species. Its designation as a selective ligand is supported by a significantly lower affinity for the cannabinoid type 1 (CB1) receptor.

Binding Affinity (Ki) for CB2 Receptors

The inhibitory constant (Ki) is a measure of a ligand's binding affinity, where a lower Ki value indicates a higher affinity. The Ki values for JTE-907 have been determined in membranes from cells expressing recombinant human and mouse CB2 receptors, as well as from rat splenocytes, which endogenously express the receptor[1][3].

SpeciesReceptor SourceKi (nM)
HumanCHO Cell Membranes35.9[1]
MouseCHO Cell Membranes1.55
RatSplenocytes0.38
CB2 vs. CB1 Receptor Selectivity

Selectivity is a critical parameter in drug development, minimizing off-target effects. JTE-907 exhibits a strong preference for the CB2 receptor over the CB1 receptor. The selectivity ratio, calculated as (Ki for CB1) / (Ki for CB2), highlights this preference.

SpeciesCB1 Receptor SourceSelectivity Ratio (CB1/CB2)
HumanCHO Cell Membranes66-fold
MouseCerebellum684-fold
RatCerebellum2760-fold

Experimental Protocols

The characterization of JTE-907 involves several key in vitro assays. The following sections describe the detailed methodologies for receptor binding and functional signaling assays.

Radioligand Displacement Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (JTE-907) by measuring its ability to displace a known radiolabeled ligand from the CB2 receptor.

Objective: To calculate the inhibitory constant (Ki) of JTE-907 for the CB2 receptor.

Materials:

  • Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably transfected with the human CB2 receptor, or from tissues endogenously expressing the receptor (e.g., rat splenocytes).

  • Radioligand: A high-affinity CB1/CB2 agonist, such as [³H]CP55,940.

  • Test Compound: JTE-907, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing a fatty-acid-free bovine serum albumin (BSA) to reduce non-specific binding.

  • Filtration System: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter: To measure radioactivity.

Protocol:

  • Preparation: Cell membranes (20-40 µg of protein) are pre-incubated in the assay buffer.

  • Incubation: The membranes are incubated with a fixed concentration of the radioligand ([³H]CP55,940, typically at its Kd concentration) and varying concentrations of the unlabeled test compound, JTE-907.

  • Control Groups:

    • Total Binding: Membranes are incubated with only the radioligand to determine the maximum binding.

    • Non-Specific Binding: Membranes are incubated with the radioligand and a high concentration of a non-labeled, potent cannabinoid agonist (e.g., WIN55,212-2) to saturate the receptors and measure binding to non-receptor components.

  • Equilibrium: The reaction is incubated at 30°C for 60-90 minutes to allow binding to reach equilibrium.

  • Termination & Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters. The filters are washed immediately with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of JTE-907 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis P1 Prepare Serial Dilutions of JTE-907 A1 Incubate Membranes, Radioligand, and JTE-907 at 30°C P1->A1 P2 Prepare Cell Membranes (CB2-expressing) P2->A1 P3 Prepare Radioligand ([³H]CP55,940) P3->A1 S1 Rapid Vacuum Filtration (Separates Bound from Free) A1->S1 S2 Wash Filters S1->S2 S3 Measure Radioactivity via Scintillation Counting S2->S3 D1 Calculate Specific Binding S3->D1 D2 Generate Competition Curve (Binding % vs. [JTE-907]) D1->D2 D3 Determine IC50 Value D2->D3 D4 Calculate Ki using Cheng-Prusoff Equation D3->D4

Workflow for Radioligand Displacement Assay
Forskolin-Stimulated cAMP Accumulation Assay

This functional assay is used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a Gi/o-coupled receptor like CB2.

Objective: To characterize the functional activity of JTE-907 by measuring its effect on cAMP levels.

Materials:

  • Cells: CHO cells expressing the human CB2 receptor.

  • Stimulant: Forskolin (an adenylyl cyclase activator).

  • PDE Inhibitor: Isobutylmethylxanthine (IBMX) to prevent cAMP degradation.

  • Test Compound: JTE-907.

  • cAMP Detection Kit: A competitive immunoassay kit (e.g., HTRF, ELISA).

Protocol:

  • Cell Culture: Cells are cultured to an appropriate confluency in multi-well plates.

  • Pre-incubation: Cells are pre-incubated with IBMX for a short period (e.g., 20 minutes) to inhibit phosphodiesterases.

  • Treatment: Cells are then treated with varying concentrations of JTE-907 in the presence of a fixed concentration of forskolin (e.g., 1 µM). Forskolin directly stimulates adenylyl cyclase, leading to a large production of cAMP.

  • Incubation: The reaction is incubated for 30 minutes at 37°C.

  • Cell Lysis: The reaction is stopped, and cells are lysed according to the detection kit's protocol.

  • cAMP Quantification: The concentration of cAMP in the cell lysate is measured using the detection kit.

  • Data Analysis:

    • An agonist at the Gi/o-coupled CB2 receptor would inhibit adenylyl cyclase, thus decreasing the forskolin-stimulated cAMP levels.

    • An inverse agonist like JTE-907 inhibits the constitutive activity of the receptor, relieving the basal inhibition on adenylyl cyclase, and thus increasing the forskolin-stimulated cAMP levels.

    • A neutral antagonist would have no effect on its own but would block the effect of an agonist.

Signaling Pathways of JTE-907

JTE-907's interaction with the CB2 receptor and other cellular components can trigger distinct signaling cascades depending on the cellular context.

Canonical Inverse Agonism at CB2 Receptor

The CB2 receptor is canonically coupled to the inhibitory G-protein, Gi/o. Many GPCRs, including CB2, exhibit some level of constitutive (basal) activity even without a ligand. JTE-907 acts as an inverse agonist, binding to the receptor and stabilizing it in an inactive conformation. This reduces the basal level of Gi/o protein activation, which in turn relieves the constitutive inhibition of adenylyl cyclase (AC). The net effect is an increase in the cell's ability to produce cyclic AMP (cAMP) when stimulated by an activator like forskolin.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol JTE907 JTE-907 CB2 CB2 Receptor (Constitutively Active) JTE907->CB2 Binds and Inactivates Gi Gi Protein CB2->Gi Basal Inhibition Reduced AC Adenylyl Cyclase Gi->AC Inhibition Relieved cAMP cAMP AC->cAMP Converts ATP ATP Forskolin Forskolin Forskolin->AC Stimulates

CB2 Inverse Agonism Signaling
T-Cell Differentiation Pathway

In the context of immune modulation, JTE-907 has been shown to influence T-cell differentiation. Within naïve CD4+ T lymphocytes, JTE-907 binding to the CB2 receptor initiates a signaling cascade that involves the phosphorylation of p38 MAP kinase and the activation of the STAT5A transcription factor. This pathway promotes the differentiation of these cells into a regulatory T-cell (Treg) phenotype, which is characterized by the expression of FoxP3, TGF-β, and IL-10, contributing to its anti-inflammatory effects.

G cluster_membrane T-Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus JTE907 JTE-907 CB2 CB2 Receptor JTE907->CB2 p38 p38 CB2->p38 Triggers Signaling p_p38 p-p38 (Active) p38->p_p38 Phosphorylation STAT5A STAT5A p_p38->STAT5A p_STAT5A p-STAT5A (Active) STAT5A->p_STAT5A Activation Gene FoxP3, TGF-β, IL-10 Gene Expression p_STAT5A->Gene Promotes Transcription Treg Treg Phenotype Differentiation Gene->Treg

JTE-907 Signaling in T-Cells
Off-Target Gq-Coupled Signaling in Islet Cells

Interestingly, in human and mouse pancreatic islets, JTE-907 exhibits effects that are independent of the CB2 receptor. It has been observed to stimulate insulin secretion by acting as an agonist at an unidentified Gq-coupled receptor. This activation leads to the stimulation of Phospholipase C (PLC), which hydrolyzes PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), and its downstream metabolite, inositol monophosphate (IP1), accumulates. These signaling events promote insulin secretion and β-cell proliferation. This highlights the importance of characterizing compound activity in various tissue types.

G cluster_membrane Islet Cell Membrane cluster_cytosol Cytosol JTE907 JTE-907 GPCR Unknown Gq-Coupled Receptor JTE907->GPCR Agonist Binding Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 to PIP2 PIP2 IP1 IP1 Accumulation IP3->IP1 Metabolized to Ca ↑ Intracellular Ca²⁺ IP3->Ca Insulin Insulin Secretion Ca->Insulin Promotes

References

JTE-907: An In-Depth Technical Guide for Studying Cannabinoid Receptor Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of JTE-907, a potent and selective cannabinoid receptor 2 (CB2) inverse agonist. It details its pharmacological properties, mechanism of action, and its application in studying cannabinoid receptor signaling pathways, supported by experimental protocols and data.

Introduction to JTE-907

JTE-907, with the chemical name N-(benzo[1][2]dioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentyloxy-1,2-dihydroquinoline-3-carboxamide, is a valuable research tool for investigating the physiological and pathological roles of the CB2 receptor.[2] As a selective inverse agonist, it not only blocks the effects of CB2 agonists but also reduces the basal activity of the receptor, making it instrumental in elucidating the constitutive activity of CB2 receptors.[2][3] Its anti-inflammatory properties have been demonstrated in various in vivo models, highlighting its potential for therapeutic development.

Pharmacological Profile of JTE-907

The utility of JTE-907 as a research tool is underscored by its high affinity and selectivity for the CB2 receptor across different species.

Table 1: Binding Affinity (Ki) of JTE-907 for CB2 Receptors
SpeciesReceptorKi (nM)Cell Type/TissueReference
HumanCB235.9CHO cells
MouseCB21.55CHO cells
RatCB20.38Splenocytes
Table 2: Selectivity of JTE-907 for CB2 over CB1 Receptors
SpeciesSelectivity Ratio (CB1 Ki / CB2 Ki)Reference
Human66
Mouse684
Rat2760

Mechanism of Action and Signaling Pathways

JTE-907 modulates cannabinoid receptor signaling through multiple pathways. Its primary mechanism is as a CB2 receptor inverse agonist, but it also exhibits off-target effects involving Gq-coupled signaling.

CB2 Receptor Inverse Agonism and cAMP Modulation

JTE-907 demonstrates inverse agonism at the CB2 receptor by increasing the production of cyclic adenosine monophosphate (cAMP) in cells expressing the receptor. This is in contrast to CB2 agonists, which typically inhibit adenylyl cyclase and decrease cAMP levels. This property is crucial for studying the constitutive activity of the CB2 receptor.

JTE907 JTE-907 CB2R CB2 Receptor JTE907->CB2R Binds to AC_inactive Adenylyl Cyclase (Inactive) CB2R->AC_inactive Reduces basal inhibition of AC_active Adenylyl Cyclase (Active) AC_inactive->AC_active cAMP cAMP (Increased) AC_active->cAMP Converts ATP ATP ATP->AC_active

JTE-907 inverse agonism at the CB2 receptor.
Gq-Coupled Signaling and Intracellular Calcium Mobilization

Interestingly, in certain cell types, such as pancreatic islets, JTE-907 has been shown to act as a Gq-coupled receptor agonist, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium ([Ca2+]i) and IP1 levels, a stable metabolite of IP3. This effect appears to be independent of the CB2 receptor and GPR55.

JTE907 JTE-907 GPCR Unknown Gq-coupled Receptor JTE907->GPCR Activates Gq Gq protein GPCR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2_release Ca2+ (Increased) ER->Ca2_release Releases

JTE-907-mediated Gq-coupled signaling pathway.
p38 MAPK and STAT5A Signaling in T-Cell Differentiation

JTE-907 has been demonstrated to influence the differentiation of T helper (Th) cells towards a regulatory T-cell (Treg) phenotype. This immunomodulatory effect is mediated through the activation of the p38 mitogen-activated protein kinase (MAPK) and Signal Transducer and Activator of Transcription 5A (STAT5A) signaling pathways.

JTE907 JTE-907 CB2R CB2 Receptor JTE907->CB2R p38 p38 MAPK CB2R->p38 Activates STAT5A STAT5A CB2R->STAT5A Activates p_p38 p-p38 MAPK (Active) p38->p_p38 Phosphorylates p_STAT5A p-STAT5A (Active) STAT5A->p_STAT5A Phosphorylates Treg Treg Differentiation p_p38->Treg p_STAT5A->Treg

JTE-907 signaling in T-cell differentiation.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing JTE-907 to study cannabinoid receptor signaling.

In Vitro Assays

This protocol is for determining the binding affinity of JTE-907 to the CB2 receptor.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human or mouse CB2 receptor, or rat splenocytes endogenously expressing the CB2 receptor are used.

  • Membrane Preparation: Cells are harvested, washed in a buffer (e.g., 50 mM Tris-HCl, pH 7.4), and then homogenized. The homogenate is centrifuged at low speed to remove nuclei and debris, followed by a high-speed centrifugation to pellet the membranes. The final membrane pellet is resuspended in the assay buffer.

  • Binding Reaction:

    • In a 96-well plate, add membrane homogenate.

    • Add a known concentration of a radiolabeled cannabinoid agonist (e.g., [3H]CP55,940).

    • Add varying concentrations of JTE-907.

    • For non-specific binding, add a high concentration of a non-labeled cannabinoid agonist (e.g., WIN55,212-2).

    • Incubate at 30°C for 60 minutes.

  • Detection: The reaction is terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer. The radioactivity retained on the filter is measured by liquid scintillation counting.

  • Data Analysis: The Ki values are calculated using the Cheng-Prusoff equation.

start Start prepare_membranes Prepare Cell Membranes start->prepare_membranes incubate Incubate Membranes with Radioligand and JTE-907 prepare_membranes->incubate filter Filter and Wash incubate->filter measure Measure Radioactivity filter->measure analyze Calculate Ki measure->analyze end End analyze->end

Workflow for radioligand binding assay.

This protocol measures the inverse agonist activity of JTE-907.

  • Cell Culture: CHO cells expressing the human or mouse CB2 receptor are seeded in 96-well plates.

  • Assay Procedure:

    • Cells are washed and pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of JTE-907.

    • Stimulate the cells with forskolin to activate adenylyl cyclase.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Detection: The reaction is stopped, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., a competitive immunoassay with a fluorescent or luminescent readout).

  • Data Analysis: The concentration-dependent increase in cAMP production in the presence of JTE-907 is determined.

This protocol is used to assess JTE-907's effect on Gq-coupled signaling.

  • Cell Culture and Dye Loading:

    • Cells (e.g., pancreatic islets) are seeded on glass coverslips.

    • Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.

  • Imaging:

    • The coverslip is mounted on a fluorescence microscope equipped with a ratiometric imaging system.

    • Cells are alternately excited at 340 nm and 380 nm, and the emission is collected at 510 nm.

    • A baseline fluorescence ratio is recorded before the addition of JTE-907.

    • JTE-907 is added to the perfusion buffer, and the change in the fluorescence ratio is recorded over time.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated and converted to intracellular calcium concentration.

This protocol is for detecting the activation of p38 MAPK and STAT5A.

  • Cell Culture and Treatment: Naïve CD4+ T lymphocytes are cultured and treated with JTE-907 for various time points.

  • Protein Extraction and Quantification: Cells are lysed, and the protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the phosphorylated forms of p38 MAPK and STAT5A.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels.

In Vivo Assays

This is a classic model of acute inflammation to assess the anti-inflammatory effects of JTE-907.

  • Animals: Male mice (e.g., C57BL/6) are used.

  • Procedure:

    • JTE-907 is administered orally at various doses.

    • After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the subplantar region of the right hind paw.

    • The volume of the paw is measured at different time points after the carrageenan injection using a plethysmometer.

  • Data Analysis: The increase in paw volume is calculated as an index of edema. The percentage inhibition of edema by JTE-907 is determined by comparing the paw volume of treated animals with that of vehicle-treated controls.

start Start administer_jte907 Administer JTE-907 (Oral) start->administer_jte907 induce_edema Inject Carrageenan into Paw administer_jte907->induce_edema measure_volume Measure Paw Volume over Time induce_edema->measure_volume analyze Calculate % Inhibition of Edema measure_volume->analyze end End analyze->end

Workflow for carrageenan-induced paw edema assay.

Conclusion

JTE-907 is a multifaceted pharmacological tool that has been instrumental in advancing our understanding of cannabinoid receptor signaling. Its high selectivity and inverse agonist activity at the CB2 receptor make it an invaluable asset for dissecting the roles of this receptor in health and disease. Furthermore, the discovery of its off-target effects on Gq-coupled signaling pathways underscores the importance of comprehensive characterization of even highly selective ligands. This guide provides researchers with the foundational knowledge and detailed protocols necessary to effectively utilize JTE-907 in their investigations into the complex world of cannabinoid signaling.

References

JTE-907 in Models of Atopic Dermatitis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pre-clinical research on JTE-907, a selective cannabinoid CB2 receptor antagonist/inverse agonist, in the context of atopic dermatitis (AD) models. This document summarizes key quantitative data, details experimental methodologies, and illustrates the proposed signaling pathways.

Core Findings: JTE-907 Demonstrates Anti-Pruritic and Anti-Inflammatory Potential

JTE-907 has been investigated for its therapeutic potential in atopic dermatitis, primarily focusing on its ability to alleviate two of the most burdensome symptoms of the disease: pruritus (itching) and inflammation. Pre-clinical studies, predominantly in the NC/Nga mouse model which spontaneously develops AD-like symptoms, have shown that oral administration of JTE-907 can significantly suppress scratching behavior and, at higher doses, tend to alleviate dermatitis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a pivotal study by Maekawa et al. (2006) investigating the effects of JTE-907 in an NC/Nga mouse model of atopic dermatitis.

Table 1: Effect of JTE-907 on Spontaneous Scratching Behavior in NC/Nga Mice

Treatment GroupDose (mg/kg/day, p.o.)Duration of TreatmentMean Scratching Bouts (per 20 min)% Inhibition of Scratching
Vehicle-20 days~150-
JTE-907120 days~75~50%
JTE-9071020 days~50~67%
Tacrolimus120 days~60~60%
Betamethasone120 days~80~47%

Data are approximated from graphical representations in the cited literature.

Table 2: Effect of JTE-907 on Dermatitis Score in NC/Nga Mice

Treatment GroupDose (mg/kg/day, p.o.)Duration of TreatmentMean Dermatitis Score
Vehicle-20 days~6.5
JTE-907120 days~6.0
JTE-9071020 days~4.5
Tacrolimus120 days~4.0
Betamethasone120 days~6.5

Data are approximated from graphical representations in the cited literature. A lower score indicates less severe dermatitis.

Experimental Protocols

This section details the methodologies employed in the key pre-clinical studies of JTE-907 in atopic dermatitis models.

NC/Nga Mouse Model of Atopic Dermatitis
  • Animal Model: Male NC/Nga mice are a commonly used inbred strain that spontaneously develops skin lesions resembling human atopic dermatitis when housed under conventional (non-specific pathogen-free) conditions.[1][2] The dermatitis is characterized by erythema, edema, excoriation, and dryness, accompanied by a significant increase in scratching behavior.[3]

  • Induction of Dermatitis: Dermatitis typically develops spontaneously from 6-8 weeks of age under conventional housing conditions.[1][3] The severity of the dermatitis can be scored based on the extent and severity of skin lesions (e.g., erythema/hemorrhage, edema, excoriation/erosion, and dryness/scaling) on different body parts, with a higher score indicating more severe dermatitis.

  • Drug Administration: In the study by Maekawa et al. (2006), JTE-907 was suspended in a 0.5% carboxymethylcellulose sodium solution and administered orally (p.o.) once daily for 20 days.

Quantification of Spontaneous Scratching Behavior
  • Methodology: Spontaneous scratching behavior is a key indicator of pruritus in mouse models of atopic dermatitis. This is typically quantified by observing the mice in a dedicated observation cage and manually counting the number of scratching bouts over a defined period (e.g., 20 minutes). A scratching bout is defined as a series of rapid up-and-down movements of the hind paw directed towards the body.

  • Automated Systems: More advanced, automated systems for quantifying scratching behavior are also available. These systems often use video analysis or other sensor-based technologies to provide a more objective and continuous measurement of scratching activity.

Dinitrofluorobenzene (DNFB)-Induced Contact Hypersensitivity Model

While not a specific model for atopic dermatitis, this model is used to assess the general anti-inflammatory properties of compounds.

  • Animal Model: Female BALB/c mice.

  • Induction of Inflammation:

    • Sensitization: A solution of DNFB in a vehicle (e.g., acetone and olive oil) is applied to the shaved abdomen of the mice.

    • Challenge: Several days after sensitization, a lower concentration of DNFB solution is applied to the ear to elicit an inflammatory response.

  • Measurement of Inflammation: Ear swelling is measured using a caliper at various time points after the challenge as an indicator of the inflammatory response.

  • Drug Administration: JTE-907 is administered orally at different doses prior to the ear challenge to assess its ability to inhibit the inflammatory response.

Signaling Pathways and Mechanism of Action

JTE-907 is a selective inverse agonist of the cannabinoid CB2 receptor. CB2 receptors are G protein-coupled receptors (GPCRs) primarily expressed on immune cells.

Proposed Signaling Pathway of JTE-907 in Atopic Dermatitis

As an inverse agonist, JTE-907 is thought to bind to the CB2 receptor and stabilize it in an inactive conformation, thereby reducing its basal level of signaling. The primary signaling pathway for CB2 receptors involves coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. By acting as an inverse agonist, JTE-907 is expected to increase intracellular cAMP levels.

The anti-inflammatory and anti-pruritic effects of JTE-907 in atopic dermatitis models are likely mediated through its action on various immune cells and potentially sensory neurons present in the skin. A study in a model of inflammatory bowel disease suggests that JTE-907 can promote the differentiation of T cells into anti-inflammatory regulatory T cells (Tregs) through a pathway involving p38 MAPK and STAT5A activation. This mechanism may also contribute to its effects in atopic dermatitis.

JTE907_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling JTE907 JTE-907 CB2R CB2 Receptor (Inactive State) JTE907->CB2R Binds and Stabilizes G_protein Gi/o Protein (Inactive) AC Adenylyl Cyclase G_protein->AC Inhibition Blocked cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates p38_STAT5A p38 MAPK / STAT5A Activation PKA->p38_STAT5A Potential Link Treg ↑ Treg Differentiation p38_STAT5A->Treg Inflammation ↓ Inflammation & Pruritus Treg->Inflammation

Proposed signaling pathway of JTE-907 as a CB2 receptor inverse agonist.
Experimental Workflow for Evaluating JTE-907 in the NC/Nga Mouse Model

The following diagram illustrates the typical experimental workflow for assessing the efficacy of JTE-907 in the NC/Nga mouse model of atopic dermatitis.

JTE907_Experimental_Workflow start Start: NC/Nga Mice (Conventional Housing) dermatitis Spontaneous Development of Atopic Dermatitis (6-8 weeks of age) start->dermatitis grouping Grouping of Mice (Based on Dermatitis Severity) dermatitis->grouping treatment Daily Oral Administration (20 days) grouping->treatment vehicle Vehicle jte907_low JTE-907 (1 mg/kg) jte907_high JTE-907 (10 mg/kg) tacrolimus Tacrolimus (1 mg/kg) assessment Assessment of Efficacy scratching Quantification of Spontaneous Scratching dermatitis_score Dermatitis Scoring analysis Data Analysis and Comparison

Experimental workflow for JTE-907 evaluation in NC/Nga mice.

Conclusion

JTE-907, as a selective CB2 receptor inverse agonist, has demonstrated promising anti-pruritic and anti-inflammatory effects in a well-established mouse model of atopic dermatitis. The data suggests a dose-dependent reduction in scratching behavior and a tendency towards the alleviation of skin lesions. The proposed mechanism of action involves the modulation of intracellular signaling pathways, potentially leading to an increase in Treg differentiation and a subsequent reduction in the inflammatory response characteristic of atopic dermatitis. Further research is warranted to fully elucidate the specific cellular and molecular mechanisms underlying the therapeutic effects of JTE-907 and to explore its potential as a novel treatment for atopic dermatitis in humans.

References

JTE-907 in Inflammatory Bowel Disease Research: A Technical Guide to its Mechanism and Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of JTE-907, a selective cannabinoid receptor 2 (CB2) ligand, and its role in preclinical research for inflammatory bowel disease (IBD). It details the compound's mechanism of action, summarizes key quantitative outcomes from experimental models, and provides the necessary protocols and pathway diagrams for a comprehensive understanding of its therapeutic potential.

Introduction: The CB2 Receptor as a Therapeutic Target in IBD

Inflammatory bowel disease, encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory disorder of the gastrointestinal tract. The endocannabinoid system has emerged as a significant modulator of gut homeostasis and inflammation.[1][2] A key component of this system, the cannabinoid receptor 2 (CB2), is primarily expressed on immune cells and is implicated in regulating inflammatory responses.[1][3][4] This expression profile makes the CB2 receptor an attractive therapeutic target for IBD, as its activation may offer potent immunomodulatory effects without the psychoactive side effects associated with CB1 receptor activation.

JTE-907 is a selective ligand for the CB2 receptor. While characterized in vitro as an inverse agonist—a ligand that binds to the same receptor as an agonist but induces an opposite pharmacological response—it has demonstrated potent anti-inflammatory effects in vivo. This guide explores the preclinical evidence supporting JTE-907's efficacy in IBD models and elucidates the signaling pathways responsible for its paradoxical anti-inflammatory activity.

Mechanism of Action: Treg Differentiation

The primary anti-inflammatory mechanism of JTE-907 in the context of IBD is its ability to drive the differentiation of naive T helper (Th0) cells towards a regulatory T cell (Treg) phenotype. This action shifts the immune balance from a pro-inflammatory to an anti-inflammatory, tolerogenic state.

The signaling cascade initiated by JTE-907 binding to the CB2 receptor on Th0 lymphocytes involves the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and the subsequent activation of the Signal Transducer and Activator of Transcription 5A (STAT5A). This pathway culminates in the upregulation of key markers characteristic of the Treg lineage, including the transcription factor FoxP3 and the anti-inflammatory cytokines Transforming Growth Factor-beta (TGF-β) and Interleukin-10 (IL-10). By promoting the expansion of this immunosuppressive cell population in the gut, JTE-907 effectively dampens the aberrant inflammatory response characteristic of IBD.

G JTE-907 Signaling Pathway for Treg Differentiation cluster_cell T Helper 0 (Th0) Cell cluster_nucleus Nuclear Transcription JTE907 JTE-907 CB2 CB2 Receptor JTE907->CB2 p38 p38 MAPK Phosphorylation CB2->p38 Activates STAT5A STAT5A Activation CB2->STAT5A Activates FoxP3 FoxP3 Expression p38->FoxP3 STAT5A->FoxP3 Treg Treg Cell Differentiation FoxP3->Treg TGFb TGF-β Production IL10 IL-10 Production Treg->TGFb Treg->IL10

JTE-907 activates p38 and STAT5A via the CB2 receptor to drive Treg differentiation.

Preclinical Efficacy in an IBD Model

JTE-907 has been evaluated in the dinitrobenzene sulfonic acid (DNBS)-induced colitis mouse model, which mimics features of Crohn's disease. Studies show that treatment with JTE-907 significantly ameliorates disease severity.

Experimental Protocol: DNBS-Induced Colitis

A representative protocol for assessing the efficacy of JTE-907 in a DNBS-induced colitis model is outlined below.

  • Animal Model : Male C57BL mice are used.

  • Acclimatization : Animals are acclimatized for a minimum of one week under standard laboratory conditions.

  • Induction of Colitis : Colitis is induced by a single intrarectal administration of DNBS (e.g., 4 mg in 100 µL of 50% ethanol) using a catheter. Control animals receive 50% ethanol vehicle.

  • Treatment Protocol : JTE-907 is administered orally once daily, beginning 24 hours after DNBS induction. A vehicle control group is run in parallel.

  • Monitoring and Endpoints :

    • Daily : Body weight, stool consistency, and presence of blood are recorded to calculate a Disease Activity Index (DAI).

    • Termination : Animals are euthanized at a predetermined time point (e.g., 48 hours or longer for chronic studies).

    • Sample Collection : Colon tissue is collected for length measurement, histological analysis, and assessment of molecular markers. Lamina propria lymphocytes are isolated for flow cytometry.

  • Analysis :

    • Macroscopic : Colon length, colon weight-to-length ratio, and spleen weight.

    • Histological : Tissue sections are stained (e.g., H&E) and scored for inflammation severity, crypt damage, and cellular infiltration.

    • Molecular : Colon tissue homogenates are analyzed for NF-κB activation and expression of adhesion molecules.

    • Cellular : Flow cytometry is used to quantify the population of CD4+CD25+FoxP3+ Treg cells in the lamina propria.

G Experimental Workflow for JTE-907 in DNBS Colitis Model acclimate 1. Animal Acclimatization (C57BL Mice) induce 2. Colitis Induction (Intrarectal DNBS) acclimate->induce group 3. Group Allocation (Vehicle vs. JTE-907) induce->group treat 4. Daily Oral Treatment group->treat monitor 5. Daily Monitoring (Body Weight, DAI) treat->monitor euthanize 6. Euthanasia & Sample Collection monitor->euthanize analyze 7. Endpoint Analysis (Histology, Flow Cytometry, etc.) euthanize->analyze

Workflow for evaluating JTE-907 in a chemically-induced mouse model of colitis.
Summary of Quantitative and Qualitative Outcomes

Oral administration of JTE-907 in the DNBS-induced colitis model leads to significant improvements across multiple disease parameters.

Parameter AssessedVehicle Control Group (DNBS)JTE-907 Treated Group (DNBS + JTE-907)Therapeutic Effect of JTE-907Citation
Body Weight Significant weight loss observedAttenuated body weight lossProtective
Disease Score High disease score (reflecting stool consistency, bleeding)Reduced disease scoreAmeliorative
NF-κB Activation High levels of activation in colon tissuePrevention of NF-κB activationAnti-inflammatory
Adhesion Molecules Increased expression in colon tissueReduction in expressionAnti-inflammatory
Lamina Propria Treg Cells Baseline levelsIncrease in CD4+CD25+FoxP3+ cell populationImmunomodulatory

Immunomodulatory Effects in the Gut Mucosa

The therapeutic action of JTE-907 is rooted in its ability to reshape the local immune environment within the intestinal mucosa. By preventing the activation of NF-κB, a master regulator of pro-inflammatory gene transcription, JTE-907 curtails the production of inflammatory mediators. Simultaneously, its core mechanism of promoting Treg differentiation leads to an enriched population of these suppressive cells in the gut's lamina propria. These Tregs actively suppress inflammation through the release of cytokines like IL-10 and TGF-β, thereby restoring immune homeostasis and protecting the mucosal tissue from inflammatory damage.

G Immunomodulatory Effects of JTE-907 in IBD cluster_effects Downstream Cellular Effects JTE907 JTE-907 CB2 CB2 Receptor on Immune Cells JTE907->CB2 nfkb NF-κB Activation CB2->nfkb Inhibits adhesion Adhesion Molecule Expression CB2->adhesion Inhibits treg Treg Cell Differentiation & Expansion CB2->treg Promotes inflammation Reduced Gut Inflammation & Tissue Damage nfkb->inflammation adhesion->inflammation treg->inflammation

JTE-907 inhibits pro-inflammatory pathways and promotes regulatory T-cell expansion.

Conclusion and Future Directions

The preclinical data strongly support the therapeutic potential of JTE-907 in the management of IBD. Its unique mechanism of action, centered on the promotion of a Treg-dominant immune phenotype via the CB2 receptor, offers a targeted approach to resolving gut inflammation. By mitigating weight loss, reducing disease activity scores, and suppressing key inflammatory mediators like NF-κB, JTE-907 demonstrates a robust anti-colitic profile in animal models.

Future research should focus on further elucidating the complex pharmacology of JTE-907, particularly reconciling its in vitro inverse agonism with its clear in vivo anti-inflammatory benefits. Investigating its efficacy in other IBD models, such as DSS-induced colitis, and exploring its long-term safety and pharmacokinetic profile will be critical steps in advancing this compound or other CB2-targeting ligands toward clinical development for autoimmune and inflammatory diseases.

References

JTE-907: A Technical Guide to its Influence on T Cell Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of JTE-907, a selective inverse agonist of the cannabinoid receptor 2 (CB2), and its significant impact on the differentiation of T lymphocytes. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Core Concepts: JTE-907 and T Cell Differentiation

JTE-907 is a potent and selective ligand for the CB2 receptor, which is primarily expressed on hematopoietic cells and plays a crucial role in regulating immune responses.[1][2] As an inverse agonist, JTE-907 exhibits anti-inflammatory properties.[1][3] A pivotal aspect of its immunomodulatory function lies in its ability to direct the differentiation of naive CD4+ T cells, particularly promoting the generation of regulatory T cells (Tregs).[1]

Tregs, characterized by the expression of the transcription factor FoxP3, are essential for maintaining immune homeostasis and preventing autoimmune diseases. JTE-907 has been shown to drive the differentiation of naive T helper 0 (Th0) cells towards a Treg phenotype, marked by the expression of FoxP3, Transforming Growth Factor-beta (TGF-β), and Interleukin-10 (IL-10). This targeted differentiation has significant therapeutic implications for autoimmune and inflammatory disorders.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of JTE-907 on T cell differentiation and its therapeutic efficacy in a preclinical model of inflammatory bowel disease.

Table 1: In Vitro Effect of JTE-907 on Treg Differentiation Markers

MarkerTreatmentResultReference
FoxP3 ExpressionJTE-907Significant Increase
IL-10 ProductionJTE-907Significant Increase
TGF-β ProductionJTE-907Significant Increase
p38 PhosphorylationJTE-907Increased
STAT5A ActivationJTE-907Increased

Table 2: In Vivo Efficacy of JTE-907 in a Mouse Model of Colitis

ParameterTreatmentResultTime PointReference
CD4+CD25+FoxP3+ Cells (Lamina Propria)JTE-907Significant Increase24 hours post-disease onset
Disease Severity ScoreJTE-907Reduction48 hours post-disease onset
Body Weight LossJTE-907ReductionLong-term treatment
NF-κB ActivationJTE-907PreventionLong-term treatment
Adhesion Molecule ExpressionJTE-907ReductionLong-term treatment

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling cascade initiated by JTE-907 in T cells and a typical experimental workflow for studying its effects on T cell differentiation.

JTE907_Signaling_Pathway JTE907 JTE-907 CB2R CB2 Receptor JTE907->CB2R binds to p38 p38 MAPK CB2R->p38 activates STAT5A STAT5A CB2R->STAT5A activates Treg_Differentiation Treg Differentiation p38->Treg_Differentiation STAT5A->Treg_Differentiation FoxP3 FoxP3 Treg_Differentiation->FoxP3 upregulates IL10 IL-10 Treg_Differentiation->IL10 upregulates TGFb TGF-β Treg_Differentiation->TGFb upregulates

JTE-907 signaling pathway in T cells.

TCell_Differentiation_Workflow cluster_isolation Cell Isolation cluster_culture In Vitro Culture & Differentiation cluster_analysis Analysis Spleen Mouse Spleen Naive_T_Cells Naive CD4+ T Cells Spleen->Naive_T_Cells Isolation Culture Culture with anti-CD3/CD28 Naive_T_Cells->Culture JTE907_Treatment Treatment with JTE-907 Culture->JTE907_Treatment Flow_Cytometry Flow Cytometry (FoxP3) JTE907_Treatment->Flow_Cytometry ELISA ELISA (IL-10, TGF-β) JTE907_Treatment->ELISA Western_Blot Western Blot (p-p38, p-STAT5A) JTE907_Treatment->Western_Blot

Experimental workflow for in vitro T cell differentiation.

Experimental Protocols

In Vitro T Cell Differentiation

This protocol is adapted from methodologies used to study the effects of JTE-907 on naive CD4+ T cell differentiation.

1. Isolation of Naive CD4+ T Cells:

  • Spleens are harvested from C57BL/6 mice.

  • A single-cell suspension is prepared by mechanical disruption.

  • Naive CD4+ T cells are isolated using a naive CD4+ T cell isolation kit (e.g., Miltenyi Biotec) according to the manufacturer's instructions. Purity should be assessed by flow cytometry.

2. T Cell Culture and Differentiation:

  • 24-well plates are coated with anti-CD3ε antibody (1 µg/mL in PBS) overnight at 4°C.

  • Wells are washed with sterile PBS.

  • Isolated naive CD4+ T cells are seeded at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol.

  • Soluble anti-CD28 antibody (1 µg/mL) is added to the culture.

  • JTE-907 is added to the treatment group at the desired concentration (e.g., 1 µM). A vehicle control (e.g., DMSO) is used for the control group.

  • Cells are cultured for 3-5 days at 37°C in a 5% CO2 incubator.

3. Analysis of T Cell Differentiation:

  • Flow Cytometry for FoxP3: Cells are harvested, stained for surface markers (e.g., CD4, CD25), and then fixed, permeabilized, and stained for intracellular FoxP3 using a FoxP3 staining buffer set and a fluorescently labeled anti-FoxP3 antibody.

  • ELISA for Cytokine Production: Supernatants from the cell cultures are collected, and the concentrations of IL-10 and TGF-β are measured using commercially available ELISA kits.

  • Western Blot for Signaling Proteins: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated p38, total p38, phosphorylated STAT5A, and total STAT5A. Appropriate secondary antibodies are used for detection.

Mouse Model of DNBS-Induced Colitis

This protocol outlines the induction of colitis and subsequent treatment with JTE-907 as described in relevant studies.

1. Induction of Colitis:

  • C57BL/6 mice are lightly anesthetized.

  • 100 µL of 2,4-dinitrobenzenesulfonic acid (DNBS; 4 mg in 50% ethanol) is administered intrarectally using a catheter. Control mice receive 50% ethanol.

2. JTE-907 Treatment:

  • JTE-907 is administered to the treatment group (e.g., orally or intraperitoneally) at a specified dose and frequency. The control group receives the vehicle.

3. Assessment of Colitis:

  • Clinical Scoring: Mice are monitored daily for changes in body weight, stool consistency, and rectal bleeding. A disease activity index (DAI) is calculated.

  • Histological Analysis: At the end of the experiment, colons are removed, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, tissue damage, and cellular infiltration.

  • Immunohistochemistry/Flow Cytometry of Lamina Propria Lymphocytes: Lamina propria mononuclear cells are isolated from the colon. The percentage of CD4+CD25+FoxP3+ Treg cells is determined by flow cytometry.

  • Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration, is measured in colon tissue homogenates.

  • Cytokine Analysis: Colon tissue is homogenized, and cytokine levels (e.g., TNF-α, IL-1β) are measured by ELISA or multiplex assay.

Conclusion

JTE-907 demonstrates a significant and specific effect on T cell differentiation, promoting the development of immunosuppressive Treg cells. This is mediated through the CB2 receptor and involves the activation of p38 and STAT5A signaling pathways. The ability of JTE-907 to increase Treg populations and ameliorate inflammation in a preclinical model of colitis highlights its potential as a therapeutic agent for the treatment of autoimmune and inflammatory diseases. Further research is warranted to fully elucidate its mechanism of action on other T cell lineages and to translate these promising preclinical findings into clinical applications.

References

JTE-907 (CAS RN: 282089-49-0): A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JTE-907 is a potent and selective inverse agonist of the cannabinoid receptor 2 (CB2), a key component of the endocannabinoid system primarily expressed on immune cells. With the CAS Registry Number 282089-49-0, JTE-907 has emerged as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the CB2 receptor. This technical guide provides an in-depth overview of JTE-907, encompassing its chemical properties, mechanism of action, and significant findings from key in vitro and in vivo studies. Detailed experimental protocols, quantitative data summarized in tabular format, and visualizations of signaling pathways and experimental workflows are presented to facilitate its application in research and drug development.

Chemical and Physical Properties

JTE-907, chemically known as N-(benzo[1][2]dioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentyloxy-1,2-dihydroquinoline-3-carboxamide, is a synthetic quinolone derivative.[2] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Registry Number 282089-49-0
Molecular Formula C₂₄H₂₆N₂O₆
Molecular Weight 438.48 g/mol
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)-7-methoxy-2-oxo-8-(pentyloxy)-1,2-dihydroquinoline-3-carboxamide
Solubility Soluble in DMSO (up to 100 mM) and ethanol (up to 10 mM)
Purity ≥98% (HPLC)
Appearance Off-white to light yellow solid
Storage Store at room temperature. For long-term storage of solutions, -20°C or -80°C is recommended.

Mechanism of Action: A Selective CB2 Receptor Inverse Agonist

JTE-907 exhibits high affinity and selectivity for the CB2 receptor over the CB1 receptor. Unlike a neutral antagonist which simply blocks agonist binding, an inverse agonist, such as JTE-907, binds to the receptor and reduces its basal or constitutive activity.

The primary mechanism of action for JTE-907's inverse agonism at the CB2 receptor involves the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. In cells expressing the CB2 receptor, JTE-907 has been shown to increase forskolin-stimulated cAMP production in a concentration-dependent manner. This is in contrast to CB2 agonists, which typically inhibit adenylyl cyclase and decrease cAMP levels.

Binding Affinity and Selectivity

The binding affinity of JTE-907 for CB2 receptors has been characterized in various species. The table below summarizes the reported inhibitor constant (Ki) values and selectivity ratios.

Receptor SpeciesKi (nM) for CB2Ki (nM) for CB1Selectivity Ratio (CB1/CB2)Reference
Human35.9237066
Mouse1.551060684
Rat0.3810502760

Key In Vitro and In Vivo Findings and Experimental Protocols

JTE-907 has been extensively studied in various preclinical models, demonstrating significant anti-inflammatory and immunomodulatory effects.

In Vitro Studies

Objective: To determine the binding affinity of JTE-907 for cannabinoid receptors.

Experimental Protocol:

  • Cell Lines/Tissues: CHO cells stably expressing human or mouse CB2 receptors, and rat splenocytes for native CB2 receptors. Cerebellum membranes from mice and rats were used for CB1 receptor binding.

  • Radioligand: [³H]CP-55,940, a potent cannabinoid agonist.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, and 0.5% bovine serum albumin (BSA), pH 7.4.

  • Procedure:

    • Cell membranes or tissue homogenates (50-100 µg of protein) are incubated with the radioligand and various concentrations of JTE-907.

    • Incubation is carried out at 30°C for 60 minutes.

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • The filters are washed with ice-cold assay buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of JTE-907 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To assess the inverse agonist activity of JTE-907 at the CB2 receptor.

Experimental Protocol:

  • Cell Line: CHO cells expressing human or mouse CB2 receptors.

  • Procedure:

    • Cells are pre-incubated with various concentrations of JTE-907 for 15 minutes.

    • Forskolin (typically 1 µM), an activator of adenylyl cyclase, is then added to stimulate cAMP production.

    • The incubation continues for an additional 15-30 minutes at 37°C.

    • The reaction is stopped, and the cells are lysed.

    • Intracellular cAMP levels are measured using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration-response curve for JTE-907 on forskolin-stimulated cAMP accumulation is plotted to determine the EC₅₀ (effective concentration to produce 50% of the maximal response).

cluster_cell Cell Membrane JTE907 JTE-907 CB2R CB2 Receptor JTE907->CB2R Binds as inverse agonist AC Adenylyl Cyclase CB2R->AC Reduces basal inhibition ATP ATP cAMP cAMP Forskolin Forskolin Forskolin->AC Stimulates

JTE-907 Mechanism on cAMP Production.

Objective: To investigate the effect of JTE-907 on the differentiation of T helper (Th) cells.

Experimental Protocol:

  • Cell Source: Naïve CD4⁺ T lymphocytes isolated from the spleens of mice.

  • Procedure:

    • Naïve CD4⁺ T cells are cultured under Th0-polarizing conditions (anti-CD3 and anti-CD28 antibodies).

    • JTE-907 (typically at concentrations around 100 nM) is added to the culture medium.

    • Cells are cultured for several days.

    • The differentiation into regulatory T cells (Tregs) is assessed by flow cytometry for the expression of the transcription factor FoxP3 and surface markers like CD25.

    • The expression of cytokines such as TGF-β and IL-10 can also be measured by ELISA or RT-qPCR.

  • Signaling Pathway Analysis: To elucidate the downstream signaling, the phosphorylation of proteins like p38 and STAT5A can be assessed by Western blotting or flow cytometry.

cluster_cell Naïve CD4+ T Cell JTE907 JTE-907 CB2R CB2 Receptor JTE907->CB2R p38 p38 MAPK CB2R->p38 Activates STAT5A STAT5A CB2R->STAT5A Activates Treg Treg Differentiation (FoxP3, TGF-β, IL-10) p38->Treg STAT5A->Treg

JTE-907 Signaling in T-Cell Differentiation.

Objective: To examine the effects of JTE-907 on insulin secretion and β-cell viability, and to dissect the underlying signaling pathways.

Experimental Protocol:

  • Islet Source: Islets isolated from human donors or mice (including GPR55 knockout models).

  • Insulin Secretion Assay:

    • Isolated islets are perifused with buffer containing different glucose concentrations.

    • JTE-907 (typically 10 µM) is added to the perifusion medium.

    • Fractions of the perifusate are collected over time, and insulin concentration is measured by radioimmunoassay (RIA).

  • Apoptosis Assay:

    • Islets are cultured with or without pro-inflammatory cytokines to induce apoptosis.

    • JTE-907 (10 µM) is added to the culture medium.

    • Apoptosis is quantified by measuring caspase-3/7 activity using a luminescent assay.

  • Signaling Assays:

    • cAMP Measurement: As described in section 3.1.2.

    • Inositol Monophosphate (IP₁) Measurement: To assess Gq protein coupling, IP₁ accumulation is measured using a fluorescence-based assay.

    • Intracellular Calcium ([Ca²⁺]i) Measurement: Islets are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM), and changes in [Ca²⁺]i in response to JTE-907 are monitored using single-cell microfluorometry.

cluster_cell Pancreatic β-Cell JTE907 JTE-907 GPCR Unknown GPCR JTE907->GPCR Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ IP3 IP₃ DAG DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Insulin_secretion Insulin Secretion Ca_release->Insulin_secretion

Proposed Gq-Coupled Signaling of JTE-907 in Islets.
In Vivo Studies

Objective: To evaluate the anti-inflammatory effect of JTE-907 in an acute inflammation model.

Experimental Protocol:

  • Animal Model: Male CD-1 or C57BL/6 mice.

  • Procedure:

    • JTE-907 is administered orally (p.o.) at various doses (e.g., 0.01-10 mg/kg). The vehicle is often a suspension in 0.5% methylcellulose.

    • After a set time (e.g., 1 hour), carrageenan (1% in saline) is injected into the subplantar region of the right hind paw to induce inflammation.

    • Paw volume is measured at different time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage of inhibition of edema by JTE-907 is calculated relative to the vehicle-treated group.

start Start admin Oral Administration of JTE-907 or Vehicle start->admin wait Wait 1 hour admin->wait carrageenan Inject Carrageenan into Paw wait->carrageenan measure Measure Paw Volume (hourly for 6 hours) carrageenan->measure analyze Analyze Data: Calculate Edema Inhibition measure->analyze end End analyze->end

Carrageenan-Induced Paw Edema Workflow.

Objective: To assess the effect of JTE-907 on contact hypersensitivity.

Experimental Protocol:

  • Animal Model: Male BALB/c mice.

  • Procedure:

    • Mice are sensitized by applying DNFB to the shaved abdomen.

    • Several days later, the mice are challenged by applying DNFB to the ear.

    • JTE-907 is administered orally (0.1-10 mg/kg) daily.

    • Ear thickness is measured before and at various time points after the challenge using a micrometer.

  • Data Analysis: The increase in ear thickness (swelling) is calculated, and the inhibitory effect of JTE-907 is determined.

Objective: To evaluate the therapeutic potential of JTE-907 in a model of inflammatory bowel disease.

Experimental Protocol:

  • Animal Model: Male CD-1 mice.

  • Procedure:

    • Colitis is induced by intrarectal administration of DNBS.

    • JTE-907 is administered orally or intraperitoneally at specified doses.

    • Animals are monitored for body weight loss, stool consistency, and rectal bleeding.

    • At the end of the experiment, the colon is removed, and its length and weight are measured.

    • Histological analysis is performed to assess inflammation and tissue damage.

    • The expression of inflammatory markers and the presence of immune cells (e.g., CD4⁺CD25⁺FoxP3⁺ Tregs) in the lamina propria can be analyzed.

  • Data Analysis: A disease activity index (DAI) is calculated based on clinical signs. Colon length, weight, and histological scores are compared between treated and control groups.

Objective: To investigate the anti-pruritic and anti-inflammatory effects of JTE-907 in a model of atopic dermatitis.

Experimental Protocol:

  • Animal Model: Male NC/Nga mice, which spontaneously develop atopic dermatitis-like skin lesions under conventional conditions.

  • Procedure:

    • JTE-907 is administered orally (1 and 10 mg/kg/day) for an extended period (e.g., 20 days).

    • Spontaneous scratching behavior is observed and quantified.

    • The severity of dermatitis is scored based on clinical signs such as erythema, edema, excoriation, and dryness.

    • At the end of the study, skin samples can be collected for histological analysis and measurement of inflammatory mediators.

  • Data Analysis: Scratching frequency and dermatitis scores are compared between JTE-907-treated and vehicle-treated mice.

Summary of Quantitative Data

The following tables summarize the key quantitative findings from the discussed studies.

Table 1: In Vitro Binding and Functional Activity of JTE-907

ParameterSpeciesValueReference
CB2 Ki Human35.9 nM
Mouse1.55 nM
Rat0.38 nM
CB1 Ki Human2370 nM
Mouse1060 nM
Rat1050 nM
cAMP Accumulation Human/Mouse CB2Concentration-dependent increase in forskolin-stimulated cAMP

Table 2: In Vivo Efficacy of JTE-907 in Inflammation Models

ModelSpeciesRoute of AdministrationDose RangeKey FindingReference
Carrageenan-Induced Paw Edema MouseOral0.01-10 mg/kgDose-dependent inhibition of edema
DNFB-Induced Ear Swelling MouseOral0.1-10 mg/kgSignificant inhibition of swelling
DNBS-Induced Colitis MouseOral/IntraperitonealNot specifiedAmelioration of colitis symptoms and pathology
Atopic Dermatitis MouseOral1 and 10 mg/kg/daySuppression of spontaneous scratching

Conclusion

JTE-907 is a well-characterized, selective CB2 receptor inverse agonist that serves as an indispensable tool for research in the endocannabinoid system. Its demonstrated anti-inflammatory and immunomodulatory properties in a variety of preclinical models highlight the therapeutic potential of targeting the CB2 receptor. This technical guide provides a comprehensive resource for researchers, offering detailed methodologies and a summary of key findings to facilitate the design and execution of future studies with JTE-907. The elucidation of its signaling pathways, both canonical and potentially novel, continues to open new avenues for understanding the complex roles of the CB2 receptor in health and disease.

References

Methodological & Application

JTE-907: Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro experimental use of JTE-907, a potent and selective inverse agonist for the cannabinoid receptor 2 (CB2). This document includes detailed protocols for key functional assays, a summary of its pharmacological properties, and visual representations of its signaling pathways and experimental workflows.

Introduction

JTE-907, with the chemical name N-(benzo[1][2]dioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentyloxy-1,2-dihydroquinoline-3-carboxamide, is a valuable research tool for investigating the physiological and pathophysiological roles of the CB2 receptor.[3] As an inverse agonist, JTE-907 not only blocks the effects of agonists but also reduces the basal, constitutive activity of the CB2 receptor. This property makes it particularly useful for studying the receptor's intrinsic signaling. JTE-907 has demonstrated anti-inflammatory effects in various models, making it a compound of interest for immunology and drug discovery.[3]

Pharmacological Profile

JTE-907 exhibits high affinity and selectivity for the CB2 receptor over the CB1 receptor. Its binding affinity has been characterized in several species.

Table 1: Binding Affinity (Ki) and Selectivity of JTE-907
ReceptorSpeciesKi (nM)Selectivity (CB1/CB2 Ratio)Reference
CB2Human35.966[3]
CB2Mouse1.55684
CB2Rat0.382760
CB1Human--
CB1Mouse--
CB1Rat--

Signaling Pathways

As an inverse agonist of the CB2 receptor, which is predominantly coupled to Gi/o proteins, JTE-907 modulates intracellular signaling pathways, most notably by increasing the levels of cyclic AMP (cAMP) in the presence of an adenylyl cyclase activator like forskolin. This is in contrast to CB2 agonists, which typically inhibit adenylyl cyclase and decrease cAMP levels. Furthermore, JTE-907 has been shown to influence immune cell differentiation through the phosphorylation of p38 MAPK and STAT5A.

CB2 Receptor Inverse Agonism Signaling

CB2_Inverse_Agonism cluster_membrane Cell Membrane Membrane_Top Membrane_Top Membrane_Bottom Membrane_Bottom JTE907 JTE-907 CB2R_inactive CB2 Receptor (Inactive State) JTE907->CB2R_inactive CB2R_active CB2 Receptor (Active State) G_protein Gi/o Protein CB2R_active->G_protein Activates AC_active Adenylyl Cyclase (Active) G_protein->AC_active Inhibits AC_inactive Adenylyl Cyclase (Inactive) cAMP cAMP AC_active->cAMP Converts ATP ATP ATP->AC_active Forskolin Forskolin Forskolin->AC_active Activates T_Cell_Differentiation JTE907 JTE-907 CB2R CB2 Receptor (on Naive T-cell) JTE907->CB2R p38 p38 MAPK CB2R->p38 STAT5A STAT5A CB2R->STAT5A p_p38 Phospho-p38 p38->p_p38 Phosphorylation p_STAT5A Phospho-STAT5A STAT5A->p_STAT5A Phosphorylation Treg Treg Cell Differentiation (FoxP3, TGF-β, IL-10 expression) p_p38->Treg p_STAT5A->Treg Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., CHO-CB2, T-cells) cAMP_Assay cAMP Assay Cell_Culture->cAMP_Assay GTP_Assay GTPγS Binding Assay Cell_Culture->GTP_Assay ERK_Assay ERK Phosphorylation Assay Cell_Culture->ERK_Assay TCell_Assay T-Cell Differentiation Assay Cell_Culture->TCell_Assay Compound_Prep JTE-907 Preparation (Stock & Dilutions) Compound_Prep->cAMP_Assay Compound_Prep->GTP_Assay Compound_Prep->ERK_Assay Compound_Prep->TCell_Assay Data_Acquisition Data Acquisition (e.g., Plate Reader) cAMP_Assay->Data_Acquisition GTP_Assay->Data_Acquisition ERK_Assay->Data_Acquisition TCell_Assay->Data_Acquisition Data_Analysis Data Analysis (EC50/IC50, Fold Change) Data_Acquisition->Data_Analysis

References

JTE-907 Application Notes and Protocols for Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of JTE-907, a selective cannabinoid receptor 2 (CB2) inverse agonist, in various mouse models of inflammation. The information compiled is based on peer-reviewed scientific literature and is intended to guide researchers in designing and executing in vivo studies.

Introduction

JTE-907 is a potent and selective inverse agonist for the cannabinoid receptor 2 (CB2). It has demonstrated significant anti-inflammatory properties in a variety of preclinical animal models. These notes provide protocols for its use in mouse models of inflammatory bowel disease (IBD), atopic dermatitis (AD), and acute inflammation.

Data Presentation

The following table summarizes the quantitative data for JTE-907 dosage and administration in different mouse models.

Mouse ModelJTE-907 DosageAdministration RouteVehicleTreatment DurationKey Findings
Inflammatory Bowel Disease (DNBS-induced colitis) < 10 mg/kg (orally)Oral GavageNot specifiedDailyAmeliorates colitis, reduces disease severity.
Atopic Dermatitis (NC/Nga mice) 1 and 10 mg/kg/dayOral GavageNot specified20 daysSuppresses spontaneous scratching and cutaneous nerve activity.[1]
Cutaneous Inflammation (DNFB-induced ear swelling) 0.1 - 10 mg/kgOral GavageNot specifiedSingle doseProduces significant inhibition of ear swelling.
Acute Inflammation (Carrageenan-induced paw edema) Not specifiedOral GavageNot specifiedSingle doseDose-dependently inhibited paw edema.[2]

Experimental Protocols

JTE-907 Stock Solution and Preparation for Oral Gavage

This protocol describes the preparation of JTE-907 for oral administration in mice.

Materials:

  • JTE-907 powder

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Corn oil or 0.5% methyl cellulose

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Oral gavage needles (20-22 gauge, 1.5-2 inches)

  • Syringes (1 mL)

Procedure:

  • Stock Solution Preparation:

    • JTE-907 is soluble in DMSO at up to 100 mM and in ethanol at up to 10 mM.

    • To prepare a 10 mg/mL stock solution, dissolve 10 mg of JTE-907 in 1 mL of DMSO.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.

    • Store the stock solution at -20°C for long-term storage.

  • Working Solution for Oral Gavage:

    • For oral administration, the DMSO stock solution must be diluted in a vehicle suitable for animal dosing.

    • A common vehicle is corn oil or a 0.5% methyl cellulose solution.

    • Example for a 10 mg/kg dose in a 25g mouse (assuming a 10 mL/kg dosing volume):

      • The total dose for a 25g mouse is 0.25 mg.

      • The administration volume is 0.25 mL (25g * 10 mL/kg).

      • The required concentration of the working solution is 1 mg/mL (0.25 mg / 0.25 mL).

      • To prepare 1 mL of the working solution, add 100 µL of the 10 mg/mL JTE-907 stock solution to 900 µL of corn oil or 0.5% methyl cellulose.

      • Vortex the working solution vigorously to ensure a uniform suspension. Prepare fresh daily.

  • Oral Gavage Administration:

    • Gently restrain the mouse.

    • Measure the appropriate volume of the JTE-907 working solution into a 1 mL syringe fitted with an oral gavage needle.

    • Carefully insert the gavage needle into the esophagus and deliver the solution into the stomach.

    • The typical administration volume for mice is 5-10 mL/kg of body weight.

Mouse Model of Inflammatory Bowel Disease (DNBS-induced Colitis)

This protocol details the induction of colitis in mice using dinitrobenzene sulfonic acid (DNBS) and subsequent treatment with JTE-907.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Dinitrobenzene sulfonic acid (DNBS)

  • 30-50% Ethanol in PBS

  • JTE-907 working solution

  • Vehicle control solution

  • Anesthesia (e.g., isoflurane)

  • Catheter (3.5 F)

Procedure:

  • Induction of Colitis:

    • Anesthetize mice using isoflurane.

    • Slowly administer 100-120 mg/kg of DNBS dissolved in 100 µL of 30-50% ethanol intrarectally via a catheter inserted approximately 4 cm into the colon.

    • Keep the mice in a head-down position for at least 60 seconds to ensure proper distribution of the DNBS solution.

    • The control group receives an intrarectal administration of the vehicle (30-50% ethanol) only.

  • JTE-907 Treatment:

    • Begin oral gavage of JTE-907 (e.g., <10 mg/kg) or vehicle control 24 hours after DNBS administration.

    • Continue daily administration for the duration of the study (typically 3-5 days).

  • Assessment of Colitis Severity:

    • Monitor body weight, stool consistency, and presence of blood in the feces daily.

    • Disease Activity Index (DAI) Scoring: Calculate the DAI score based on the following parameters:

      • Weight Loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)

      • Stool Consistency: 0 (normal), 2 (loose stools), 4 (diarrhea)

      • Rectal Bleeding: 0 (none), 2 (slight bleeding), 4 (gross bleeding)

    • At the end of the experiment, euthanize the mice and collect the colon for macroscopic and histological analysis. Measure colon length (a shorter colon indicates more severe inflammation).

Mouse Model of Atopic Dermatitis (NC/Nga Mice)

This protocol describes the use of NC/Nga mice, a spontaneous model of atopic dermatitis, to evaluate the efficacy of JTE-907.

Materials:

  • Male NC/Nga mice (6-8 weeks old)

  • JTE-907 working solution

  • Vehicle control solution

  • Standard laboratory chow and water

Procedure:

  • Induction of Dermatitis:

    • NC/Nga mice spontaneously develop atopic dermatitis-like skin lesions under conventional housing conditions. The onset and severity can be variable. To synchronize and enhance the development of lesions, mice can be housed together with mice that already have severe skin lesions.

    • Alternatively, dermatitis can be induced by repeated topical application of an antigen, such as house dust mite extract.

  • JTE-907 Treatment:

    • Once the mice develop clear signs of dermatitis (typically around 8-10 weeks of age), begin daily oral gavage with JTE-907 (1 or 10 mg/kg/day) or vehicle control.

    • Continue treatment for the specified duration (e.g., 20 days).

  • Assessment of Atopic Dermatitis Severity:

    • Monitor and score the severity of skin lesions on the face, ears, and dorsal skin weekly.

    • Dermatitis Score: A common scoring system evaluates the following five signs on a scale of 0 to 3 (0=none, 1=mild, 2=moderate, 3=severe):

      • Erythema/hemorrhage

      • Edema

      • Excoriation/erosion

      • Scaling/dryness

      • Itching (observed as scratching behavior)

    • The total score is the sum of the individual scores.

    • Measure serum IgE levels at the beginning and end of the treatment period.

Visualizations

Signaling Pathway of JTE-907

Caption: JTE-907 signaling cascade.

Experimental Workflow for JTE-907 in a Mouse Model of IBD

IBD_Workflow start Start: Acclimatize C57BL/6 Mice induction Induce Colitis: Intrarectal DNBS Administration start->induction grouping Randomly Assign to Treatment Groups: 1. Vehicle Control 2. JTE-907 induction->grouping treatment Daily Oral Gavage grouping->treatment monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding treatment->monitoring endpoint Endpoint (Day 3-5): - Euthanasia - Colon Length Measurement - Histological Analysis monitoring->endpoint analysis Data Analysis: - DAI Score Calculation - Statistical Analysis endpoint->analysis

Caption: IBD experimental workflow.

References

JTE-907: Application Notes and Protocols for DMSO and Ethanol Solubilization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and use of JTE-907, a selective cannabinoid CB2 receptor inverse agonist, in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. Adherence to these guidelines is crucial for ensuring the compound's stability, activity, and the reproducibility of experimental results.

Data Presentation: JTE-907 Solubility

The solubility of JTE-907 in DMSO and ethanol is summarized below. It is recommended to use freshly opened, anhydrous solvents to achieve maximum solubility, as hygroscopic solvents can significantly impact the results.[1]

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
DMSO100 mM[2]43.85 mg/mL
Ethanol10 mM4.38 mg/mL

Note: The molecular weight of JTE-907 is 438.48 g/mol . Batch-specific molecular weights may vary, and it is advisable to refer to the Certificate of Analysis for precise calculations.

Experimental Protocols

Preparation of a 100 mM JTE-907 Stock Solution in DMSO

This protocol outlines the preparation of a high-concentration stock solution of JTE-907 in DMSO.

Materials:

  • JTE-907 powder

  • Anhydrous, sterile DMSO

  • Sterile, conical-bottom polypropylene or glass vial

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Ultrasonic bath

Procedure:

  • Weighing: Accurately weigh the desired amount of JTE-907 powder in a sterile vial. For example, to prepare 1 mL of a 100 mM solution, weigh 43.85 mg of JTE-907.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the JTE-907 powder. For 43.85 mg of JTE-907, add 1 mL of DMSO.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visual inspection should confirm a clear solution with no visible particulates.

  • Sonication (Optional): If the compound does not readily dissolve, sonicate the vial in an ultrasonic bath for 5-10 minutes at room temperature.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Preparation of a 10 mM JTE-907 Stock Solution in Ethanol

This protocol describes the preparation of a JTE-907 stock solution in ethanol.

Materials:

  • JTE-907 powder

  • 200 proof (absolute) ethanol, sterile

  • Sterile, conical-bottom polypropylene or glass vial

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Weighing: Weigh the desired amount of JTE-907 powder in a sterile vial. For instance, to prepare 1 mL of a 10 mM solution, weigh 4.38 mg of JTE-907.

  • Solvent Addition: Add the calculated volume of absolute ethanol to the vial. For 4.38 mg of JTE-907, add 1 mL of ethanol.

  • Dissolution: Securely cap the vial and vortex for 2-3 minutes. The solubility in ethanol is lower than in DMSO, so ensure thorough mixing.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C. It is recommended to use these solutions promptly.

Preparation of Working Solutions

Working solutions for cell culture or other in vitro/in vivo experiments should be prepared by diluting the stock solution in the appropriate aqueous buffer or cell culture medium.

Important Considerations:

  • The final concentration of the organic solvent (DMSO or ethanol) in the experimental setup should be kept to a minimum (typically <0.5%) to avoid solvent-induced toxicity or off-target effects.

  • A vehicle control (medium or buffer with the same final concentration of the solvent) should always be included in experiments.

  • Due to the potential for precipitation, it is advisable to prepare working solutions fresh for each experiment and to visually inspect for any signs of precipitation before use.

Visualizations

Experimental Workflow for JTE-907 Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh JTE-907 Powder add_solvent Add Anhydrous Solvent (DMSO or Ethanol) weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve aliquot_stock Aliquot Stock Solution dissolve->aliquot_stock store_stock Store at -20°C or -80°C aliquot_stock->store_stock thaw_stock Thaw Stock Aliquot store_stock->thaw_stock dilute Dilute in Aqueous Buffer or Cell Culture Medium thaw_stock->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for preparing JTE-907 stock and working solutions.

JTE-907 Signaling Pathway via CB2 Receptor

JTE-907 is a selective inverse agonist for the cannabinoid receptor 2 (CB2). In T helper 0 (Th0) lymphocytes, JTE-907 has been shown to trigger a signaling cascade involving the phosphorylation of p38 and the activation of STAT5A, leading to the differentiation of T cells towards a regulatory T cell (Treg) phenotype. In pancreatic islets, JTE-907 has been observed to act as a Gq-coupled agonist, stimulating insulin secretion.

G JTE907 JTE-907 CB2R CB2 Receptor JTE907->CB2R Binds to p38 p38 MAPK CB2R->p38 Activates STAT5A STAT5A p38->STAT5A Leads to Activation of Treg Treg Differentiation (FoxP3, TGF-β, IL-10) STAT5A->Treg Promotes

Caption: JTE-907 signaling cascade in T lymphocytes.

References

Preparing Stock Solutions of JTE-907: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JTE-907 is a potent and selective inverse agonist for the cannabinoid CB2 receptor, demonstrating significant anti-inflammatory properties in various in vivo models.[1][2][3][4] Accurate and consistent preparation of JTE-907 stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of JTE-907 stock solutions, along with its key chemical and physical properties. Additionally, a relevant signaling pathway and an experimental workflow for stock solution preparation are illustrated.

Chemical and Physical Properties

A summary of the essential properties of JTE-907 is provided in the table below. This information is crucial for accurate calculations and proper handling of the compound.

PropertyValueSource
Chemical Name N-(1,3-Benzodioxol-5-ylmethyl)-1,2-dihydro-7-methoxy-2-oxo-8-(pentyloxy)-3-quinolinecarboxamide[5]
Molecular Weight 438.48 g/mol
Formula C₂₄H₂₆N₂O₆
Purity ≥98%
Appearance White to off-white powder
CAS Number 282089-49-0

Solubility Data

JTE-907 exhibits solubility in various organic solvents. The choice of solvent will depend on the specific requirements of the downstream application. It is crucial to use high-purity, anhydrous solvents to minimize degradation of the compound.

SolventMaximum ConcentrationSource
DMSO 100 mM
Ethanol 10 mM
DMF 16.6 mg/mL
DMF:PBS (pH 7.2) (1:2) 0.2 mg/mL

For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions.

Experimental Protocol: Preparation of a 10 mM JTE-907 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of JTE-907 in DMSO.

Materials:

  • JTE-907 powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Equilibration: Allow the vial of JTE-907 powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Tare a clean, dry microcentrifuge tube or amber vial on a calibrated analytical balance. Carefully weigh the desired amount of JTE-907 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.38 mg of JTE-907 (Molecular Weight = 438.48 g/mol ).

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the JTE-907 powder. For a 10 mM solution, if you weighed 4.38 mg, add 1 mL of DMSO.

  • Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or sonication in an ultrasonic bath can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage. When stored at -80°C, the solution is stable for up to 6 months; at -20°C, it is stable for up to 1 month. For the solid compound, storage at room temperature is acceptable.

Safety Precautions:

  • JTE-907 is for research use only.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound and solvents.

  • Handle DMSO with care, as it can facilitate the absorption of other chemicals through the skin.

  • All procedures should be performed in a well-ventilated area or a chemical fume hood.

JTE-907 Signaling Pathway

JTE-907 acts as a selective inverse agonist of the cannabinoid CB2 receptor. Its anti-inflammatory effects are mediated through specific intracellular signaling cascades. One identified pathway involves the phosphorylation of p38 and the activation of STAT5A, which in turn drives the differentiation of T cells towards a regulatory T cell (Treg) phenotype.

JTE907_Signaling_Pathway JTE907 JTE-907 CB2R CB2 Receptor JTE907->CB2R (Inverse Agonist) p38 p38 Phosphorylation CB2R->p38 STAT5A STAT5A Activation CB2R->STAT5A Treg Treg Cell Differentiation p38->Treg STAT5A->Treg Inflammation Inflammation Treg->Inflammation (Inhibition)

Caption: JTE-907 signaling via the CB2 receptor.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the logical flow of the experimental protocol for preparing a JTE-907 stock solution.

JTE907_Stock_Preparation_Workflow start Start equilibrate Equilibrate JTE-907 to Room Temperature start->equilibrate weigh Weigh JTE-907 Powder equilibrate->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve check_solubility Visually Confirm Complete Dissolution dissolve->check_solubility check_solubility->dissolve No aliquot Aliquot into Single-Use Volumes check_solubility->aliquot Yes store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing JTE-907 stock solution.

References

Application Note: Stability and Handling of JTE-907 in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTE-907 is a potent and selective inverse agonist for the cannabinoid receptor 2 (CB2), a key component of the endocannabinoid system primarily expressed on immune cells.[1] Its ability to modulate immune responses makes it a valuable tool for in vitro studies in immunology, inflammation, and oncology. Accurate and reproducible in vitro experimental outcomes are critically dependent on the stability of test compounds in cell culture media. This application note provides a comprehensive guide to understanding and assessing the stability of JTE-907 in commonly used cell culture media. It includes detailed protocols for stability assessment, recommendations for sample analysis, and an overview of the signaling pathways modulated by JTE-907.

Physicochemical Properties and Handling

PropertyValue
IUPAC Name N-(benzo[1][2]dioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentyloxy-1,2-dihydroquinoline-3-carboxamide
Molecular Formula C₂₄H₂₆N₂O₆
Molecular Weight 438.48 g/mol
Solubility Soluble in DMSO
Storage of Stock Solutions Store at -20°C or -80°C in a tightly sealed vial, protected from light.

Note: While specific data on the stability of JTE-907 in aqueous solutions like cell culture media is not extensively published, it is crucial to prepare fresh dilutions from a frozen stock for each experiment to minimize degradation.

Experimental Protocol: Assessing JTE-907 Stability in Cell Culture Media

This protocol provides a framework for determining the stability of JTE-907 under typical cell culture conditions.

3.1. Materials

  • JTE-907 powder

  • Cell culture grade Dimethyl Sulfoxide (DMSO)

  • Cell culture media (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile, conical polypropylene tubes (15 mL and 50 mL)

  • Sterile, microcentrifuge tubes (1.5 mL)

  • Incubator (37°C, 5% CO₂)

  • Vortex mixer

  • Centrifuge

  • HPLC or LC-MS/MS system

3.2. Methods

3.2.1. Preparation of JTE-907 Stock and Working Solutions

  • Stock Solution (10 mM): Accurately weigh JTE-907 powder and dissolve in an appropriate volume of DMSO to achieve a 10 mM concentration. Vortex thoroughly to ensure complete dissolution. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solution (10 µM): On the day of the experiment, thaw a stock solution aliquot. Prepare a 10 µM working solution by diluting the stock solution in the desired cell culture medium (e.g., DMEM or RPMI-1640). Prepare separate working solutions with and without 10% FBS. Ensure the final DMSO concentration in the working solution is below 0.1% to avoid solvent-induced artifacts.

3.2.2. Incubation and Sampling

  • Dispense 1 mL aliquots of the JTE-907 working solutions into sterile 1.5 mL microcentrifuge tubes.

  • Prepare a sufficient number of tubes for each time point and condition (with and without serum).

  • Incubate the tubes at 37°C in a 5% CO₂ incubator.

  • Collect triplicate samples at the following time points: 0, 2, 4, 8, 24, 48, and 72 hours.

  • The 0-hour time point samples should be processed immediately after preparation. For all other time points, remove the tubes from the incubator and process as described below.

3.2.3. Sample Preparation for Analysis

  • For media containing FBS:

    • Add 3 volumes of ice-cold acetonitrile to each 1 mL sample to precipitate proteins.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube for analysis.

  • For serum-free media:

    • Centrifuge the samples at 12,000 x g for 5 minutes to pellet any cellular debris.

    • Transfer the supernatant to a clean tube for analysis.

  • Store processed samples at -80°C until analysis.

3.3. Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating HPLC method is crucial for accurate quantification. The following is a suggested starting point for method development:

ParameterRecommendation
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of Acetonitrile and Water (both with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at the wavelength of maximum absorbance for JTE-907
Injection Volume 10 µL
Column Temperature 30°C

3.4. Data Analysis and Presentation

  • Generate a calibration curve using freshly prepared standards of JTE-907 in the corresponding cell culture medium.

  • Quantify the concentration of JTE-907 in each sample at each time point.

  • Calculate the percentage of JTE-907 remaining at each time point relative to the 0-hour time point.

  • Summarize the data in a table for easy comparison.

Table 1: Hypothetical Stability Data for JTE-907 in Cell Culture Media at 37°C

Time (hours)DMEM (% Remaining)DMEM + 10% FBS (% Remaining)RPMI-1640 (% Remaining)RPMI-1640 + 10% FBS (% Remaining)
0100100100100
298959996
495909792
890829485
2475608065
4855406545
7240255030

Note: This table presents hypothetical data. Actual results may vary.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow```dot

experimental_workflow prep 1. Preparation of JTE-907 Working Solutions incubation 2. Incubation at 37°C, 5% CO₂ prep->incubation sampling 3. Sampling at Time Points incubation->sampling processing 4. Sample Processing sampling->processing analysis 5. HPLC/LC-MS/MS Analysis processing->analysis data 6. Data Analysis & Reporting analysis->data

Caption: JTE-907 signaling as a CB2 inverse agonist.

Gq-Coupled Receptor Agonist Signaling Pathway

Gq_pathway JTE907 JTE-907 GqR Gq-Coupled Receptor JTE907->GqR activates Gq Gαq GqR->Gq PLC Phospholipase C Gq->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C DAG->PKC activates Ca Ca²⁺ Release ER->Ca

Caption: JTE-907 signaling as a Gq-coupled receptor agonist.

Discussion and Conclusion

The stability of JTE-907 in cell culture media can be influenced by several factors, including the composition of the medium, the presence of serum proteins that may bind or metabolize the compound, pH, and exposure to light. The provided protocol enables researchers to empirically determine the stability of JTE-907 in their specific experimental setup.

JTE-907 primarily functions as a CB2 receptor inverse agonist, leading to the modulation of downstream signaling cascades such as the inhibition of adenylyl cyclase and regulation of p38 MAPK and STAT5A pathways. H[1]owever, it is important to note that in some cellular contexts, like pancreatic islets, JTE-907 has been shown to act as a Gq-coupled receptor agonist, leading to the activation of phospholipase C and subsequent calcium mobilization, independent of CB2 receptor activity. Researchers should consider these dual activities when designing experiments and interpreting results.

By following the protocols outlined in this application note, researchers can ensure the integrity of JTE-907 throughout their in vitro experiments, leading to more reliable and reproducible data.

References

Oral Administration of JTE-907 in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the oral administration of JTE-907 in mice, based on findings from preclinical research. JTE-907 is a selective inverse agonist for the cannabinoid CB2 receptor and has demonstrated anti-inflammatory and immunomodulatory properties in various mouse models.

Data Presentation

JTE-907 Binding Affinity and In Vivo Efficacy
ParameterSpeciesValueModel SystemReference
Binding Affinity (Ki) Mouse CB2 Receptor1.55 nMIn vitro[1]
Rat CB2 Receptor0.38 nMIn vitro[1]
Human CB2 Receptor35.9 nMIn vitro
Oral Efficacy Dose Range Mouse0.1 - 10 mg/kgCutaneous Inflammation
Mouse1 and 10 mg/kg/day (for 20 days)Atopic Dermatitis (NC mice)
MouseDose-dependent inhibitionCarrageenan-induced Paw Edema
Key In Vivo Effects MouseAmeliorates colitis, reduces body weight loss, and prevents NF-κB activation.DNBS-induced Colitis
MouseSuppresses spontaneous scratching and tends to alleviate dermatitis.Atopic Dermatitis (NC mice)
MouseSignificant inhibition of dinitrofluorobenzene-induced ear swelling.Cutaneous Inflammation
MouseStimulates insulin secretion and reduces cytokine-induced apoptosis in islets.Islet Function Studies

Experimental Protocols

Protocol for Investigating Anti-Inflammatory Effects in a Mouse Model of Inflammatory Bowel Disease (IBD)

Objective: To assess the efficacy of orally administered JTE-907 in a dinitrobenzene sulfonic acid (DNBS)-induced colitis model in mice.

Materials:

  • JTE-907

  • Vehicle for oral administration (e.g., appropriate solvent)

  • DNBS

  • Male mice (strain as appropriate for the model)

  • Standard laboratory equipment for oral gavage and colitis induction.

Procedure:

  • Animal Model Induction: Induce colitis in mice using DNBS as per established protocols.

  • JTE-907 Preparation: Prepare a solution or suspension of JTE-907 in a suitable vehicle for oral administration.

  • Oral Administration: Administer JTE-907 orally to the treatment group of mice. A control group should receive the vehicle alone. Dosing can be initiated post-disease induction.

  • Outcome Assessment:

    • Monitor body weight daily.

    • Assess disease severity score at specified time points (e.g., 48 hours post-treatment).

    • At the end of the study, sacrifice the animals and collect colon tissue for histological analysis and measurement of inflammatory markers, such as NF-κB activation and adhesion molecule expression.

    • Isolate lamina propria cells to analyze the population of CD4+CD25+FoxP3+ regulatory T cells by flow cytometry.

Protocol for Evaluating Anti-Pruritic Activity in a Mouse Model of Atopic Dermatitis

Objective: To determine the effect of oral JTE-907 on scratching behavior in NC mice, a model for atopic dermatitis.

Materials:

  • JTE-907

  • Vehicle for oral administration

  • NC mice with chronic dermatitis

  • Behavioral observation setup

Procedure:

  • Animal Model: Use NC mice exhibiting spontaneous scratching behavior associated with chronic dermatitis.

  • JTE-907 Preparation: Prepare JTE-907 for oral administration at desired concentrations (e.g., 1 mg/kg and 10 mg/kg).

  • Chronic Oral Administration: Administer JTE-907 or vehicle orally to the mice daily for a period of 20 days.

  • Outcome Assessment:

    • Quantify spontaneous scratching behavior over a defined observation period.

    • Monitor the severity of dermatitis.

    • Measure body weight to assess for adverse effects.

    • Cutaneous nerve activity can also be measured to assess the physiological response to the treatment.

Signaling Pathways and Mechanisms of Action

JTE-907 primarily acts as a selective inverse agonist of the CB2 receptor. Its anti-inflammatory and immunomodulatory effects are mediated through distinct signaling pathways.

In the context of T-cell differentiation, JTE-907 engagement with the CB2 receptor on naïve CD4+ T lymphocytes has been shown to induce their differentiation into regulatory T cells (Tregs). This process is mediated by the phosphorylation of p38 and the activation of STAT5A.

JTE907_Treg_Differentiation JTE907 JTE-907 CB2 CB2 Receptor JTE907->CB2 p38 p38 Phosphorylation CB2->p38 STAT5A STAT5A Activation CB2->STAT5A Treg Treg Differentiation (FoxP3, TGF-β, IL-10) p38->Treg STAT5A->Treg

JTE-907 signaling pathway in T cell differentiation.

Interestingly, in pancreatic islets, JTE-907 has been observed to act as a Gq-coupled agonist, leading to the stimulation of insulin secretion. This action is independent of the GPR55 receptor and involves the elevation of intracellular calcium ([Ca2+]i) and inositol phosphate 1 (IP1), without altering cAMP levels.

JTE907_Islet_Signaling JTE907 JTE-907 Receptor Gq-coupled Receptor (non-GPR55) JTE907->Receptor PLC PLC Activation Receptor->PLC IP1 IP1 Elevation PLC->IP1 Ca2 [Ca2+]i Elevation PLC->Ca2 Insulin Insulin Secretion IP1->Insulin Ca2->Insulin

JTE-907 signaling pathway in pancreatic islets.

Experimental Workflow

The following diagram outlines a general experimental workflow for in vivo studies of orally administered JTE-907 in mice.

JTE907_Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_assess Assessment cluster_analysis Analysis AnimalModel 1. Select/Induce Animal Model DrugPrep 2. Prepare JTE-907 & Vehicle OralAdmin 3. Oral Gavage (JTE-907 or Vehicle) DrugPrep->OralAdmin Behavior 4a. Behavioral Analysis (e.g., Scratching) OralAdmin->Behavior Clinical 4b. Clinical Scoring (e.g., Disease Severity) OralAdmin->Clinical Physiological 4c. Physiological Measures (e.g., Body Weight, Inflammation) OralAdmin->Physiological Tissue 5. Tissue Collection & Ex Vivo Analysis Clinical->Tissue Data 6. Data Analysis & Interpretation Tissue->Data

General experimental workflow for in vivo JTE-907 studies.

References

Application Notes and Protocols: JTE-907 in CHO Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTE-907 is a potent and selective inverse agonist for the cannabinoid receptor type 2 (CB2).[1] Inverse agonists are unique ligands that bind to the same receptor as an agonist but elicit an opposite pharmacological response. In the case of the Gαi-coupled CB2 receptor, which, when activated by an agonist, inhibits adenylyl cyclase and decreases intracellular cyclic adenosine monophosphate (cAMP) levels, an inverse agonist like JTE-907 will increase the basal level of cAMP. Chinese Hamster Ovary (CHO) cells are a robust and widely used mammalian expression system for studying the pharmacology of recombinant G-protein coupled receptors (GPCRs), including the CB2 receptor, due to their low endogenous GPCR expression and excellent growth characteristics.

These application notes provide detailed protocols for utilizing JTE-907 in CHO cell-based assays to characterize its inverse agonist activity at the CB2 receptor. The primary assay described is the forskolin-stimulated cAMP accumulation assay, a standard method for quantifying the activity of Gαi-coupled receptor ligands. Additionally, a potential application in calcium flux assays using chimeric G-proteins is discussed for comprehensive signaling pathway analysis.

Quantitative Data Summary

The binding affinity of JTE-907 for the CB2 receptor has been determined in CHO cells expressing the recombinant receptor. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor.

Receptor SpeciesCell LineKi (nM)Reference
Human CB2CHO35.9[1]
Mouse CB2CHO1.55[1]
Rat CB2CHO (splenocytes)0.38[1]

Signaling Pathways and Experimental Workflows

JTE-907 Signaling at the Gαi-Coupled CB2 Receptor

The CB2 receptor primarily couples to the inhibitory G-protein, Gαi. Agonist activation of the CB2 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. As an inverse agonist, JTE-907 binds to the CB2 receptor and promotes a conformational state that leads to an increase in the basal activity of adenylyl cyclase, thereby increasing intracellular cAMP levels. This effect is typically measured in the presence of forskolin, a direct activator of adenylyl cyclase, which amplifies the cAMP signal.

JTE907 JTE-907 CB2R CB2 Receptor JTE907->CB2R Gai Gαi Protein CB2R->Gai Activation AC Adenylyl Cyclase Gai->AC Inhibition (relieved by JTE-907) cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC

Figure 1: JTE-907 signaling pathway at the CB2 receptor.

Experimental Workflow for cAMP Assay

The following diagram outlines the key steps for performing a forskolin-stimulated cAMP accumulation assay in CHO cells expressing the CB2 receptor to determine the inverse agonist activity of JTE-907.

start Start cell_culture Culture CHO-CB2 cells in appropriate medium start->cell_culture seeding Seed cells into a 96- or 384-well plate cell_culture->seeding incubation1 Incubate overnight to allow cell attachment and growth seeding->incubation1 pre_incubation Pre-incubate cells with JTE-907 at various concentrations incubation1->pre_incubation stimulation Stimulate with Forskolin to induce cAMP production pre_incubation->stimulation lysis Lyse cells to release intracellular cAMP stimulation->lysis detection Quantify cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) lysis->detection analysis Analyze data to determine EC50 of JTE-907 detection->analysis end End analysis->end

Figure 2: Experimental workflow for a cAMP assay with JTE-907.

Experimental Protocols

Protocol 1: Forskolin-Stimulated cAMP Accumulation Assay

This protocol is designed to measure the inverse agonist activity of JTE-907 on the CB2 receptor expressed in CHO cells.

Materials:

  • CHO cells stably expressing the human CB2 receptor (CHO-hCB2)

  • Cell culture medium (e.g., Ham's F-12 with 10% FBS, penicillin/streptomycin, and a selection antibiotic like G418)

  • Phosphate-Buffered Saline (PBS)

  • Assay buffer (e.g., HBSS or DPBS with 20 mM HEPES and 0.1% BSA)

  • JTE-907

  • Forskolin

  • 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor

  • cAMP assay kit (e.g., HTRF®, ELISA, or luminescence-based)

  • White opaque 96- or 384-well cell culture plates

  • Cell lysis buffer (typically provided with the cAMP assay kit)

Procedure:

  • Cell Culture and Seeding:

    • Culture CHO-hCB2 cells in T-75 flasks until they reach 80-90% confluency.

    • Harvest the cells using a non-enzymatic cell dissociation solution.

    • Resuspend the cells in fresh culture medium and perform a cell count.

    • Seed the cells into a white opaque 96- or 384-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation:

    • Prepare a stock solution of JTE-907 in DMSO.

    • Perform serial dilutions of JTE-907 in assay buffer to achieve the desired final concentrations. It is advisable to test a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Prepare a stock solution of forskolin in DMSO and dilute it in assay buffer. The final concentration of forskolin should be determined empirically but is typically in the range of 1-10 µM.

    • Prepare a solution of IBMX in the assay buffer. A final concentration of 100-500 µM is commonly used.

  • Assay Performance:

    • Carefully remove the culture medium from the wells.

    • Wash the cells once with PBS.

    • Add the assay buffer containing IBMX to each well and incubate for 10-15 minutes at 37°C.

    • Add the diluted JTE-907 solutions to the respective wells. Include a vehicle control (assay buffer with DMSO).

    • Incubate for 15-30 minutes at 37°C.

    • Add the forskolin solution to all wells except for the basal control wells.

    • Incubate for an additional 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Detection:

    • Remove the assay buffer from the wells.

    • Add the cell lysis buffer to each well and incubate according to the cAMP assay kit manufacturer's instructions (typically 10-20 minutes at room temperature with gentle shaking).

    • Perform the cAMP detection assay following the kit's protocol. This usually involves adding detection reagents and measuring the signal (e.g., fluorescence, luminescence, or absorbance) on a plate reader.

  • Data Analysis:

    • Generate a cAMP standard curve according to the kit's instructions.

    • Convert the raw signal from the experimental wells to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the logarithm of the JTE-907 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for JTE-907.

Protocol 2: Intracellular Calcium Flux Assay (Potential Application)

While the CB2 receptor is Gαi-coupled and does not typically signal through calcium mobilization, it is possible to study its activation using a chimeric G-protein, such as Gαqi5, which redirects the signal through the Gαq pathway, leading to an increase in intracellular calcium. This protocol outlines a potential method for assessing JTE-907 activity via calcium flux in CHO cells co-expressing the CB2 receptor and a chimeric G-protein.

Materials:

  • CHO cells stably co-expressing the human CB2 receptor and a chimeric G-protein (e.g., Gαqi5)

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calbryte™ 520 AM)

  • Pluronic F-127

  • JTE-907

  • A known CB2 receptor agonist (positive control)

  • Black-walled, clear-bottom 96- or 384-well microplates

  • A fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Seeding:

    • Seed the CHO-hCB2-Gαqi5 cells into black-walled, clear-bottom microplates and allow them to attach and grow overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer.

    • Remove the culture medium from the cells and add the dye loading buffer.

    • Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.

  • Compound Preparation:

    • Prepare serial dilutions of JTE-907 and the positive control agonist in the assay buffer.

  • Calcium Flux Measurement:

    • Place the cell plate into the fluorescence plate reader.

    • Set the instrument to measure fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye.

    • Establish a stable baseline reading for 10-20 seconds.

    • Use the instrument's automated injector to add the JTE-907 or agonist solutions to the wells.

    • Continue to record the fluorescence signal for at least 60-120 seconds to capture the calcium transient.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is typically calculated as the maximum peak fluorescence minus the baseline fluorescence.

    • Plot ΔF against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the EC₅₀ values. For an inverse agonist like JTE-907, an increase in basal calcium levels might be observed, or it could be tested for its ability to antagonize the effect of a CB2 agonist in this system.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to investigate the pharmacological properties of JTE-907 in CHO cell-based assays. The forskolin-stimulated cAMP accumulation assay is a robust and direct method to quantify its inverse agonist activity at the CB2 receptor. While not a primary signaling pathway, the potential use of calcium flux assays with chimeric G-proteins provides an alternative approach for high-throughput screening and further characterization of ligand-receptor interactions. Adherence to these detailed methodologies will enable the generation of reliable and reproducible data for advancing drug discovery and development efforts targeting the cannabinoid system.

References

Application Notes and Protocols for JTE-907 in Blocking CB2 Receptor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTE-907 is a potent and selective inverse agonist for the cannabinoid type 2 (CB2) receptor.[1][2][3] As an inverse agonist, JTE-907 not only blocks the effects of CB2 agonists but also reduces the basal, constitutive activity of the receptor. This property makes it a valuable tool for investigating the physiological and pathological roles of the CB2 receptor, particularly in the context of inflammation and immune responses. These application notes provide detailed information on the chemical properties, biological activity, and experimental protocols for utilizing JTE-907 to block CB2 receptor activity in both in vitro and in vivo settings.

Chemical and Physical Properties

JTE-907, with the chemical name N-(1,3-Benzodioxol-5-ylmethyl)-1,2-dihydro-7-methoxy-2-oxo-8-(pentyloxy)-3-quinolinecarboxamide, is a small molecule with the following properties:

PropertyValue
Molecular Formula C₂₄H₂₆N₂O₆
Molecular Weight 438.48 g/mol
CAS Number 282089-49-0
Purity ≥98% (HPLC)
Appearance Off-white to light yellow solid
Solubility Soluble in DMSO (up to 125 mg/mL) and ethanol
Storage Store at 4°C under nitrogen. For long-term storage as a solution, store at -80°C (up to 6 months) or -20°C (up to 1 month).

Mechanism of Action

JTE-907 functions as a selective inverse agonist at the CB2 receptor. The CB2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o). Agonist binding to the CB2 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.

As an inverse agonist, JTE-907 binds to the CB2 receptor and stabilizes it in an inactive conformation. This action leads to a concentration-dependent increase in forskolin-stimulated cAMP production in cells expressing the CB2 receptor, which is the opposite effect of a CB2 agonist.

cluster_membrane Cell Membrane cluster_intracellular Intracellular CB2 CB2 Receptor Gi Gi Protein CB2->Gi Basal Activity AC Adenylyl Cyclase ATP ATP cAMP cAMP AC->cAMP Catalysis Gi->AC Inhibition JTE907 JTE-907 JTE907->CB2 ATP->cAMP Conversion PKA PKA cAMP->PKA Activation Response Cellular Response PKA->Response Start Start PrepareReagents Prepare Reagents (Membranes, Buffers, Ligands) Start->PrepareReagents SetupPlate Set up 96-well plate (Total, Non-specific, Competition) PrepareReagents->SetupPlate Incubate Incubate at 30°C SetupPlate->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50 and Ki calculation) Count->Analyze End End Analyze->End Start Start SeedCells Seed CB2-expressing cells Start->SeedCells Pretreat Pre-treat with IBMX SeedCells->Pretreat AddCompounds Add JTE-907 and Forskolin Pretreat->AddCompounds Incubate Incubate at 37°C AddCompounds->Incubate LyseAndMeasure Lyse cells and measure cAMP Incubate->LyseAndMeasure Analyze Data Analysis LyseAndMeasure->Analyze End End Analyze->End

References

Application Notes and Protocols for JTE-907 in In Vivo Anti-Inflammatory Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of JTE-907, a selective cannabinoid CB2 receptor inverse agonist, for anti-inflammatory studies. This document includes a summary of effective doses in various animal models, detailed experimental protocols, and visualizations of experimental workflows and signaling pathways.

Introduction to JTE-907

JTE-907 is a potent and selective inverse agonist for the cannabinoid CB2 receptor. The CB2 receptor is primarily expressed on immune cells, and its modulation has been a key target for the development of anti-inflammatory therapeutics. JTE-907 has demonstrated significant anti-inflammatory properties in several preclinical models of inflammation. Its mechanism of action involves the modulation of immune cell responses, including the differentiation of T-cells towards a regulatory phenotype.

Quantitative Data Summary

The following table summarizes the effective in vivo doses of JTE-907 and the observed anti-inflammatory effects in various mouse models.

Animal ModelRoute of AdministrationDose RangeKey Anti-Inflammatory Effects
Dinitrofluorobenzene-Induced Ear SwellingOral0.1 - 10 mg/kgSignificant inhibition of ear swelling.
Carrageenan-Induced Paw EdemaOralDose-dependentDose-dependent inhibition of paw edema.[1]
Dinitrobenzene Sulfonic Acid (DNBS)-Induced ColitisOralNot specifiedAmelioration of colitis severity, reduction in body weight loss, and decreased disease score.[2]

Experimental Protocols

Dinitrofluorobenzene (DNFB)-Induced Ear Swelling in Mice

This model is used to assess the efficacy of anti-inflammatory compounds in a model of contact hypersensitivity.

Materials:

  • JTE-907

  • Vehicle (e.g., 0.5% methylcellulose)

  • Dinitrofluorobenzene (DNFB)

  • Acetone and Olive Oil (4:1 mixture)

  • Micrometer caliper

  • Male BALB/c mice (8-10 weeks old)

Protocol:

  • Sensitization: On day 0, sensitize the mice by topical application of 25 µL of 0.5% DNFB in acetone/olive oil to the shaved abdomen.

  • Challenge: On day 5, measure the baseline ear thickness of both ears using a micrometer caliper. Challenge the mice by applying 20 µL of 0.2% DNFB in acetone/olive oil to the inner and outer surfaces of the right ear. The left ear serves as a control.

  • Treatment: Administer JTE-907 (0.1-10 mg/kg) or vehicle orally 1 hour before the DNFB challenge.

  • Measurement of Ear Swelling: At 24 hours post-challenge, measure the thickness of both ears.

  • Data Analysis: Calculate the change in ear thickness (ear swelling) by subtracting the baseline measurement from the 24-hour measurement. The percentage of inhibition is calculated as: [(Control Swelling - Treated Swelling) / Control Swelling] x 100.

Carrageenan-Induced Paw Edema in Mice

This is a widely used model for evaluating acute inflammation.

Materials:

  • JTE-907

  • Vehicle (e.g., 0.5% methylcellulose)

  • 1% Carrageenan solution in sterile saline

  • Plethysmometer or micrometer caliper

  • Male C57BL/6 mice (8-10 weeks old)

Protocol:

  • Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer.

  • Treatment: Administer JTE-907 or vehicle orally 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the increase in paw volume at each time point compared to the baseline. The percentage of inhibition of edema is calculated as: [(Control Edema - Treated Edema) / Control Edema] x 100.

Dinitrobenzene Sulfonic Acid (DNBS)-Induced Colitis in Mice

This model mimics inflammatory bowel disease (IBD).

Materials:

  • JTE-907

  • Vehicle (e.g., 0.5% methylcellulose)

  • Dinitrobenzene sulfonic acid (DNBS)

  • 30-50% Ethanol

  • Anesthesia (e.g., isoflurane)

  • Catheter

  • Male C57BL/6 mice (8-10 weeks old)

Protocol:

  • Induction of Colitis: Anesthetize the mice and slowly administer 100 µL of DNBS solution (e.g., 4 mg of DNBS in 30-50% ethanol) intrarectally via a catheter inserted approximately 3-4 cm into the colon.[3]

  • Treatment: Administer JTE-907 or vehicle orally daily, starting on the day of colitis induction.

  • Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate a disease activity index (DAI).

  • Termination and Evaluation: Euthanize the mice at a predetermined time point (e.g., 3-5 days after induction). Collect the colon and measure its length and weight. A portion of the colon can be used for histological analysis and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels).

  • Data Analysis: Compare the DAI scores, colon length, colon weight, and histological scores between the treated and control groups.

Visualizations

Signaling Pathway of JTE-907 in T-Cell Differentiation

G JTE-907 Signaling Pathway in T-Cell Differentiation JTE907 JTE-907 CB2R CB2 Receptor JTE907->CB2R Binds to p38 p38 Phosphorylation CB2R->p38 STAT5A STAT5A Activation CB2R->STAT5A Treg Treg Cell Differentiation p38->Treg STAT5A->Treg AntiInflammatory Anti-inflammatory Effects Treg->AntiInflammatory

Caption: JTE-907 signaling pathway in T-cell differentiation.

Experimental Workflow for Carrageenan-Induced Paw Edema Assay

G Workflow for Carrageenan-Induced Paw Edema Assay Start Start Baseline Measure Baseline Paw Volume Start->Baseline Treatment Oral Administration of JTE-907 or Vehicle Baseline->Treatment Carrageenan Inject Carrageenan into Paw Treatment->Carrageenan MeasureEdema Measure Paw Volume (1-5 hours) Carrageenan->MeasureEdema Analysis Calculate % Inhibition of Edema MeasureEdema->Analysis End End Analysis->End

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Experimental Workflow for DNBS-Induced Colitis Assay

G Workflow for DNBS-Induced Colitis Assay Start Start InduceColitis Induce Colitis with Intrarectal DNBS Start->InduceColitis Treatment Daily Oral Administration of JTE-907 or Vehicle InduceColitis->Treatment Monitoring Daily Monitoring of Body Weight & DAI Treatment->Monitoring Termination Euthanize and Collect Colon Monitoring->Termination Evaluation Measure Colon Length/Weight, Histology, MPO Termination->Evaluation End End Evaluation->End

Caption: Experimental workflow for the DNBS-induced colitis assay.

References

Application Notes and Protocols for JTE-907 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTE-907 is a potent and selective inverse agonist for the cannabinoid receptor 2 (CB2).[1] As an inverse agonist, JTE-907 has been shown to increase the basal level of intracellular cyclic adenosine monophosphate (cAMP) in cells expressing the CB2 receptor, a key signaling molecule in various cellular processes.[1][2] This activity, coupled with its anti-inflammatory properties, makes JTE-907 a valuable tool for investigating the role of the CB2 receptor in immune modulation and other physiological and pathological processes.[3][4]

These application notes provide detailed protocols for utilizing JTE-907 in a range of common in vitro assays to characterize its binding affinity, functional activity, and effects on immune cell function.

Physicochemical Properties and Storage

PropertyValueReference
Molecular Weight 438.48 g/mol
Formula C₂₄H₂₆N₂O₆
Solubility Up to 100 mM in DMSO; Up to 10 mM in ethanol
Storage Store stock solutions at -20°C or -80°C.

Quantitative Data: Binding Affinity of JTE-907

JTE-907 exhibits high binding affinity for the CB2 receptor across different species, with significant selectivity over the CB1 receptor.

SpeciesReceptorKᵢ (nM)Reference
HumanCB235.9
MouseCB21.55
RatCB20.38

Protocol 1: CB2 Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of JTE-907 for the CB2 receptor.

Principle: This assay measures the ability of unlabeled JTE-907 to compete with a radiolabeled CB2 receptor ligand (e.g., [³H]-CP55,940) for binding to cell membranes expressing the CB2 receptor. The concentration of JTE-907 that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which can then be used to calculate the Kᵢ.

Materials:

  • Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human, mouse, or rat CB2 receptor.

  • Radioligand: [³H]-CP55,940 or other suitable CB2 receptor radioligand.

  • JTE-907: Prepare a stock solution in DMSO and dilute to various concentrations in assay buffer.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a potent, unlabeled CB2 ligand (e.g., 10 µM WIN 55,212-2).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Reaction Setup: In a 96-well plate, add the following in a final volume of 200 µL:

    • 50 µL of assay buffer (for total binding) or non-specific binding control (for non-specific binding) or JTE-907 at various concentrations.

    • 50 µL of radioligand at a concentration near its Kₑ.

    • 100 µL of cell membrane suspension (typically 10-20 µg of protein per well).

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding (counts with buffer only) and from the binding at each concentration of JTE-907.

  • Determine IC₅₀: Plot the percentage of specific binding against the logarithm of the JTE-907 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Calculate Kᵢ: Use the Cheng-Prusoff equation to calculate the Kᵢ value:

    • Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

    • Where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

G cluster_workflow Radioligand Binding Assay Workflow prep Prepare Reagents: - Cell Membranes - Radioligand - JTE-907 dilutions setup Set up 96-well plate: - Total Binding - Non-specific Binding - JTE-907 concentrations prep->setup incubate Incubate at 30°C for 60-90 min setup->incubate harvest Harvest onto glass fiber filters incubate->harvest wash Wash filters with ice-cold buffer harvest->wash count Quantify radioactivity using scintillation counter wash->count analyze Analyze Data: - Calculate Specific Binding - Determine IC₅₀ - Calculate Kᵢ using Cheng-Prusoff count->analyze

Radioligand Binding Assay Workflow

Protocol 2: Forskolin-Stimulated cAMP Accumulation Assay

This protocol measures the inverse agonist activity of JTE-907 by quantifying its ability to increase forskolin-stimulated cAMP levels in cells expressing the CB2 receptor.

Principle: The CB2 receptor is coupled to the Gᵢ/ₒ protein, which inhibits adenylyl cyclase, the enzyme that produces cAMP. Forskolin directly activates adenylyl cyclase, leading to a large increase in cAMP. An inverse agonist like JTE-907 will bind to the CB2 receptor and further increase the forskolin-stimulated cAMP production.

Materials:

  • Cells: CHO or HEK293 cells stably expressing the human or mouse CB2 receptor.

  • JTE-907: Prepare a stock solution in DMSO and dilute to various concentrations in stimulation buffer.

  • Forskolin: Prepare a stock solution in DMSO.

  • IBMX (3-isobutyl-1-methylxanthine): A phosphodiesterase inhibitor to prevent cAMP degradation. Prepare a stock solution in DMSO.

  • Stimulation Buffer: HBSS or serum-free media.

  • cAMP Assay Kit: A commercial ELISA or HTRF-based kit for cAMP quantification.

  • 96-well or 384-well cell culture plates.

Procedure:

  • Cell Seeding: Seed the CB2-expressing cells into a 96-well or 384-well plate at an appropriate density and culture overnight.

  • Pre-incubation: Wash the cells with stimulation buffer and pre-incubate with IBMX (e.g., 0.5 mM) for 15-30 minutes at 37°C.

  • Treatment: Add JTE-907 at various concentrations and a fixed concentration of forskolin (e.g., 1-10 µM, to be optimized for the cell line).

  • Incubation: Incubate the plate for 15-30 minutes at 37°C.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates using the chosen cAMP assay kit.

Data Analysis:

  • Generate a Standard Curve: Prepare a series of cAMP standards and generate a standard curve according to the assay kit protocol.

  • Quantify cAMP: Determine the cAMP concentration in each sample by interpolating from the standard curve.

  • Plot Data: Plot the cAMP concentration against the logarithm of the JTE-907 concentration to visualize the dose-dependent increase in cAMP production.

G cluster_pathway JTE-907 Signaling Pathway JTE907 JTE-907 CB2R CB2 Receptor JTE907->CB2R Gi Gᵢ Protein CB2R->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Forskolin Forskolin Forskolin->AC

JTE-907 Signaling Pathway

Protocol 3: Cytokine Inhibition Assay in LPS-Stimulated PBMCs

This protocol assesses the anti-inflammatory effects of JTE-907 by measuring its ability to inhibit the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of immune cells like monocytes and macrophages within the PBMC population, leading to the production and release of pro-inflammatory cytokines such as TNF-α and IL-6. JTE-907's effect on this process can be quantified.

Materials:

  • Human PBMCs: Isolated from fresh human blood using Ficoll-Paque density gradient centrifugation.

  • JTE-907: Prepare a stock solution in DMSO and dilute to various concentrations in culture medium. A concentration of 10 µM can be used as a starting point.

  • LPS: Prepare a stock solution in sterile PBS.

  • Culture Medium: RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin.

  • 96-well cell culture plates.

  • ELISA or multiplex immunoassay kits for the cytokines of interest (e.g., TNF-α, IL-6).

Procedure:

  • Cell Seeding: Seed PBMCs into a 96-well plate at a density of 1-2 x 10⁵ cells per well in culture medium.

  • Pre-treatment: Add JTE-907 at various concentrations to the wells and pre-incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.

  • Stimulation: Add LPS to the wells at a final concentration of 10-100 ng/mL.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentration of the desired cytokines in the supernatants using ELISA or a multiplex immunoassay.

Data Analysis:

  • Calculate Cytokine Concentration: Determine the concentration of each cytokine in the samples based on the standard curve of the assay.

  • Calculate Percent Inhibition: Calculate the percentage of inhibition of cytokine release for each JTE-907 concentration using the following formula:

    • % Inhibition = [1 - (Cytokine [JTE-907] / Cytokine [LPS only])] x 100

G cluster_workflow Cytokine Inhibition Assay Workflow isolate Isolate PBMCs seed Seed PBMCs into 96-well plate isolate->seed pretreat Pre-treat with JTE-907 seed->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 18-24 hours stimulate->incubate collect Collect supernatants incubate->collect measure Measure cytokine levels (ELISA) collect->measure analyze Calculate % Inhibition measure->analyze

Cytokine Inhibition Assay Workflow

Protocol 4: In Vitro Differentiation of Naive CD4⁺ T Cells to Regulatory T Cells (Tregs)

This protocol is designed to evaluate the immunomodulatory effect of JTE-907 on the differentiation of naive CD4⁺ T cells into FoxP3⁺ regulatory T cells (Tregs).

Principle: Naive CD4⁺ T cells can be differentiated into various T helper subsets, including Tregs, under specific cytokine conditions. JTE-907 has been shown to promote the differentiation of Th0 cells into a Treg phenotype. This is assessed by measuring the expression of the transcription factor FoxP3, a key marker for Tregs.

Materials:

  • Naive CD4⁺ T Cells: Isolated from mouse spleen or human PBMCs using negative selection magnetic beads.

  • JTE-907: Prepare a stock solution in DMSO and dilute in culture medium.

  • Treg Differentiation Medium: RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 1% penicillin-streptomycin, 50 µM 2-mercaptoethanol, anti-CD3 (plate-bound), anti-CD28 (soluble), TGF-β, and IL-2.

  • 24-well or 48-well cell culture plates.

  • Flow Cytometry Antibodies: Anti-CD4, anti-CD25, and anti-FoxP3, along with corresponding isotype controls.

  • FoxP3 Staining Buffer Set: Contains fixation and permeabilization buffers for intracellular staining.

  • Flow cytometer.

Procedure:

  • Plate Coating: Coat the wells of a cell culture plate with anti-CD3 antibody.

  • Cell Seeding: Seed naive CD4⁺ T cells into the coated wells in Treg differentiation medium.

  • Treatment: Add JTE-907 at various concentrations to the wells.

  • Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO₂ incubator.

  • Cell Staining:

    • Harvest the cells and stain for surface markers (CD4 and CD25).

    • Fix and permeabilize the cells using a FoxP3 staining buffer set.

    • Stain for intracellular FoxP3.

  • Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer.

Data Analysis:

  • Gating Strategy:

    • Gate on the lymphocyte population based on forward and side scatter.

    • Gate on single cells.

    • Gate on CD4⁺ T cells.

    • Within the CD4⁺ population, analyze the expression of CD25 and FoxP3 to identify the Treg population (CD4⁺CD25⁺FoxP3⁺).

  • Quantification: Determine the percentage of FoxP3⁺ cells within the CD4⁺ T cell population for each treatment condition.

G cluster_workflow Treg Differentiation Assay Workflow isolate Isolate Naive CD4⁺ T cells culture Culture with anti-CD3/CD28, TGF-β, IL-2, and JTE-907 isolate->culture incubate Incubate for 3-5 days culture->incubate stain Stain for CD4, CD25, and FoxP3 incubate->stain analyze Analyze by Flow Cytometry stain->analyze quantify Quantify % of CD4⁺FoxP3⁺ cells analyze->quantify

Treg Differentiation Workflow

References

JTE-907: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the handling, storage, and use of JTE-907, a selective cannabinoid receptor 2 (CB2) inverse agonist.

Product Information

  • Product Name: JTE-907

  • Chemical Name: N-(1,3-Benzodioxol-5-ylmethyl)-1,2-dihydro-7-methoxy-2-oxo-8-(pentyloxy)-3-quinolinecarboxamide

  • Molecular Formula: C₂₄H₂₆N₂O₆

  • Molecular Weight: 438.48 g/mol

  • CAS Number: 282089-49-0

  • Appearance: Off-white to light yellow solid

  • Purity: ≥98%

Storage and Handling

Proper storage and handling of JTE-907 are crucial to maintain its stability and activity.

Storage Conditions
FormStorage TemperatureDurationSpecial Conditions
Solid Room TemperatureShort-term
4°CLong-termStore under nitrogen.
In Solvent -20°CUp to 1 monthStore under nitrogen.
-80°CUp to 6 monthsStore under nitrogen.[1]

Note: To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions before storage.

Solubility
SolventMaximum Concentration
DMSO 100 mM[2][3] to 125 mg/mL (285.08 mM)[1]
Ethanol 10 mM[2]
DMF 16.6 mg/mL

Note: For dissolving in DMSO, ultrasonic agitation may be necessary. It is also important to use newly opened, anhydrous DMSO as the compound is sensitive to hygroscopic solvents.

Biological Activity

JTE-907 is a highly selective inverse agonist for the cannabinoid CB2 receptor. It exhibits high binding affinity for human, mouse, and rat CB2 receptors. As an inverse agonist, JTE-907 can reduce the basal activity of the CB2 receptor, leading to an increase in forskolin-stimulated cAMP production in cells expressing the receptor. This activity contributes to its anti-inflammatory effects observed in various in vivo models.

Binding Affinity (Ki)
SpeciesReceptorKi (nM)
Human CB235.9
Mouse CB21.55
Rat CB20.38
In Vitro Activity
Cell LineAssayEffectIC₅₀ (nM)
CHO cells expressing human CB2 cAMP accumulationInverse agonist activity644

Signaling Pathway of JTE-907

JTE907_Signaling_Pathway cluster_cell Cell Membrane CB2 CB2 Receptor G_protein Gi/o Protein CB2->G_protein Basal Activity AC Adenylate Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC JTE907 JTE-907 JTE907->CB2

Caption: JTE-907 acts as an inverse agonist at the CB2 receptor.

Experimental Protocols

Preparation of JTE-907 Stock Solutions
  • Materials:

    • JTE-907 solid

    • Anhydrous DMSO

    • Sterile, amber microcentrifuge tubes

    • Vortexer

    • Ultrasonic bath

  • Procedure:

    • Allow the vial of solid JTE-907 to equilibrate to room temperature before opening.

    • To prepare a 100 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial of JTE-907. For example, to 1 mg of JTE-907 (MW: 438.48), add 22.8 µL of DMSO.

    • Vortex the solution thoroughly. If the solid does not fully dissolve, use an ultrasonic bath for short intervals until the solution is clear.

    • Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.

In Vitro cAMP Assay for Inverse Agonist Activity

This protocol is designed to measure the inverse agonist effect of JTE-907 on forskolin-stimulated cAMP production in Chinese Hamster Ovary (CHO) cells stably expressing the human CB2 receptor.

cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection seed_cells 1. Seed CHO-CB2 cells in a 384-well plate incubate_24h 2. Incubate for 24 hours seed_cells->incubate_24h pre_incubation 3. Pre-incubate with JTE-907 or vehicle incubate_24h->pre_incubation add_forskolin 4. Add Forskolin to stimulate adenylate cyclase pre_incubation->add_forskolin incubate_15m 5. Incubate for 15 minutes add_forskolin->incubate_15m lysis 6. Lyse cells and add cAMP detection reagents incubate_15m->lysis read_plate 7. Read plate on a chemiluminescent reader lysis->read_plate

Caption: Workflow for the in vitro cAMP assay.

  • Materials:

    • CHO cells stably expressing the human CB2 receptor

    • Cell culture medium (e.g., DMEM/F-12) with 10% FBS

    • 384-well white, opaque cell culture plates

    • JTE-907 stock solution (in DMSO)

    • Forskolin solution

    • IBMX (3-isobutyl-1-methylxanthine) solution

    • cAMP detection kit (e.g., chemiluminescent immunoassay)

    • Phosphate-buffered saline (PBS)

    • Multichannel pipette

    • Plate reader capable of chemiluminescence detection

  • Procedure:

    • Cell Seeding:

      • Trypsinize and count the CHO-CB2 cells.

      • Seed the cells into a 384-well plate at a density of approximately 10,000 cells per well in 20 µL of culture medium.

      • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

    • Compound Addition:

      • Prepare serial dilutions of JTE-907 in stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX). The final DMSO concentration should be kept below 0.5%.

      • Carefully remove the culture medium from the wells.

      • Add 10 µL of the JTE-907 dilutions or vehicle (stimulation buffer with DMSO) to the respective wells.

      • Pre-incubate the plate at 37°C for 15 minutes.

    • Forskolin Stimulation:

      • Prepare a solution of forskolin in the stimulation buffer. The final concentration should be chosen to elicit a submaximal cAMP response (e.g., 1-10 µM).

      • Add 10 µL of the forsklin solution to all wells (except for the basal control wells).

      • Incubate the plate at 37°C for 15 minutes.

    • cAMP Detection:

      • Terminate the reaction by adding 20 µL of the lysis buffer provided with the cAMP detection kit.

      • Follow the manufacturer's instructions for the cAMP detection kit. This typically involves adding detection reagents (e.g., antibody-coated acceptor beads and a biotinylated cAMP tracer) and incubating for a specified period.

      • Read the plate on a chemiluminescent plate reader.

    • Data Analysis:

      • Generate a standard curve using known concentrations of cAMP.

      • Determine the concentration of cAMP in each well by interpolating from the standard curve.

      • Plot the cAMP concentration against the log concentration of JTE-907.

      • An increase in cAMP levels in the presence of JTE-907 (compared to forskolin alone) indicates inverse agonist activity. Calculate the EC₅₀ value from the dose-response curve.

In Vivo Application Example: Anti-inflammatory Activity

JTE-907 has been shown to have anti-inflammatory effects in animal models. For example, oral administration of JTE-907 has been demonstrated to inhibit carrageenan-induced paw edema in mice. In such studies, JTE-907 is typically administered orally at doses ranging from 0.1 to 10 mg/kg prior to the inflammatory challenge. Researchers should refer to specific protocols for detailed methodologies of these inflammatory models.

References

Troubleshooting & Optimization

Technical Support Center: JTE-907 and GPR55

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of JTE-907, with a specific focus on the G protein-coupled receptor 55 (GPR55). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues and questions that may arise during experiments involving JTE-907.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of JTE-907?

JTE-907 is well-characterized as a selective inverse agonist for the cannabinoid CB2 receptor.[1][2][3][4][5] It binds with high affinity to human, mouse, and rat CB2 receptors.

Q2: Does JTE-907 have any effect on GPR55?

Current research indicates that JTE-907 does not produce its effects through direct interaction with GPR55. Studies using islets from GPR55 knockout (Gpr55-/-) mice have demonstrated that the stimulatory effects of JTE-907 on insulin secretion and its anti-apoptotic actions are maintained even in the absence of GPR55. One study specifically investigated whether JTE-907 acts as a GPR55 agonist and concluded that its effects are GPR55-independent.

Q3: I am observing Gq-coupled signaling (e.g., increased intracellular calcium, IP1 accumulation) in my experiments with JTE-907. Is this due to GPR55 activation?

While GPR55 is known to signal through Gq-coupled pathways, the Gq-mediated effects of JTE-907 observed in pancreatic islets are not dependent on GPR55. JTE-907 has been shown to act as a Gq-coupled agonist in these tissues, but the specific receptor mediating this effect has not yet been identified. Therefore, attributing JTE-907-induced Gq signaling to GPR55 activation would be an incorrect interpretation of the available data.

Q4: What are the known off-target effects of JTE-907 that are independent of GPR55?

In pancreatic islets, JTE-907 has been shown to:

  • Stimulate insulin secretion.

  • Protect against cytokine-induced apoptosis.

  • Promote human β-cell proliferation. These effects are mediated through a Gq-coupled signaling pathway that is independent of both CB2 and GPR55.

Q5: What is the selectivity profile of JTE-907?

JTE-907 is highly selective for the CB2 receptor over the CB1 receptor. There is currently no available data on the binding affinity of JTE-907 at GPR55.

Data Presentation

Table 1: Quantitative Data for JTE-907 at Cannabinoid Receptors

ReceptorSpeciesAssay TypeAffinity (Ki)Reference
CB2HumanRadioligand Binding35.9 nM
CB2MouseRadioligand Binding1.55 nM
CB2RatRadioligand Binding0.38 nM
CB1HumanRadioligand Binding>10,000 nM
CB1MouseRadioligand Binding1060 nM
CB1RatRadioligand Binding1050 nM
GPR55--Not Available-

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected Gq/11 signaling (e.g., increased [Ca2+]i, IP1 accumulation) with JTE-907 treatment.JTE-907 is activating an unknown Gq-coupled receptor, not GPR55.1. Confirm the effect is reproducible. 2. To rule out GPR55 involvement, use a GPR55 antagonist or a GPR55 knockout/knockdown model if available. 3. Consider that this is a known GPR55-independent off-target effect of JTE-907.
JTE-907 does not antagonize the effects of a known GPR55 agonist.JTE-907 does not bind to or functionally interact with GPR55.This is the expected result based on current literature. Do not use JTE-907 as a GPR55 antagonist.
Inconsistent results in different cell types or tissues.The unknown off-target receptor for JTE-907 may have variable expression levels across different biological systems.Carefully characterize the expression of cannabinoid receptors and GPR55 in your experimental system. Be cautious when extrapolating results between different cell types.

Experimental Protocols

Below are generalized methodologies for key experiments relevant to investigating the effects of JTE-907. Researchers should optimize these protocols for their specific experimental systems.

1. Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration ([Ca2+]i) upon receptor activation.

  • Cell Preparation: Seed cells expressing the receptor of interest in black-walled, clear-bottom 96-well plates.

  • Dye Loading: Wash cells with a suitable buffer (e.g., HBSS) and incubate with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Prepare serial dilutions of JTE-907 and control compounds.

  • Signal Detection: Use a fluorescence plate reader to measure baseline fluorescence, then add the compounds and continuously record the fluorescence signal over time.

  • Data Analysis: The change in fluorescence intensity corresponds to the change in [Ca2+]i. Calculate the response over baseline and plot concentration-response curves to determine EC50 values.

2. cAMP Accumulation Assay

This assay is used to determine if a ligand activates Gs or Gi-coupled receptors.

  • Cell Stimulation: Plate cells and incubate with JTE-907 and a phosphodiesterase inhibitor (e.g., IBMX) for a defined period. To measure Gi coupling, stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) in the presence of JTE-907.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Measure cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF, ELISA, or fluorescence polarization.

  • Data Analysis: Generate concentration-response curves to determine the effect of JTE-907 on cAMP levels and calculate EC50 or IC50 values.

3. Inositol Monophosphate (IP1) Accumulation Assay

This assay is a measure of Gq-coupled receptor activation.

  • Cell Stimulation: Plate cells and stimulate with various concentrations of JTE-907 in the presence of LiCl (to inhibit the breakdown of IP1).

  • Cell Lysis: Lyse the cells to release the accumulated IP1.

  • IP1 Detection: Quantify IP1 levels using a commercially available HTRF or ELISA kit.

  • Data Analysis: Plot IP1 concentration against the concentration of JTE-907 to generate a concentration-response curve and determine the EC50 value.

Visualizations

GPR55_Independent_Signaling_of_JTE907 cluster_membrane Cell Membrane cluster_cytosol Cytosol JTE907 JTE-907 Unknown_GPCR Unknown GPCR JTE907->Unknown_GPCR Activates GPR55 GPR55 JTE907->GPR55 No direct interaction (based on current data) Gq Gq Unknown_GPCR->Gq Activates Apoptosis Apoptosis Inhibition Unknown_GPCR->Apoptosis Inhibits via unknown pathway PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates Insulin_Secretion Insulin Secretion Ca_release->Insulin_Secretion Leads to

Caption: GPR55-independent signaling pathway of JTE-907 in pancreatic islets.

Troubleshooting_Workflow Start Start: Unexpected Gq signaling observed with JTE-907 Question1 Is the effect reproducible? Start->Question1 Reproducible Yes Question1->Reproducible Yes NotReproducible No Question1->NotReproducible No Question2 Is a GPR55 antagonist or knockout/knockdown model available? Reproducible->Question2 TroubleshootAssay Troubleshoot experimental setup (e.g., reagents, cell passage) NotReproducible->TroubleshootAssay ModelAvailable Yes Question2->ModelAvailable Yes NoModel No Question2->NoModel No PerformExperiment Perform experiment with GPR55 antagonist/knockout ModelAvailable->PerformExperiment AcknowledgeOffTarget Acknowledge known GPR55-independent off-target effects of JTE-907. NoModel->AcknowledgeOffTarget Question3 Is the effect blocked? PerformExperiment->Question3 EffectBlocked Yes Question3->EffectBlocked Yes EffectNotBlocked No Question3->EffectNotBlocked No ConclusionGPR55 Effect is likely GPR55-mediated. (Contradicts current literature, requires further investigation) EffectBlocked->ConclusionGPR55 ConclusionOffTarget Effect is GPR55-independent. Consistent with known off-target effects of JTE-907. EffectNotBlocked->ConclusionOffTarget

Caption: Troubleshooting workflow for unexpected Gq signaling with JTE-907.

References

Optimizing JTE-907 concentration for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for JTE-907. This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols to facilitate the effective use of JTE-907 in cell culture experiments.

Frequently Asked Questions (FAQs)

???+ question "What is JTE-907 and what is its primary mechanism of action?"

???+ question "How should I dissolve and store JTE-907?"

???+ question "What is a good starting concentration for JTE-907 in a new cell line?"

Data Summary

Table 1: In Vitro Binding Affinity (Ki) and Activity (IC50) of JTE-907
Receptor TargetSpeciesCell Type/TissueValueAssay Type
CB2 ReceptorHumanCHO CellsKi: 35.9 nMRadioligand Binding
CB2 ReceptorMouseCHO CellsKi: 1.55 nMRadioligand Binding
CB2 ReceptorRatSplenocytesKi: 0.38 nMRadioligand Binding
CB2 ReceptorUnknownCHO CellsIC50: 644 nMCalcium Current (Antagonist Activity)

Data compiled from multiple sources.[1][2][3]

Signaling Pathway Diagram

JTE-907 acts as an inverse agonist at the CB2 receptor, which is a G-protein coupled receptor (GPCR) typically linked to Gi/o proteins. Agonist binding usually inhibits adenylyl cyclase, leading to decreased cAMP. As an inverse agonist, JTE-907 can increase the basal level of cAMP in cells expressing the CB2 receptor.[2]

CB2_Signaling_Pathway cluster_membrane Cell Membrane CB2 CB2 Receptor G_protein Gi/o Protein CB2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts JTE907 JTE-907 (Inverse Agonist) JTE907->CB2 Binds JTE907->G_protein Prevents Basal Inhibition of AC Agonist Agonist (e.g., WIN55212-2) Agonist->CB2 Binds ATP ATP ATP->AC PKA Downstream Effectors (e.g., PKA) cAMP->PKA Activates

Caption: JTE-907 inverse agonist activity at the CB2 receptor.

Troubleshooting Guide

???+ question "Problem: I am not observing the expected effect of JTE-907 on my cells."

???+ question "Problem: I am observing high levels of cytotoxicity, even at low concentrations."

???+ question "Problem: My JTE-907 solution appears cloudy or has precipitated after dilution in media."

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Experiment Start: Treat cells with JTE-907 CheckEffect Is the expected biological effect observed? Start->CheckEffect PrecipitationCheck Is compound precipitating in media? Start->PrecipitationCheck NoEffect NO CheckEffect->NoEffect  NO   YesEffect YES CheckEffect->YesEffect YES CheckToxicity Is significant cytotoxicity observed? YesToxicity YES CheckToxicity->YesToxicity YES NoToxicity NO CheckToxicity->NoToxicity  NO   TroubleshootEffect Troubleshoot: No Effect - Optimize Concentration - Verify CB2 Expression - Check Compound Stability NoEffect->TroubleshootEffect YesEffect->CheckToxicity TroubleshootToxicity Troubleshoot: High Toxicity - Check Solvent Concentration - Perform Cytotoxicity Assay - Check for Precipitation YesToxicity->TroubleshootToxicity Success Experiment Successful: Proceed with analysis NoToxicity->Success YesPrecipitation YES PrecipitationCheck->YesPrecipitation YES NoPrecipitation NO PrecipitationCheck->NoPrecipitation NO TroubleshootPrecipitation Troubleshoot: Precipitation - Use Stepwise Dilution - Pre-warm Media YesPrecipitation->TroubleshootPrecipitation

Caption: A logical workflow for troubleshooting common JTE-907 issues.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of JTE-907 (Dose-Response Curve)

This protocol describes a general method for determining the effective and non-toxic concentration range of JTE-907 for a specific cell line using a cell viability assay (e.g., MTT, MTS, or CCK-8). This is a crucial first step before conducting functional assays.[4]

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • JTE-907 stock solution (e.g., 10 mM in DMSO)

  • Sterile DMSO (for vehicle control)

  • Sterile 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CCK-8)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed your cells into a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 48-72 hours). This density must be optimized for your specific cell line.

    • Incubate the plate at 37°C in a CO2 incubator for 12-24 hours to allow cells to attach (for adherent lines) and recover.

  • Preparation of JTE-907 Dilutions:

    • Prepare a series of JTE-907 dilutions in complete culture medium. A common approach is to use serial dilutions. For a wide range, you might aim for final concentrations such as 0 (vehicle), 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM, and 20 µM.

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest JTE-907 concentration.

  • Cell Treatment:

    • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of JTE-907 or the vehicle control.

    • Include "no-cell" control wells (medium only) for background subtraction.

    • It is recommended to perform each concentration in triplicate.

  • Incubation:

    • Return the plate to the incubator for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment:

    • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 1-4 hours for MTT/CCK-8).

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" control wells from all other readings.

    • Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells.

    • Plot the cell viability (%) against the log of the JTE-907 concentration to generate a dose-response curve. From this curve, you can determine the concentration range that shows a biological effect without causing significant cell death.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Optimize Seeding Density Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 12-24h for Cell Attachment Seed->Incubate1 PrepareDilutions Prepare Serial Dilutions of JTE-907 (e.g., 10 nM - 20 µM + Vehicle) Incubate1->PrepareDilutions Treat Treat Cells with Dilutions PrepareDilutions->Treat Incubate2 Incubate for Desired Duration (e.g., 24, 48, 72h) Treat->Incubate2 ViabilityAssay Perform Cell Viability Assay (e.g., MTT, CCK-8) Incubate2->ViabilityAssay Analyze Analyze Data: Plot Dose-Response Curve ViabilityAssay->Analyze DetermineConc Determine Optimal Concentration Range (Effective & Non-Toxic) Analyze->DetermineConc End End: Proceed with Functional Assays DetermineConc->End

Caption: Workflow for determining the optimal JTE-907 concentration.

References

JTE-907 Technical Support Center: A Guide for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the JTE-907 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing JTE-907 in in vivo experiments. Here you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful implementation of your studies.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and use of JTE-907.

Q1: What is JTE-907 and what is its primary mechanism of action?

JTE-907 is a synthetic, selective inverse agonist for the cannabinoid receptor 2 (CB2).[1][2] Unlike a neutral antagonist which simply blocks an agonist from binding, an inverse agonist binds to the receptor and reduces its basal or constitutive activity.[3] In the case of the CB2 receptor, which is primarily expressed on immune cells, this inverse agonism can lead to anti-inflammatory effects.[2]

Q2: What are the main applications of JTE-907 in in vivo research?

JTE-907 is primarily used in preclinical in vivo models to investigate the role of the CB2 receptor in various physiological and pathological processes. Its anti-inflammatory properties make it a valuable tool for studying inflammatory diseases.[2] For instance, it has been shown to be effective in reducing inflammation in models of cutaneous inflammation and inflammatory bowel disease. It has also been used to study itch (pruritus) in models of atopic dermatitis.

Q3: What is the selectivity profile of JTE-907?

JTE-907 exhibits high selectivity for the CB2 receptor over the CB1 receptor. The selectivity ratio for CB2 over CB1 is significantly high, particularly in mice and rats, minimizing the risk of central nervous system (CNS) side effects associated with CB1 receptor modulation.

Q4: How should JTE-907 be stored?

For long-term storage, it is recommended to store JTE-907 as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C for extended periods. For short-term use, solutions can be kept at 4°C. It is advisable to minimize freeze-thaw cycles of stock solutions.

II. Troubleshooting Guide

This guide provides solutions to potential issues that may arise during in vivo experiments with JTE-907.

Problem Potential Cause Recommended Solution
Precipitation of JTE-907 in dosing solution JTE-907 is a hydrophobic compound with low aqueous solubility. The concentration of the organic solvent (e.g., DMSO) may be too low in the final vehicle, or the solution may have been stored improperly.Ensure the initial stock solution in 100% DMSO is fully dissolved. For the final dosing solution, a common vehicle for oral gavage is a mixture of DMSO, Tween 80, and saline. A typical formulation is 10% DMSO, 10% Tween 80, and 80% saline. Prepare the solution fresh on the day of the experiment. If precipitation still occurs, gentle warming and sonication may help to redissolve the compound. Always visually inspect the solution for any particulate matter before administration.
Inconsistent or unexpected experimental results 1. Vehicle effects: The vehicle itself may have biological effects. For example, DMSO can have anti-inflammatory properties at certain concentrations. 2. Off-target effects: While highly selective, at high concentrations, JTE-907 may have off-target effects. One study has suggested that some effects of JTE-907 in islets may be Gq-coupled and independent of GPR55. 3. Incorrect dosage or administration: The dose may be too low to elicit a response or too high, leading to off-target or adverse effects. Improper administration technique can also lead to variability.1. Include a vehicle control group: Always include a group of animals that receives the vehicle alone to account for any effects of the vehicle. 2. Confirm CB2-mediated effects: To confirm that the observed effects are mediated by the CB2 receptor, consider using CB2 receptor knockout mice or co-administering a CB2 receptor agonist to see if the effect is reversed. 3. Perform a dose-response study: If you are not seeing the expected effect, it is advisable to perform a dose-response study to determine the optimal dose for your specific model. Ensure proper training in administration techniques (e.g., oral gavage) to minimize variability.
Adverse effects in animals High doses of JTE-907 or the vehicle may cause adverse effects. For instance, DMSO can cause local irritation at high concentrations.Closely monitor the animals for any signs of distress, such as weight loss, changes in behavior, or signs of irritation at the injection site. If adverse effects are observed, consider reducing the dose or the concentration of the organic solvent in the vehicle. One study noted that JTE-907 did not cause weight loss at effective doses in a model of atopic dermatitis.
Difficulty in dissolving JTE-907 JTE-907 is poorly soluble in aqueous solutions.JTE-907 is soluble in DMSO (up to 100 mM) and ethanol (up to 10 mM). For in vivo experiments, it is recommended to first dissolve JTE-907 in 100% DMSO to create a stock solution. This stock can then be diluted with other vehicles, such as corn oil or a mixture of Tween 80 and saline, to the final desired concentration for administration.

III. Data Presentation

This section provides key quantitative data for JTE-907 in a structured format.

Table 1: Physicochemical and Solubility Properties of JTE-907

PropertyValueReference
Molecular Weight 438.48 g/mol
Solubility in DMSO Up to 100 mM
Solubility in Ethanol Up to 10 mM

Table 2: In Vitro Binding Affinity (Ki) of JTE-907 for CB2 Receptors

SpeciesKi (nM)Reference
Human 35.9
Mouse 1.55
Rat 0.38

Table 3: Effective Doses of JTE-907 in In Vivo Models

ModelSpeciesRoute of AdministrationEffective Dose RangeObserved EffectReference
Carrageenan-induced paw edema MouseOral1 - 10 mg/kgInhibition of edema
Cutaneous inflammation (DNFB-induced ear swelling) MouseOral0.1 - 10 mg/kgInhibition of swelling
Atopic dermatitis (spontaneous scratching) MouseOral1 - 10 mg/kg/daySuppression of scratching
Inflammatory bowel disease (DNBS-induced colitis) MouseOralNot specifiedAmelioration of colitis

IV. Experimental Protocols

This section provides detailed methodologies for key in vivo experiments using JTE-907.

Protocol 1: Oral Administration of JTE-907 in a Mouse Model of Inflammation (Carrageenan-Induced Paw Edema)

1. Materials:

  • JTE-907 powder

  • Dimethyl sulfoxide (DMSO)

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Carrageenan

  • Mice (e.g., C57BL/6)

  • Oral gavage needles

  • Calipers or plethysmometer

2. Preparation of JTE-907 Dosing Solution (for a 10 mg/kg dose): a. Stock Solution (10 mg/mL in DMSO): Weigh 10 mg of JTE-907 and dissolve it in 1 mL of 100% DMSO. Vortex or sonicate until fully dissolved. This stock solution can be stored at -20°C. b. Vehicle Preparation: Prepare a vehicle solution of 10% DMSO, 10% Tween 80, and 80% sterile saline. For 10 mL of vehicle, mix 1 mL of DMSO, 1 mL of Tween 80, and 8 mL of sterile saline. c. Final Dosing Solution (1 mg/mL): On the day of the experiment, dilute the JTE-907 stock solution 1:10 in the prepared vehicle. For example, to prepare 1 mL of the final dosing solution, add 100 µL of the 10 mg/mL JTE-907 stock solution to 900 µL of the vehicle. This will result in a final concentration of 1 mg/mL. The volume to be administered to each mouse will be 10 µL/g of body weight to achieve a 10 mg/kg dose.

3. Experimental Procedure: a. Acclimatize mice for at least one week before the experiment. b. On the day of the experiment, weigh each mouse to calculate the required dosing volume. c. Administer JTE-907 (e.g., 10 mg/kg) or the vehicle control orally via gavage. The volume is typically 100-200 µL for a 20-25g mouse. d. One hour after JTE-907 or vehicle administration, induce inflammation by injecting 50 µL of a 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw. e. Measure the paw thickness or volume using calipers or a plethysmometer at baseline (before carrageenan injection) and at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours). f. The anti-inflammatory effect is calculated as the percentage of inhibition of paw edema in the JTE-907-treated group compared to the vehicle-treated group.

Experimental Workflow for Carrageenan-Induced Paw Edema Model

G cluster_preparation Preparation cluster_administration Administration cluster_induction Induction cluster_measurement Measurement & Analysis prep_jte Prepare JTE-907 Dosing Solution admin_jte Oral Gavage: JTE-907 prep_jte->admin_jte prep_vehicle Prepare Vehicle Control admin_vehicle Oral Gavage: Vehicle prep_vehicle->admin_vehicle induce_inflammation Inject Carrageenan (1 hour post-dosing) admin_jte->induce_inflammation admin_vehicle->induce_inflammation measure_edema Measure Paw Edema (0, 1, 2, 3, 4, 24h) induce_inflammation->measure_edema analyze_data Data Analysis: % Inhibition measure_edema->analyze_data

Caption: Workflow for assessing the anti-inflammatory effects of JTE-907.

V. Signaling Pathways

This section provides a visual representation of the signaling pathways associated with JTE-907's action as a CB2 receptor inverse agonist.

As an inverse agonist, JTE-907 binds to the CB2 receptor and reduces its basal activity. The CB2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels can, in turn, affect the activity of protein kinase A (PKA) and downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. Some studies suggest that CB2 receptor signaling can be complex, with the potential for biased agonism, where different ligands can preferentially activate certain downstream pathways. Additionally, some effects of JTE-907 may be mediated through Gq-coupling, independent of the canonical Gi/o pathway and GPR55.

CB2 Receptor Inverse Agonist Signaling Pathway

G cluster_membrane Cell Membrane CB2R CB2 Receptor Gi_o Gi/o Protein CB2R->Gi_o Reduces basal activation Gq Gq Protein (Alternative Pathway) CB2R->Gq JTE907 JTE-907 (Inverse Agonist) JTE907->CB2R Binds and stabilizes inactive state AC Adenylyl Cyclase Gi_o->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA MAPK MAPK Pathway (e.g., ERK, p38) PKA->MAPK Inflammation ↓ Anti-inflammatory Response MAPK->Inflammation PLC PLC Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG

Caption: Canonical and alternative signaling pathways of the CB2 receptor.

References

Troubleshooting JTE-907 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with JTE-907.

Frequently Asked Questions (FAQs)

Q1: What is JTE-907 and what is its primary mechanism of action?

JTE-907 is a chemical compound that functions as a selective inverse agonist for the cannabinoid CB2 receptor.[1][2] It binds with high affinity to human, mouse, and rat CB2 receptors. Its activity as an inverse agonist means that it can reduce the constitutive activity of the CB2 receptor, leading to effects such as an increase in forskolin-stimulated cAMP production in cells expressing the receptor. JTE-907 is recognized for its anti-inflammatory properties observed in in-vivo studies.

Q2: What are the basic chemical properties of JTE-907?

PropertyValue
Chemical Formula C24H26N2O6
Molecular Weight 438.48 g/mol
CAS Number 282089-49-0
Appearance Solid, Off-white to light yellow
Purity ≥98%

Q3: How should I store JTE-907 powder and stock solutions?

For optimal stability, JTE-907 powder should be stored at room temperature. Once dissolved in a solvent, the stock solution should be stored under nitrogen. For short-term storage (up to one month), -20°C is recommended. For long-term storage (up to six months), -80°C is the preferred temperature. To prevent degradation from multiple freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.

Troubleshooting Guide

Q4: I am having trouble dissolving JTE-907. What are the recommended solvents and concentrations?

Difficulty in dissolving JTE-907 can often be resolved by using the appropriate solvent and technique. The solubility of JTE-907 varies depending on the solvent.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
DMSO 100 mM - 285.08 mM43.85 mg/mL - 125 mg/mL
Ethanol 10 mM4.38 mg/mL

For higher concentrations in DMSO (up to 125 mg/mL or 285.08 mM), the use of sonication may be necessary to facilitate dissolution. It is also important to use fresh, anhydrous DMSO, as its hygroscopic nature can negatively impact the solubility of the compound.

Q5: My JTE-907 solution appears cloudy or has precipitated after dilution in aqueous media. How can I fix this?

Precipitation upon dilution in aqueous buffers is a common issue with hydrophobic compounds like JTE-907. To avoid this, it is recommended to first prepare a high-concentration stock solution in an organic solvent such as DMSO or ethanol. Then, dilute this stock solution into your aqueous experimental medium with vigorous vortexing. The final concentration of the organic solvent in your culture medium should be kept low (typically less than 0.5%) to avoid solvent-induced cellular toxicity. If precipitation still occurs, consider lowering the final concentration of JTE-907.

Q6: I am not observing the expected anti-inflammatory effects in my cell-based assay. What could be the reason?

Several factors could contribute to a lack of expected biological activity. First, verify the final concentration of JTE-907 in your assay. Ensure that the compound is fully dissolved and has been diluted correctly. The bioactivity of JTE-907 is dependent on the expression of the CB2 receptor in the cell line you are using. Confirm that your cells express the CB2 receptor at sufficient levels. It is also important to consider that JTE-907 acts as an inverse agonist; the observed effect will depend on the basal activity of the CB2 receptor in your specific experimental system.

Experimental Protocols

Protocol for Preparing a 100 mM Stock Solution of JTE-907 in DMSO

  • Weighing the Compound: Accurately weigh out a specific mass of JTE-907 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM solution, you would need 43.85 mg of JTE-907.

  • Adding the Solvent: Add the calculated amount of anhydrous DMSO to the vial containing the JTE-907 powder.

  • Dissolving the Compound: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the vial in a water bath until the solution is clear.

  • Storage: Store the stock solution in aliquots at -80°C for long-term use.

Signaling Pathways and Workflows

JTE-907 is known to exert its effects through multiple signaling pathways. Below are diagrams illustrating its mechanism of action.

JTE907_CB2_Signaling JTE907 JTE-907 CB2R CB2 Receptor (Inverse Agonism) JTE907->CB2R p38 p38 Phosphorylation CB2R->p38 STAT5A STAT5A Activation CB2R->STAT5A Treg Treg Cell Differentiation p38->Treg STAT5A->Treg Inflammation Amelioration of Inflammation Treg->Inflammation

JTE-907 signaling through the CB2 receptor to promote Treg differentiation.

In some cellular contexts, such as pancreatic islets, JTE-907 has been observed to have effects that are independent of the CB2 receptor.

JTE907_CB2_Independent_Signaling JTE907 JTE-907 GqR Gq-coupled Receptor (CB2-independent) JTE907->GqR PLC PLC Activation GqR->PLC IP1 IP1 Accumulation PLC->IP1 Ca2 Increased Intracellular [Ca2+] PLC->Ca2 Insulin Insulin Secretion IP1->Insulin Ca2->Insulin

CB2-independent signaling of JTE-907 in pancreatic islets.

Troubleshooting_Workflow cluster_prep Preparation start Start: JTE-907 Solubility Issue check_solvent Is the solvent DMSO or Ethanol? start->check_solvent use_correct_solvent Use recommended solvent check_solvent->use_correct_solvent No check_concentration Is concentration within solubility limits? check_solvent->check_concentration Yes use_correct_solvent->check_solvent adjust_concentration Adjust concentration check_concentration->adjust_concentration No sonicate Apply sonication? check_concentration->sonicate Yes adjust_concentration->check_concentration apply_sonication Sonicate until dissolved sonicate->apply_sonication Yes dissolved JTE-907 Dissolved sonicate->dissolved No apply_sonication->dissolved

Workflow for troubleshooting JTE-907 dissolution.

References

JTE-907 Technical Support Center: Troubleshooting Assay Interference and Mitigation Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential assay interference when working with JTE-907, a selective cannabinoid receptor 2 (CB2) inverse agonist. This resource is designed to help researchers identify and mitigate common experimental challenges to ensure the accuracy and reliability of their results.

Frequently Asked Questions (FAQs)

Q1: What is JTE-907 and what is its primary mechanism of action?

JTE-907 is a potent and selective inverse agonist for the cannabinoid receptor 2 (CB2).[1][2][3][4] As an inverse agonist, it binds to the CB2 receptor and reduces its basal level of activity. This activity contributes to its anti-inflammatory effects observed in various preclinical models.

Q2: I'm observing unexpected results in my assay when using JTE-907. What are the known sources of assay interference?

There are two primary sources of assay interference with JTE-907:

  • Off-Target Pharmacological Effects: JTE-907 has been shown to act as a Gq-coupled agonist in a GPR55-independent manner, leading to the stimulation of insulin secretion from pancreatic islets. This can interfere with assays measuring intracellular calcium or other readouts of Gq signaling.

  • Physicochemical Properties: JTE-907 belongs to the quinoline-carboxamide chemical class. Compounds in this class can sometimes exhibit poor aqueous solubility, leading to precipitation in assay buffers. Additionally, the quinoline core structure has the potential to interfere with fluorescence-based assays.

Q3: My JTE-907 solution appears cloudy after dilution in my aqueous assay buffer. What can I do?

This is likely due to the poor aqueous solubility of JTE-907. Here are some steps to mitigate this issue:

  • Optimize Solvent Concentration: JTE-907 is soluble in DMSO and ethanol. Ensure the final concentration of the organic solvent in your assay is as low as possible to avoid solvent-induced artifacts, while still maintaining the solubility of JTE-907.

  • Use of Excipients: Consider the use of solubilizing agents such as cyclodextrins to improve the aqueous solubility of JTE-907.

  • Sonication: Briefly sonicating the solution after dilution may help to dissolve any small precipitates.

Q4: Could JTE-907 be interfering with my luciferase-based reporter assay?

While there are no direct studies confirming JTE-907 interference with luciferase assays, compounds with a quinoline core structure have been identified as potential inhibitors of firefly luciferase. It is crucial to perform appropriate controls to rule out this possibility.

Q5: Are there similar concerns for colorimetric assays like MTT or XTT?

Direct interference of JTE-907 with MTT or XTT reduction has not been reported. However, various compounds can interfere with these assays by chemically reducing the tetrazolium salts or by altering cellular metabolism in a way that does not reflect true cell viability. Therefore, it is good practice to include controls to validate your findings.

Troubleshooting Guides

Issue 1: Unexpected Gq-signaling activity observed.

Symptoms:

  • Increase in intracellular calcium levels in cell types not expected to respond to a CB2 inverse agonist.

  • Activation of phospholipase C (PLC) or production of inositol phosphates (IP1, IP3).

  • Contradictory results in cAMP assays where a decrease or no change is expected.

Troubleshooting Workflow:

Gq_Troubleshooting Start Unexpected Gq activity with JTE-907 Check_Cell_Line Confirm cell line does not endogenously express Gq-coupled receptors responsive to JTE-907 Start->Check_Cell_Line Use_Antagonist Co-incubate with a GPR55 antagonist (e.g., ML-193) Check_Cell_Line->Use_Antagonist If Gq activity persists Allosteric_Modulator Consider using a CB2 negative allosteric modulator (NAM) to specifically inhibit CB2 signaling Use_Antagonist->Allosteric_Modulator If Gq activity is not blocked Orthogonal_Assay Use an orthogonal assay to confirm CB2-specific effects (e.g., radioligand binding) Allosteric_Modulator->Orthogonal_Assay Interpret_Data Interpret data considering both CB2 inverse agonism and off-target Gq agonism Orthogonal_Assay->Interpret_Data

Caption: Troubleshooting workflow for unexpected Gq signaling.

Mitigation Strategies:

  • Use of a GPR55 Antagonist: Although the off-target effect is reported to be GPR55-independent, it is still a valuable control to include a GPR55 antagonist, such as ML-193, to definitively rule out the involvement of this receptor.

  • Employ a CB2 Negative Allosteric Modulator (NAM): A CB2 NAM can be used to specifically inhibit the activity of JTE-907 at the CB2 receptor without affecting its off-target Gq-coupled signaling. This can help to dissect the two effects.

  • Orthogonal Assays: Confirm your findings using an assay that is not dependent on downstream signaling, such as a competitive radioligand binding assay, to verify the interaction of JTE-907 with the CB2 receptor.

Issue 2: Potential for Assay Interference due to Physicochemical Properties.

Symptoms:

  • High background fluorescence in fluorescence-based assays.

  • Inconsistent results or poor dose-response curves.

  • Precipitation of the compound in the assay plate.

Troubleshooting Workflow:

Physicochemical_Troubleshooting Start Suspected physicochemical interference with JTE-907 Check_Solubility Visually inspect for precipitation. Determine aqueous solubility limit. Start->Check_Solubility Fluorescence_Scan Perform a fluorescence scan of JTE-907 at the assay wavelengths. Start->Fluorescence_Scan Luciferase_Control Run a control with JTE-907 and luciferase enzyme without cells. Start->Luciferase_Control MTT_Control Incubate JTE-907 with MTT/XTT reagent in a cell-free system. Start->MTT_Control Optimize_Protocol Optimize assay protocol based on control results. (e.g., change detection method, use solubilizers) Check_Solubility->Optimize_Protocol Fluorescence_Scan->Optimize_Protocol Luciferase_Control->Optimize_Protocol MTT_Control->Optimize_Protocol

Caption: Troubleshooting workflow for physicochemical interference.

Mitigation Strategies:

  • Solubility Assessment: Before starting your experiments, determine the maximal soluble concentration of JTE-907 in your final assay buffer.

  • Fluorescence Interference Check: Run a spectral scan of JTE-907 to determine if it has excitation and emission maxima that overlap with your assay's fluorophores.

  • Luciferase Inhibition Control: Perform a cell-free assay by incubating JTE-907 directly with the luciferase enzyme and its substrate to check for direct inhibition.

  • MTT/XTT Interference Control: In a cell-free system, incubate JTE-907 with the MTT or XTT reagent to see if it can directly reduce the tetrazolium salt.

Data Summary

JTE-907 Binding Affinities (Ki)

ReceptorHumanMouseRat
CB2 35.9 nM1.55 nM0.38 nM
CB1 >2400 nM>1060 nM>1050 nM

Data compiled from multiple sources.

JTE-907 Solubility

SolventMaximum Concentration
DMSO 100 mM
Ethanol 10 mM

Data from R&D Systems.

Experimental Protocols

Protocol 1: cAMP Accumulation Assay to Confirm CB2 Inverse Agonism

Objective: To measure the ability of JTE-907 to increase cAMP levels in cells expressing the CB2 receptor, consistent with its inverse agonist activity.

Materials:

  • Cells stably expressing the human CB2 receptor (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium

  • Forskolin

  • JTE-907

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer)

  • White opaque 384-well microplates

Procedure:

  • Seed the CB2-expressing cells in white opaque 384-well plates and culture overnight.

  • The following day, wash the cells with serum-free medium.

  • Prepare a dose-response curve of JTE-907 in the presence of a sub-maximal concentration of forskolin (e.g., 1 µM).

  • Add the JTE-907/forskolin solutions to the cells and incubate for 30 minutes at 37°C.

  • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the JTE-907 concentration to determine the EC50 value. An increase in cAMP levels in the presence of JTE-907 confirms its inverse agonist activity.

Protocol 2: Intracellular Calcium Mobilization Assay to Detect Off-Target Gq-Coupled Activity

Objective: To assess the potential of JTE-907 to induce calcium mobilization through its off-target Gq-coupled agonism.

Materials:

  • Cell line of interest (e.g., pancreatic islet cells or a cell line known to express the off-target receptor)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • JTE-907

  • Positive control for Gq activation (e.g., carbachol for muscarinic receptors)

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Plate the cells in a black, clear-bottom 96-well plate and culture overnight.

  • Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.

  • Wash the cells to remove excess dye.

  • Establish a baseline fluorescence reading.

  • Add a solution of JTE-907 to the wells and immediately begin kinetic fluorescence measurements.

  • After a period of time, add a positive control to ensure the cells are responsive.

  • Data Analysis: An increase in fluorescence intensity upon the addition of JTE-907 indicates intracellular calcium mobilization and off-target Gq-coupled activity.

Signaling Pathway Diagrams

CB2_Signaling JTE907 JTE-907 CB2R CB2 Receptor JTE907->CB2R Inverse Agonist Gi Gi CB2R->Gi Inhibits basal activity AC Adenylate Cyclase Gi->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Inflammation Inflammatory Response PKA->Inflammation

Caption: JTE-907 Signaling at the CB2 Receptor.

Off_Target_Signaling JTE907 JTE-907 Unknown_GPCR Unknown Gq-coupled Receptor JTE907->Unknown_GPCR Agonist Gq Gq Unknown_GPCR->Gq Activates PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC

Caption: Off-Target Gq-Coupled Signaling of JTE-907.

References

JTE-907 Stability and Degradation in Solution: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing JTE-907, ensuring its stability in solution is paramount for obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the handling and use of JTE-907.

Frequently Asked Questions (FAQs)

1. What are the recommended solvents for dissolving JTE-907?

JTE-907 exhibits good solubility in common organic solvents. For preparing stock solutions, Dimethyl Sulfoxide (DMSO) and ethanol are recommended. It is crucial to use high-purity, anhydrous solvents to minimize potential degradation.

Data Presentation: JTE-907 Solubility

SolventMaximum Concentration (mM)
DMSO100 mM
Ethanol10 mM

2. What are the optimal storage conditions for JTE-907 stock solutions?

Proper storage is critical to maintain the integrity of JTE-907 stock solutions. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation. Solutions should be stored in tightly sealed vials to prevent solvent evaporation and moisture absorption.

Data Presentation: JTE-907 Stock Solution Storage Recommendations

Storage TemperatureDurationSpecial Conditions
-80°CUp to 6 months
-20°CUp to 1 month

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation in stock solution upon storage - Exceeded solubility limit- Solvent evaporation- Temperature fluctuations- Gently warm the solution and vortex to redissolve.- Ensure vials are tightly sealed.- Store at a stable, recommended temperature.
Inconsistent experimental results - Degradation of JTE-907 in working solution- Inaccurate concentration of stock solution- Prepare fresh working solutions daily.- Protect solutions from light and elevated temperatures.- Verify the concentration of the stock solution using a validated analytical method (e.g., HPLC-UV).
Unexpected biological activity - Formation of active degradation products- Off-target effects at high concentrations- Perform a forced degradation study to identify potential degradants.- Conduct dose-response experiments to confirm the effective concentration range.

Experimental Protocols

Protocol 1: Forced Degradation Study of JTE-907

This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of JTE-907 and to develop a stability-indicating analytical method.[1][2][3] The goal is to achieve 10-15% degradation of the active pharmaceutical ingredient (API).

Materials:

  • JTE-907

  • HPLC-grade methanol and water (or other suitable solvents)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • Photostability chamber (ICH Q1B compliant)

  • Temperature-controlled oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of JTE-907 in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix equal volumes of the JTE-907 stock solution and 0.1 M HCl.

    • Incubate at 60°C and analyze samples at regular intervals (e.g., 2, 4, 8, 24 hours).

    • Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the JTE-907 stock solution and 0.1 M NaOH.

    • Incubate at 60°C and analyze samples at regular intervals.

    • Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the JTE-907 stock solution and 3% H₂O₂.

    • Keep the solution at room temperature and analyze at regular intervals.

  • Thermal Degradation:

    • Evaporate the solvent from the stock solution to obtain a solid film.

    • Expose the solid drug to dry heat at 70°C in an oven and analyze samples at regular intervals.

  • Photodegradation:

    • Expose the JTE-907 solution (e.g., in a quartz cuvette) and solid drug to light in a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Analyze samples at appropriate time points. A dark control sample should be stored under the same conditions but protected from light.

  • Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC or UPLC-MS/MS method. The method should be able to separate the parent JTE-907 peak from all degradation products.

    • Calculate the percentage of degradation.

Protocol 2: Determination of JTE-907 Degradation Kinetics and Half-Life

This protocol provides a framework for determining the degradation rate constant (k) and half-life (t₁/₂) of JTE-907 under specific conditions (e.g., pH, temperature, solvent). The degradation of many pharmaceutical compounds follows first-order kinetics.

Procedure:

  • Prepare solutions of JTE-907 in the desired buffers (e.g., pH 4, 7, 9) or solvents.

  • Incubate the solutions at a constant temperature.

  • At various time points, withdraw aliquots and immediately analyze them using a validated stability-indicating HPLC method to determine the concentration of JTE-907.

  • Plot the natural logarithm of the concentration of JTE-907 (ln[C]) versus time.

  • If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be equal to -k.

  • Calculate the half-life (t₁/₂) using the following equation: t₁/₂ = 0.693 / k.

Signaling Pathways and Experimental Workflows

JTE-907 Signaling in T-Cells

JTE-907, as a selective inverse agonist of the Cannabinoid Receptor 2 (CB2), has been shown to drive the differentiation of T-cells towards a regulatory T-cell (Treg) phenotype. This process is mediated through the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription 5A (STAT5A).

JTE907_TCell_Signaling JTE907 JTE-907 CB2 CB2 Receptor JTE907->CB2 Inverse Agonism p38 p38 MAPK CB2->p38 Phosphorylation STAT5A STAT5A CB2->STAT5A Phosphorylation Treg Treg Differentiation p38->Treg STAT5A->Treg

JTE-907 mediated T-cell differentiation pathway.

JTE-907 and cAMP Production

As an inverse agonist of the G protein-coupled CB2 receptor, JTE-907 can influence the basal activity of adenylyl cyclase. In CHO cells expressing the CB2 receptor, JTE-907 has been shown to increase forskolin-stimulated cyclic AMP (cAMP) production, which is in contrast to CB2 agonists that typically inhibit adenylyl cyclase and reduce cAMP levels.

JTE907_cAMP_Signaling cluster_membrane Cell Membrane JTE907 JTE-907 CB2 CB2 Receptor JTE907->CB2 Binds to AC Adenylyl Cyclase CB2->AC Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Effects cAMP->Downstream

JTE-907's effect on adenylyl cyclase and cAMP production.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of JTE-907 in solution.

Stability_Workflow start Prepare JTE-907 Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidation, Heat, Light) start->stress sampling Sample at Time Intervals stress->sampling sampling->sampling analysis Analyze by Stability-Indicating HPLC/UPLC-MS/MS sampling->analysis data Calculate % Degradation, Kinetics, and Half-life analysis->data end Stability Profile Established data->end

A generalized workflow for JTE-907 stability assessment.

References

Confirming JTE-907 CB2 Receptor Selectivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to accurately determine the cannabinoid receptor 2 (CB2) selectivity of JTE-907. This guide outlines key experimental protocols and data interpretation to ensure robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is JTE-907 and why is its CB2 selectivity important?

A1: JTE-907 is a synthetic ligand known to be a selective inverse agonist for the CB2 receptor.[1][2] Establishing its selectivity is crucial to ensure that its observed biological effects are mediated through the CB2 receptor and not due to off-target interactions with the CB1 receptor or other cellular components. This is particularly important in drug development to minimize undesirable psychoactive side effects associated with CB1 receptor activation.

Q2: What are the primary methods to confirm JTE-907's CB2 selectivity?

A2: The primary methods involve a combination of binding and functional assays.

  • Radioligand Binding Assays: These assays directly measure the affinity (Ki) of JTE-907 for both CB1 and CB2 receptors.[3] A significantly higher affinity for CB2 over CB1 is the first indicator of selectivity.

  • Functional Assays: These assays assess the functional consequence of JTE-907 binding to the receptors. Key functional assays include:

    • cAMP (Cyclic Adenosine Monophosphate) Assays: Since JTE-907 is a CB2 inverse agonist, it is expected to increase forskolin-stimulated cAMP production in cells expressing CB2 receptors.

    • GTPγS Binding Assays: This assay measures the activation of G-proteins coupled to the cannabinoid receptors and can differentiate between agonists, antagonists, and inverse agonists.

Q3: What kind of quantitative data should I expect to see for JTE-907?

A3: JTE-907 demonstrates high affinity for CB2 receptors across different species, with significantly lower affinity for CB1 receptors. The selectivity ratio (Ki CB1 / Ki CB2) is a key parameter.

Quantitative Data Summary

For ease of comparison, the binding affinities of JTE-907 for CB1 and CB2 receptors from the literature are summarized below.

Receptor SpeciesCB1 Ki (nM)CB2 Ki (nM)Selectivity Ratio (CB1/CB2)Reference
Human237035.966
Mouse10601.55684
Rat10500.382760

Note: Ki values can vary slightly between different studies and experimental conditions.

Troubleshooting Guides

Radioligand Binding Assay Troubleshooting
Issue Possible Cause Troubleshooting Steps
High non-specific binding 1. Inadequate washing steps. 2. Radioligand concentration is too high. 3. Issues with the cell membrane preparation.1. Increase the number and volume of wash steps. 2. Optimize the radioligand concentration; use a concentration at or below the Kd. 3. Ensure proper homogenization and centrifugation of membranes. Use fresh protease inhibitors.
Low specific binding 1. Low receptor expression in the cell line. 2. Degraded radioligand or test compound. 3. Incorrect buffer composition.1. Confirm receptor expression levels via Western blot or other methods. 2. Use fresh stocks of radioligand and JTE-907. 3. Check pH and ionic strength of the binding buffer.
Inconsistent Ki values 1. Pipetting errors. 2. Temperature fluctuations during incubation. 3. Variability in cell membrane preparations.1. Calibrate pipettes and use positive displacement pipettes for viscous solutions. 2. Ensure a stable incubation temperature. 3. Use a consistent protocol for membrane preparation and quantify protein concentration accurately.
cAMP Functional Assay Troubleshooting
Issue Possible Cause Troubleshooting Steps
No increase in cAMP with JTE-907 in CB2-expressing cells 1. JTE-907 is not acting as an inverse agonist in your system. 2. Low CB2 receptor expression or coupling to Gs. 3. Problems with the cAMP assay kit.1. Verify the identity and purity of your JTE-907 compound. 2. Confirm receptor expression and consider using a cell line with known robust CB2-Gs coupling. 3. Run positive controls for the cAMP assay (e.g., forskolin alone) to ensure the kit is working correctly.
High basal cAMP levels 1. Constitutive activity of the CB2 receptor. 2. Cell stress or over-confluency.1. This is expected for an inverse agonist assay; ensure the increase with JTE-907 is significant. 2. Culture cells to the recommended confluency and handle them gently.
JTE-907 shows effects in non-transfected cells 1. Off-target effects of JTE-907. 2. Endogenous CB2 receptor expression in the parental cell line.1. Test JTE-907 against a panel of other receptors to identify potential off-targets. Note that JTE-907 has been reported to act as a Gq-coupled agonist in islets, independent of CB2. 2. Perform RT-PCR or Western blot to check for endogenous CB2 expression in the parental cell line.

Experimental Protocols

Radioligand Displacement Binding Assay

This protocol outlines the determination of JTE-907's binding affinity for CB1 and CB2 receptors by measuring its ability to displace a known radiolabeled cannabinoid ligand.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare cell membranes (CHO or HEK293 expressing CB1 or CB2) incubation Incubate membranes, radioligand, and JTE-907 at room temperature prep_membranes->incubation prep_ligands Prepare serial dilutions of JTE-907 and a fixed concentration of radioligand (e.g., [3H]CP55,940) prep_ligands->incubation filtration Rapidly filter the reaction mixture through glass fiber filters incubation->filtration washing Wash filters to remove unbound radioligand filtration->washing scintillation Measure radioactivity on filters using a scintillation counter washing->scintillation competition_curve Plot percentage of specific binding vs. log concentration of JTE-907 scintillation->competition_curve ki_calc Calculate IC50 and Ki values using non-linear regression competition_curve->ki_calc

Caption: Workflow for the radioligand displacement binding assay.

Methodology:

  • Cell Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with human CB1 or CB2 receptors.

    • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]CP-55,940 or [³H]WIN-55,212-2), and varying concentrations of JTE-907.

    • To determine non-specific binding, include wells with a high concentration of a non-labeled, high-affinity cannabinoid ligand.

    • Incubate the plate at room temperature for a defined period (e.g., 90 minutes).

  • Filtration and Measurement:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of JTE-907 by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the JTE-907 concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of JTE-907 that displaces 50% of the radioligand) from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (Inverse Agonist)

This protocol determines the functional effect of JTE-907 on CB2 receptor signaling by measuring changes in intracellular cAMP levels.

Signaling Pathway Diagram:

G JTE907 JTE-907 (Inverse Agonist) CB2R CB2 Receptor JTE907->CB2R binds Gs Gs protein CB2R->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC

Caption: JTE-907 inverse agonism at the CB2 receptor leading to increased cAMP.

Methodology:

  • Cell Culture and Plating:

    • Use cells stably expressing the CB2 receptor (e.g., CHO-CB2).

    • Plate the cells in a suitable format (e.g., 96-well plate) and allow them to attach overnight.

  • Assay Procedure:

    • Wash the cells with a serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of JTE-907 to the cells.

    • Stimulate the cells with a fixed concentration of forskolin to activate adenylyl cyclase and induce cAMP production.

    • Incubate for a specified time at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA, HTRF).

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the JTE-907 concentration.

    • Determine the EC50 (concentration of JTE-907 that produces 50% of the maximal response) and the Emax (maximal effect).

    • A concentration-dependent increase in forskolin-stimulated cAMP levels confirms inverse agonist activity at the CB2 receptor.

By following these guidelines and protocols, researchers can confidently and accurately confirm the CB2 receptor selectivity of JTE-907 in their experimental systems.

References

JTE-907 Dose-Response Curve Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JTE-907, a selective cannabinoid receptor 2 (CB2) inverse agonist. This guide will assist in optimizing experimental protocols and overcoming common challenges to generate reliable dose-response curves.

Frequently Asked Questions (FAQs)

Q1: What is JTE-907 and what is its primary mechanism of action?

JTE-907 is a potent and selective inverse agonist for the cannabinoid receptor 2 (CB2).[1] Unlike a neutral antagonist which simply blocks agonist binding, an inverse agonist binds to the receptor and reduces its basal or constitutive activity.[2] In the case of the Gαi/o-coupled CB2 receptor, which tonically inhibits adenylyl cyclase, an inverse agonist like JTE-907 will lead to an increase in intracellular cyclic AMP (cAMP) levels in cells with constitutive CB2 receptor activity.[3]

Q2: What are the reported binding affinities (Ki) of JTE-907 for the CB2 receptor?

JTE-907 exhibits high affinity for the CB2 receptor, with species-specific differences. The reported Ki values are:

  • Rat: 0.38 nM[3]

  • Mouse: 1.55 nM

  • Human: 35.9 nM

It also shows high selectivity for the CB2 receptor over the CB1 receptor.

Q3: What is the expected effect of JTE-907 in a functional assay?

As an inverse agonist of the Gαi/o-coupled CB2 receptor, JTE-907 is expected to increase the intracellular concentration of cyclic AMP (cAMP) in a dose-dependent manner in cells expressing constitutively active CB2 receptors. This is in contrast to a CB2 agonist, which would decrease cAMP levels.

Q4: In which cell lines can I test the activity of JTE-907?

A common and recommended cell line for studying JTE-907's activity is Chinese Hamster Ovary (CHO) cells stably transfected with the human CB2 receptor (CHO-hCB2). These cells typically exhibit sufficient constitutive receptor activity to measure the inverse agonist effects of JTE-907. Other cell lines endogenously expressing CB2 receptors, such as immune cell lines (e.g., HL-60), can also be used, but receptor expression levels should be verified.

Q5: What concentration range of JTE-907 should I use for a dose-response curve?

Based on its binding affinity, a starting concentration range for a dose-response curve could be from 10⁻¹¹ M to 10⁻⁵ M. It is recommended to perform a wide range of concentrations in the initial experiment and then narrow it down based on the observed potency (EC50).

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No observable inverse agonist effect (no increase in cAMP) 1. Low or absent constitutive CB2 receptor activity in the chosen cell line. 2. JTE-907 degradation or precipitation. 3. Incorrect assay setup or reagents.1. Use a cell line with confirmed high constitutive CB2 activity (e.g., CHO-hCB2). You can also try to increase receptor expression. 2. Prepare fresh JTE-907 stock solutions in an appropriate solvent like DMSO. Ensure the final solvent concentration in the assay is low (<0.1%) and consistent across all wells. 3. Verify the functionality of your cAMP assay kit with a known adenylyl cyclase activator like forskolin as a positive control.
High variability between replicate wells 1. Inconsistent cell seeding density. 2. Pipetting errors. 3. Edge effects in the microplate.1. Ensure a homogenous cell suspension and use a multichannel pipette for cell seeding. 2. Use calibrated pipettes and be consistent with pipetting technique. 3. Avoid using the outer wells of the microplate, or fill them with media/buffer to maintain humidity.
Unexpected agonist-like effect (decrease in cAMP) 1. Off-target effects of JTE-907 at high concentrations. 2. Cell line-specific signaling pathways.1. Test a wider range of JTE-907 concentrations to see if the effect is biphasic. 2. In some systems, JTE-907 has been reported to have effects independent of the CB2 receptor. Consider using a CB2 receptor antagonist to see if the observed effect is blocked.
Low assay window (small difference between basal and maximal response) 1. Low adenylyl cyclase activity. 2. High phosphodiesterase (PDE) activity.1. Pre-stimulate the cells with a low concentration of forskolin to increase the basal adenylyl cyclase activity. This will amplify the inverse agonist effect. 2. Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in the assay buffer to prevent cAMP degradation.

Experimental Protocols

Key Experiment: JTE-907 Dose-Response Curve using a cAMP Assay

This protocol describes the determination of the dose-response relationship of JTE-907 by measuring its effect on intracellular cAMP levels in CHO-hCB2 cells.

Materials:

  • CHO-hCB2 cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS, and a selection antibiotic)

  • JTE-907

  • DMSO (for stock solution)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Forskolin (positive control)

  • IBMX (phosphodiesterase inhibitor)

  • cAMP assay kit (e.g., HTRF, luminescence, or ELISA-based)

  • White, opaque 96-well or 384-well microplates

Procedure:

  • Cell Culture: Culture CHO-hCB2 cells according to standard protocols.

  • Cell Seeding: Seed the cells into a white, opaque microplate at a pre-determined optimal density and allow them to attach overnight.

  • Compound Preparation:

    • Prepare a stock solution of JTE-907 (e.g., 10 mM in DMSO).

    • Perform serial dilutions of JTE-907 in assay buffer to create a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Prepare a positive control solution of forskolin (e.g., 10 µM).

  • Assay:

    • Wash the cells once with assay buffer.

    • Add the diluted JTE-907, forskolin, or vehicle control to the respective wells. Include a PDE inhibitor like IBMX (e.g., 100 µM) in the final solution.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the JTE-907 concentration.

    • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 and the maximum effect (Emax).

Quantitative Data Summary

Parameter JTE-907 Reference
Binding Affinity (Ki) Rat: 0.38 nM Mouse: 1.55 nM Human: 35.9 nM
Functional Activity CB2 Receptor Inverse Agonist
In Vitro Assay Increased forskolin-stimulated cAMP production in CHO-hCB2 cells
In Vivo Oral Dose (mice) 1 and 10 mg/kg/day for anti-pruritic activityA study on NC mice with chronic dermatitis.

Signaling Pathways and Experimental Workflows

JTE907_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular CB2 CB2 Receptor G_protein Gαi/o Protein CB2->G_protein Inhibits basal activity MAPK_pathway MAPK Pathway (p38, ERK) CB2->MAPK_pathway p38 Phosphorylation AC Adenylyl Cyclase G_protein->AC Relieves inhibition cAMP cAMP AC->cAMP Increases production PKA PKA cAMP->PKA Activates PKA->MAPK_pathway Modulates STAT5A STAT5A MAPK_pathway->STAT5A STAT5A Activation Gene_expression Gene Expression (e.g., anti-inflammatory) STAT5A->Gene_expression Regulates JTE907 JTE-907 (Inverse Agonist) JTE907->CB2 Binds to receptor

Caption: JTE-907 signaling pathway via the CB2 receptor.

Dose_Response_Workflow A CHO-hCB2 Cell Culture B Seed cells in microplate A->B D Add JTE-907 to cells (with IBMX) B->D C Prepare JTE-907 serial dilutions C->D E Incubate (e.g., 30 min at 37°C) D->E F Lyse cells and measure cAMP E->F G Data Analysis: Plot dose-response curve F->G H Determine EC50 and Emax G->H

Caption: Experimental workflow for JTE-907 dose-response curve determination.

References

Validation & Comparative

A Comparative Guide to CB2 Receptor Ligands: JTE-907 vs. SR144528

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of JTE-907 and SR144528, two prominent ligands for the cannabinoid receptor 2 (CB2). This document summarizes key experimental data on their binding, selectivity, and functional activity, and provides detailed experimental protocols.

Introduction

The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor primarily expressed in the immune system, making it an attractive therapeutic target for inflammatory and autoimmune diseases. JTE-907 and SR144528 are two widely used synthetic ligands in CB2 receptor research. While both exhibit high affinity and selectivity for the CB2 receptor, they differ in their functional activities, with JTE-907 acting as an inverse agonist and SR144528 demonstrating properties of both an antagonist and an inverse agonist. This guide aims to provide a comprehensive comparison to aid researchers in selecting the appropriate tool for their studies.

Data Presentation

Table 1: CB2 and CB1 Receptor Binding Affinities (Ki)
CompoundReceptorSpeciesKi (nM)Reference
JTE-907 CB2Human35.9[1]
CB2Mouse1.55[1]
CB2Rat0.38
CB1Human>2370
CB1Mouse>1060
CB1Rat>1050
SR144528 CB2Human (cloned)0.6
CB2Rat (spleen)0.6
CB1Human (cloned)400
CB1Rat (brain)400
Table 2: Functional Activity at the CB2 Receptor
CompoundFunctional ActivityAssayCell LineKey FindingsReference
JTE-907 Inverse AgonistcAMP accumulationCHO cells expressing human and mouse CB2Increased forskolin-stimulated cAMP production.
Inverse Agonistβ-arrestin recruitmentHEK cells with mCB2Low efficacy agonist in arrestin recruitment assays.
SR144528 AntagonistcAMP accumulationCHO cells expressing human CB2Antagonized the inhibitory effect of CP 55,940 on forskolin-stimulated adenylyl cyclase (EC50 = 10 nM).
AntagonistMAPK activityCHO cells expressing human CB2Selectively blocked CP 55,940-induced MAPK activity (IC50 = 39 nM).
Inverse AgonistcAMP accumulationCHO-CB2 cellsStimulated forskolin-sensitive adenylyl cyclase activity (EC50 = 26 nM).

Experimental Protocols

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CB2 receptor.

Materials:

  • Membrane preparations from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing the human CB2 receptor.

  • Radioligand: [3H]CP-55,940.

  • Non-specific binding control: A high concentration of an unlabeled CB2 ligand (e.g., SR144528 or WIN 55,212-2).

  • Test compounds: JTE-907 or SR144528.

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, incubate the cell membrane preparation with a fixed concentration of [3H]CP-55,940 and varying concentrations of the test compound.

  • For determining non-specific binding, a separate set of wells is incubated with the radioligand and a saturating concentration of an unlabeled ligand.

  • Incubate the mixture at 30°C for 60-90 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a compound to modulate the intracellular concentration of cyclic AMP (cAMP), a second messenger regulated by the Gi/o-coupled CB2 receptor.

Materials:

  • CHO cells stably expressing the human CB2 receptor.

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds: JTE-907 or SR144528.

  • cAMP detection kit (e.g., HTRF, ELISA, or radioimmunoassay).

Procedure:

  • Plate the CB2-expressing cells and culture overnight.

  • Pre-incubate the cells with various concentrations of the test compound.

  • To measure inverse agonist activity, stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • To measure antagonist activity, pre-incubate with the test compound before adding a CB2 receptor agonist (e.g., CP 55,940) followed by forskolin.

  • Incubate for a specified time (e.g., 20-30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by CB2 receptor ligands and a typical experimental workflow for their characterization.

CB2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB2 CB2 Receptor G_protein Gi/o Protein CB2->G_protein Activates (Agonist) Inactivates (Inverse Agonist) AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_cascade MAPK Cascade G_protein->MAPK_cascade Activates cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA PKA cAMP->PKA Activates PKA (not shown) Transcription_Factors Transcription Factors MAPK_cascade->Transcription_Factors Phosphorylates JTE907 JTE-907 (Inverse Agonist) JTE907->CB2 Binds SR144528 SR144528 (Antagonist/ Inverse Agonist) SR144528->CB2 Binds Agonist Agonist (e.g., CP 55,940) Agonist->CB2 Binds

CB2 receptor signaling pathways.

Experimental_Workflow start Start: Compound Selection (JTE-907 or SR144528) binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Assays (e.g., cAMP, MAPK) start->functional_assay data_analysis Data Analysis and Interpretation binding_assay->data_analysis functional_assay->data_analysis conclusion Conclusion: Characterize Ligand Profile data_analysis->conclusion

Experimental workflow for ligand characterization.

Conclusion

Both JTE-907 and SR144528 are potent and selective CB2 receptor ligands. The primary distinction lies in their functional activity. JTE-907 is consistently characterized as an inverse agonist, leading to an increase in basal adenylyl cyclase activity. In contrast, SR144528 acts as a potent antagonist, blocking the effects of CB2 agonists, but can also exhibit inverse agonist properties in certain assay systems. The choice between these two compounds will depend on the specific research question. JTE-907 is ideal for studying the effects of reducing the constitutive activity of the CB2 receptor. SR144528 is the tool of choice for blocking agonist-induced CB2 receptor activation. This guide provides the necessary data and protocols to make an informed decision for future research endeavors.

References

A Comparative Guide to the CB2 Inverse Agonists: JTE-907 and AM630

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely used cannabinoid receptor 2 (CB2) inverse agonists, JTE-907 and AM630. The information presented is curated from peer-reviewed scientific literature to assist researchers in selecting the appropriate tool for their studies.

Introduction to CB2 Inverse Agonists

The cannabinoid receptor 2 (CB2), a G protein-coupled receptor (GPCR), is primarily expressed in the immune system and is a key modulator of inflammatory and immune responses. Unlike neutral antagonists that block agonist binding without affecting the receptor's basal activity, inverse agonists inhibit the constitutive, ligand-independent activity of the receptor. This property makes them valuable pharmacological tools for investigating the physiological and pathological roles of the endocannabinoid system. JTE-907 and AM630 are two of the most extensively characterized CB2-selective inverse agonists.

Quantitative Comparison of JTE-907 and AM630

The following table summarizes the key quantitative parameters for JTE-907 and AM630, based on available experimental data. It is important to note that direct head-to-head comparisons in the same experimental setup are limited, and thus, values from different studies are presented.

ParameterJTE-907AM630Reference(s)
Binding Affinity (Ki)
Human CB2 Receptor35.9 nM31.2 nM[1][2]
Mouse CB2 Receptor1.55 nMNot explicitly stated in comparative studies[1]
Rat CB2 Receptor0.38 nMNot explicitly stated in comparative studies[1]
Selectivity
CB2 over CB1 (human)66-fold165-fold[1]
Functional Activity (Inverse Agonism)
Effect on cAMPConcentration-dependent increase in forskolin-stimulated cAMPEnhances forskolin-stimulated cAMP production (5.2-fold at 1 µM)
GTPγS BindingNot explicitly statedInhibits [35S]GTPγS binding (EC50 = 76.6 nM)

Signaling Pathways and Experimental Workflow

Inverse agonism at the CB2 receptor primarily impacts the cyclic adenosine monophosphate (cAMP) signaling pathway. In its constitutively active state, the CB2 receptor can tonically inhibit adenylyl cyclase, leading to lower basal levels of cAMP. Inverse agonists like JTE-907 and AM630 bind to the receptor and stabilize it in an inactive conformation, thereby relieving the inhibition of adenylyl cyclase and increasing intracellular cAMP levels, particularly in the presence of a stimulator like forskolin.

CB2_Inverse_Agonist_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB2_active CB2 Receptor (Constitutively Active) CB2_inactive CB2 Receptor (Inactive) G_protein Gi/o Protein CB2_active->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Inverse_Agonist JTE-907 or AM630 Inverse_Agonist->CB2_active Binds and Inactivates

CB2 inverse agonist signaling pathway.

A typical experimental workflow to characterize a CB2 inverse agonist involves assessing its effect on cAMP levels in cells expressing the CB2 receptor.

Experimental_Workflow start Start cell_culture Culture CHO-K1 cells stably expressing human CB2 receptor start->cell_culture seeding Seed cells into a multi-well plate cell_culture->seeding incubation1 Incubate overnight seeding->incubation1 treatment Treat cells with varying concentrations of JTE-907 or AM630 incubation1->treatment forskolin Stimulate with Forskolin treatment->forskolin incubation2 Incubate for a defined period forskolin->incubation2 lysis Lyse cells to release intracellular cAMP incubation2->lysis detection Quantify cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) lysis->detection analysis Analyze data to determine EC50 and maximal efficacy detection->analysis end End analysis->end

Workflow for cAMP accumulation assay.

The logical relationship of inverse agonism can be visualized as a shift in the conformational equilibrium of the receptor.

Inverse_Agonism_Concept cluster_receptor CB2 Receptor States R_inactive R (Inactive Conformation) R_active R* (Active Conformation) R_inactive->R_active Constitutive Activity Inverse_Agonist Inverse Agonist (JTE-907 / AM630) Inverse_Agonist->R_inactive Binds and Stabilizes Agonist Agonist Agonist->R_active Binds and Stabilizes

References

A Head-to-Head Comparison of JTE-907 and WIN55212-2 in cAMP Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of cannabinoid receptor modulators on intracellular signaling is paramount. This guide provides an objective comparison of two widely studied compounds, JTE-907 and WIN55212-2, with a specific focus on their performance in cyclic adenosine monophosphate (cAMP) assays.

JTE-907 and WIN55212-2 represent two distinct classes of cannabinoid receptor ligands, exhibiting opposing effects on the adenylyl cyclase signaling cascade. JTE-907 is recognized as a selective inverse agonist of the cannabinoid receptor 2 (CB2), while WIN55212-2 is a non-selective agonist for both cannabinoid receptor 1 (CB1) and CB2.[1][2][3][4] Their contrasting mechanisms of action are clearly demonstrated in cAMP assays, a fundamental tool for characterizing the functional activity of G protein-coupled receptors (GPCRs) like the cannabinoid receptors.

In experimental systems, such as Chinese Hamster Ovary (CHO) cells expressing cannabinoid receptors, JTE-907 has been shown to increase the production of cAMP stimulated by forskolin, a direct activator of adenylyl cyclase.[1] This action is characteristic of an inverse agonist, which stabilizes the receptor in an inactive conformation, thereby reducing basal Gαi/o signaling and leading to an up-regulation of cAMP levels. Conversely, WIN55212-2, as a receptor agonist, activates the Gαi/o signaling pathway, which in turn inhibits adenylyl cyclase and results in a decrease in forskolin-stimulated cAMP accumulation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for JTE-907 and WIN55212-2 in relation to their activity at cannabinoid receptors and their effects in cAMP assays.

ParameterJTE-907WIN55212-2
Mechanism of Action CB2 Receptor Inverse AgonistCB1 and CB2 Receptor Agonist
Effect on cAMP Increases forskolin-stimulated cAMP levelsDecreases forskolin-stimulated cAMP levels
Binding Affinity (Ki) Human CB2: 35.9 nM Mouse CB2: 1.55 nM Rat CB2: 0.38 nMHuman CB1: 1.9 nM
Functional Potency (cAMP Assay) EC50 for cAMP increase not explicitly reported in reviewed literature.IC50 (cAMP inhibition, human CB2): ~1.1 nM (pIC50 of 8.96)

Signaling Pathways

The distinct effects of JTE-907 and WIN55212-2 on cAMP production are rooted in their differential modulation of the Gαi/o signaling pathway.

cluster_agonist WIN55212-2 (Agonist) Pathway WIN55212_2 WIN55212-2 CB1_CB2_agonist CB1/CB2 Receptor WIN55212_2->CB1_CB2_agonist G_protein_agonist Gαi/o Activation CB1_CB2_agonist->G_protein_agonist Adenylyl_Cyclase_agonist Adenylyl Cyclase G_protein_agonist->Adenylyl_Cyclase_agonist Inhibition cAMP_agonist cAMP Adenylyl_Cyclase_agonist->cAMP_agonist ATP_agonist ATP ATP_agonist->Adenylyl_Cyclase_agonist

Caption: Agonist (WIN55212-2) signaling pathway leading to cAMP inhibition.

cluster_inverse_agonist JTE-907 (Inverse Agonist) Pathway JTE_907 JTE-907 CB2_inverse_agonist CB2 Receptor JTE_907->CB2_inverse_agonist Inhibition of constitutive activity G_protein_inverse_agonist Basal Gαi/o Activity CB2_inverse_agonist->G_protein_inverse_agonist Reduces Adenylyl_Cyclase_inverse_agonist Adenylyl Cyclase G_protein_inverse_agonist->Adenylyl_Cyclase_inverse_agonist Reduced Inhibition cAMP_inverse_agonist cAMP Adenylyl_Cyclase_inverse_agonist->cAMP_inverse_agonist Increased Production ATP_inverse_agonist ATP ATP_inverse_agonist->Adenylyl_Cyclase_inverse_agonist Forskolin Forskolin Forskolin->Adenylyl_Cyclase_inverse_agonist Stimulation

Caption: Inverse agonist (JTE-907) pathway leading to increased cAMP.

Experimental Protocol: Forskolin-Stimulated cAMP Assay

This protocol provides a general framework for assessing the effects of compounds like JTE-907 and WIN55212-2 on cAMP levels in a cell-based assay.

Objective: To measure the ability of test compounds to modulate forskolin-stimulated cAMP accumulation in CHO cells stably expressing a cannabinoid receptor (e.g., CB2).

Materials:

  • CHO cells stably expressing the human CB2 receptor

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements

  • Phosphate-Buffered Saline (PBS) or other physiological saline solution

  • Phosphodiesterase (PDE) inhibitors (e.g., 3-isobutyl-1-methylxanthine (IBMX) and rolipram)

  • Forskolin

  • Test compounds (JTE-907, WIN55212-2)

  • cAMP assay kit (e.g., HTRF, ELISA, or other competitive immunoassay)

  • 24- or 96-well cell culture plates

  • Cell lysis buffer (provided with the cAMP assay kit)

Experimental Workflow:

A 1. Cell Seeding: Seed CB2-CHO cells in plates and grow to ~90% confluency. B 2. Pre-incubation: Wash cells and add buffer containing PDE inhibitors. A->B C 3. Compound Addition: Add various concentrations of JTE-907 or WIN55212-2. B->C D 4. Incubation: Incubate for 15 minutes at 37°C. C->D E 5. Forskolin Stimulation: Add a submaximal concentration of forskolin (e.g., 1 µM). D->E F 6. Second Incubation: Incubate for an additional 15-30 minutes at 37°C. E->F G 7. Cell Lysis: Terminate the reaction by adding cell lysis buffer. F->G H 8. cAMP Measurement: Quantify intracellular cAMP levels using a suitable assay kit. G->H

Caption: Workflow for a forskolin-stimulated cAMP assay.

Detailed Steps:

  • Cell Culture: Culture CHO-CB2 cells in appropriate medium until they reach approximately 90% confluency in 24- or 96-well plates.

  • Pre-treatment:

    • Aspirate the culture medium and wash the cells once with warm physiological saline solution.

    • Add the saline solution containing PDE inhibitors (e.g., 100 µM IBMX and 100 µM rolipram) to each well. This step is crucial to prevent the degradation of newly synthesized cAMP.

    • Incubate for 15 minutes at 37°C.

  • Compound Treatment:

    • Add serial dilutions of JTE-907 or WIN55212-2 to the respective wells. Include a vehicle control.

    • Incubate for 15 minutes at 37°C.

  • Forskolin Stimulation:

    • Add a concentration of forskolin that elicits a submaximal cAMP response (to allow for potentiation or inhibition). This concentration needs to be determined empirically for the specific cell line but is often in the range of 1-10 µM.

    • Incubate for an additional 15-30 minutes at 37°C.

  • Cell Lysis:

    • Terminate the stimulation by aspirating the buffer and adding the lysis buffer provided in the cAMP assay kit.

    • Incubate as per the kit manufacturer's instructions to ensure complete cell lysis and release of intracellular cAMP.

  • cAMP Quantification:

    • Measure the cAMP concentration in the cell lysates using a competitive immunoassay kit (e.g., TR-FRET, ELISA).

    • Follow the manufacturer's protocol for the chosen cAMP detection method.

  • Data Analysis:

    • For WIN55212-2, calculate the percent inhibition of the forskolin-stimulated response and determine the IC50 value by fitting the data to a four-parameter logistic equation.

    • For JTE-907, calculate the percent potentiation of the forskolin-stimulated response and, if possible, determine the EC50 value.

Conclusion

JTE-907 and WIN55212-2 serve as excellent tool compounds for investigating cannabinoid receptor signaling. Their opposing effects in cAMP assays provide a clear demonstration of inverse agonism and agonism at Gαi/o-coupled receptors. While WIN55212-2 potently inhibits adenylyl cyclase activity, JTE-907 enhances it in the presence of a stimulator like forskolin. The provided data and protocols offer a solid foundation for researchers to design and interpret experiments aimed at characterizing the pharmacological properties of novel cannabinoid receptor modulators.

References

JTE-907: A Comparative Analysis of its Selectivity for the Cannabinoid CB2 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for selective cannabinoid receptor ligands is of paramount importance. High selectivity for the cannabinoid receptor 2 (CB2) over the cannabinoid receptor 1 (CB1) is a critical attribute for therapeutic agents, as it promises to harness the immunomodulatory and other peripheral benefits of cannabinoid signaling without the psychoactive effects associated with CB1 activation. In this guide, we provide a detailed comparison of JTE-907's binding affinity and functional activity against other well-known CB2 ligands, supported by experimental data and protocols.

JTE-907 has emerged as a notable selective inverse agonist for the CB2 receptor. Its ability to preferentially bind to and modulate the activity of CB2 receptors makes it a valuable tool for investigating the physiological and pathological roles of this receptor, as well as a promising candidate for the development of novel therapeutics. This guide will objectively compare the performance of JTE-907 with other key CB2 ligands, namely AM630, SR144528, HU-308, and JWH-133, providing a clear perspective on its selectivity profile.

Comparative Analysis of Binding Affinities

The selectivity of a ligand is quantitatively expressed by comparing its binding affinity (Ki) for the target receptor (CB2) versus its affinity for off-target receptors (in this case, CB1). A higher selectivity ratio (CB1 Ki / CB2 Ki) indicates a greater preference for the CB2 receptor. The following table summarizes the binding affinities and selectivity ratios of JTE-907 and other prominent CB2 ligands for human cannabinoid receptors.

CompoundCB1 Ki (nM)CB2 Ki (nM)Selectivity Ratio (CB1 Ki / CB2 Ki)Ligand Type
JTE-907 ~237035.9~66 Inverse Agonist
AM630513031.2~165Antagonist/Inverse Agonist
SR144528400 - 4370.6~667 - 728Antagonist/Inverse Agonist
HU-308>10,00022.7>440Agonist
JWH-1336773.4~200Agonist

Note: Ki values can vary between different studies and experimental conditions. The data presented here is a synthesis of reported values.

Functional Selectivity: Beyond Binding

While binding affinity is a crucial measure, the functional activity of a ligand at the receptor provides a more complete understanding of its pharmacological profile. Functional assays, such as those measuring the modulation of cyclic AMP (cAMP) production or the recruitment of β-arrestin, reveal whether a ligand acts as an agonist, antagonist, or inverse agonist, and with what potency (EC50 or IC50).

JTE-907 is characterized as an inverse agonist, meaning it not only blocks the action of agonists but also reduces the basal, constitutive activity of the CB2 receptor. This is often observed as an increase in forskolin-stimulated cAMP production.

CompoundFunctional AssayCB2 EC50/IC50 (nM)CB1 EC50/IC50 (nM)Functional Selectivity
JTE-907 cAMP accumulation (inverse agonist)--Selective for CB2
AM630cAMP accumulation (inverse agonist)230.4Weak partial agonist activitySelective for CB2
SR144528Antagonism of agonist-induced adenylyl cyclase inhibition10>10,000Highly selective for CB2
HU-308Inhibition of forskolin-stimulated cAMP (agonist)5.57>1,000Highly selective for CB2
JWH-133Inhibition of forskolin-stimulated cAMP (agonist)4.5>1,000Highly selective for CB2

Signaling Pathway and Selectivity

The following diagram illustrates the concept of receptor selectivity and the canonical Gαi-mediated signaling pathway of the CB2 receptor. An ideal CB2-selective ligand will preferentially bind to the CB2 receptor, modulating its downstream signaling (e.g., inhibition of adenylyl cyclase and subsequent decrease in cAMP), with minimal interaction at the CB1 receptor, thus avoiding centrally-mediated psychoactive effects.

G_protein_signaling CB2 Receptor Signaling and Ligand Selectivity cluster_cellular_response Cellular Response JTE907 JTE-907 CB2 CB2 Receptor JTE907->CB2 Binds & Inhibits (Inverse Agonist) CB2_Selective_Agonist Selective CB2 Agonist (e.g., HU-308) CB2_Selective_Agonist->CB2 Binds & Activates Non_Selective_Ligand Non-Selective Ligand Non_Selective_Ligand->CB2 CB1 CB1 Receptor (Psychoactivity) Non_Selective_Ligand->CB1 G_protein Gαi/o Protein CB2->G_protein Activates Psychoactivity Psychoactive Effects (Side Effect) CB1->Psychoactivity Adenylate_Cyclase Adenylyl Cyclase G_protein->Adenylate_Cyclase Inhibits cAMP ↓ cAMP Adenylate_Cyclase->cAMP Produces Immune_Modulation Immune Modulation (Therapeutic Effect) cAMP->Immune_Modulation

Caption: Canonical Gαi-mediated signaling pathway of the CB2 receptor and ligand selectivity.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Radioligand Displacement Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

  • Cell membranes prepared from cells stably transfected with human CB1 or CB2 receptors.

  • Radiolabeled cannabinoid agonist, e.g., [³H]CP-55,940.

  • Test compound (e.g., JTE-907) and other cannabinoids.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/ml BSA, pH 7.4).

  • Wash Buffer (e.g., 50 mM Tris-HCl, 0.05% BSA, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In each well of a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand (e.g., [³H]CP-55,940), and varying concentrations of the unlabeled test compound.

  • Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate the plate at 30°C for 60-90 minutes.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the functional potency (EC50 or IC50) of a ligand by quantifying its effect on the intracellular levels of cyclic AMP (cAMP).

Materials:

  • Cells stably transfected with human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).

  • Forskolin (an adenylyl cyclase activator).

  • Test compound (e.g., JTE-907) and other cannabinoids.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture medium and buffers.

Procedure:

  • Cell Plating: Seed the transfected cells in a 96-well plate and allow them to adhere overnight.

  • Compound Incubation: Replace the medium with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and the test compound at various concentrations. Incubate for a specified period.

  • Forskolin Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and increase cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the log concentration of the test compound. For agonists, determine the EC50 value (concentration for 50% of maximal inhibition of forskolin-stimulated cAMP). For inverse agonists, determine the EC50 for the increase in cAMP levels. For antagonists, measure the ability to block the effect of a known agonist.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and an indicator of G-protein-independent signaling.

Materials:

  • Cells co-expressing the cannabinoid receptor (CB1 or CB2) fused to a reporter fragment and β-arrestin fused to the complementary fragment of the reporter (e.g., PathHunter® β-arrestin assay).

  • Test compound (e.g., JTE-907) and other cannabinoids.

  • Assay buffer and detection reagents specific to the assay technology.

Procedure:

  • Cell Plating: Plate the engineered cells in a 96-well plate.

  • Compound Addition: Add the test compounds at various concentrations to the wells.

  • Incubation: Incubate the plate for a specified time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Signal Detection: Add the detection reagents and measure the signal (e.g., chemiluminescence or fluorescence) according to the assay kit protocol. The signal generated is proportional to the extent of β-arrestin recruitment.

  • Data Analysis: Plot the signal against the log concentration of the test compound to determine the EC50 value for β-arrestin recruitment.

Conclusion

The data presented in this guide highlight the selectivity profile of JTE-907 as a CB2 receptor inverse agonist. While other compounds like SR144528 exhibit a higher binding selectivity ratio, JTE-907 remains a valuable and selective tool for probing CB2 receptor function. Its characterization as an inverse agonist provides a distinct pharmacological profile compared to the agonist and antagonist/inverse agonist comparators. For researchers in drug discovery and development, a thorough understanding of both the binding and functional selectivity of various ligands, as detailed in this guide, is crucial for the rational design and selection of compounds with the desired therapeutic effects and minimal side effects. The provided experimental protocols offer a foundation for the in-house evaluation and comparison of novel CB2 receptor ligands.

A Comparative Analysis of JTE-907 and JWH-133 Efficacy for Cannabinoid Receptor 2 (CB2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the CB2 Receptor Ligands JTE-907 and JWH-133

This guide provides a detailed comparison of the efficacy of two prominent synthetic ligands targeting the cannabinoid receptor 2 (CB2): JTE-907 and JWH-133. While both compounds exhibit high affinity and selectivity for the CB2 receptor, they possess opposing mechanisms of action, making their comparative analysis crucial for researchers in pharmacology and drug development. This document summarizes key quantitative data, provides detailed experimental protocols for their evaluation, and visualizes their distinct signaling pathways.

At a Glance: JTE-907 vs. JWH-133

FeatureJTE-907JWH-133
Mechanism of Action Selective CB2 Receptor Inverse AgonistPotent, Selective CB2 Receptor Agonist
Primary Effect on cAMP Increases cAMP levels (in systems with basal activity)Decreases cAMP levels
Therapeutic Potential Anti-inflammatory, potential in autoimmune diseasesAnti-inflammatory, immunomodulatory, neuroprotective, anti-cancer

Quantitative Efficacy Data

The following tables summarize the binding affinities and functional activities of JTE-907 and JWH-133 at the CB2 receptor. It is important to note that the data presented are compiled from various studies and may not be directly comparable due to differing experimental conditions.

Table 1: Receptor Binding Affinity (Ki)

CompoundSpeciesCB2 Ki (nM)CB1 Ki (nM)Selectivity (CB1/CB2)
JTE-907 Human35.9[1]~2370~66-fold[1]
Mouse1.55[1]~1060~684-fold[1]
Rat0.38[1]~1050~2760-fold
JWH-133 Human3.4677~200-fold

Table 2: Functional Activity

CompoundAssayCell LineEffectEC50/IC50 (nM)
JTE-907 Forskolin-stimulated cAMP accumulationCHO (human CB2)Increase in cAMPNot Reported
JWH-133 Forskolin-stimulated cAMP accumulationCHO (human CB2)Inhibition of cAMP4.9

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of these findings.

Radioligand Binding Assay for CB2 Receptor

This protocol is a representative method for determining the binding affinity of a test compound for the CB2 receptor.

1. Membrane Preparation:

  • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human CB2 receptor.

  • Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).

  • Centrifuge the homogenate at 1,000 x g to remove cellular debris.

  • Pellet the membranes from the supernatant by centrifugation at 20,000 x g for 10 minutes at 4°C.

  • Wash the membrane pellet with fresh buffer and repeat the centrifugation.

  • Resuspend the final pellet in a buffer containing 10% sucrose and store at -80°C.

  • Determine the protein concentration of the membrane preparation using a BCA assay.

2. Binding Assay:

  • On the day of the assay, thaw the membranes and resuspend in the assay binding buffer (50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

  • In a 96-well plate, add in the following order:

    • 150 µL of the membrane preparation (containing 10-20 µg of protein).

    • 50 µL of the competing test compound (JTE-907 or JWH-133) at various concentrations.

    • 50 µL of the radioligand (e.g., [³H]CP-55,940 at a final concentration of ~1.5 nM).

  • Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

3. Filtration and Counting:

  • Terminate the binding reaction by rapid vacuum filtration through a GF/C filter plate presoaked in 0.3% polyethyleneimine.

  • Wash the filters four times with ice-cold wash buffer.

  • Dry the filters and add a scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

4. Data Analysis:

  • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of a known CB2 ligand) from the total binding.

  • Calculate the IC50 value by non-linear regression of the competition binding data.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Forskolin-Stimulated cAMP Functional Assay

This protocol outlines a method to determine the functional activity of test compounds on CB2 receptor-mediated adenylyl cyclase activity.

1. Cell Culture and Plating:

  • Culture CHO cells stably expressing the human CB2 receptor.

  • Seed the cells into a 384-well plate at a density of approximately 10,000 cells per well and incubate for 24 hours.

2. Compound Incubation:

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 1 mM IBMX) for 5-10 minutes at 37°C to prevent cAMP degradation.

  • For JWH-133 (agonist): Add varying concentrations of JWH-133 along with a fixed concentration of forskolin (e.g., 1-5 µM) to stimulate adenylyl cyclase.

  • For JTE-907 (inverse agonist): Add varying concentrations of JTE-907 to measure its effect on basal or forskolin-stimulated cAMP levels.

  • Incubate for 15-30 minutes at 37°C.

3. cAMP Quantification:

  • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

4. Data Analysis:

  • For JWH-133, plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the compound to determine the IC50 value.

  • For JTE-907, plot the percentage increase in cAMP levels against the log concentration to determine the EC50 value.

Signaling Pathways

The distinct mechanisms of action of JTE-907 and JWH-133 result in opposing effects on intracellular signaling cascades.

JWH133_Signaling JWH133 JWH-133 (Agonist) CB2R CB2 Receptor JWH133->CB2R Binds and Activates Gi Gi/o Protein CB2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA Inhibits Downstream Downstream Cellular Effects (e.g., anti-inflammatory) PKA->Downstream

JWH-133 Agonist Signaling Pathway

As a CB2 receptor agonist, JWH-133 activates the receptor, leading to the engagement of inhibitory G-proteins (Gi/o). This inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent modulation of downstream signaling pathways such as the protein kinase A (PKA) pathway. In some cellular contexts, JWH-133 has also been shown to activate the PI3K/Akt and Nrf2 pathways, contributing to its anti-inflammatory and neuroprotective effects.

JTE907_Signaling cluster_cAMP Canonical Inverse Agonist Pathway cluster_Gq Alternative Gq-Coupled Pathway (Context-Dependent) JTE907_cAMP JTE-907 (Inverse Agonist) CB2R_cAMP CB2 Receptor (Constitutively Active) JTE907_cAMP->CB2R_cAMP Binds and Stabilizes Inactive State Gi_cAMP Gi/o Protein CB2R_cAMP->Gi_cAMP Reduces Basal Activation AC_cAMP Adenylyl Cyclase Gi_cAMP->AC_cAMP Reduces Inhibition cAMP_cAMP ↑ cAMP AC_cAMP->cAMP_cAMP PKA_cAMP PKA cAMP_cAMP->PKA_cAMP Activates Downstream_cAMP Downstream Cellular Effects PKA_cAMP->Downstream_cAMP JTE907_Gq JTE-907 UnknownR Unknown GPCR JTE907_Gq->UnknownR Activates Gq Gq Protein UnknownR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 ↑ IP3 & [Ca²⁺]i PLC->IP3 Downstream_Gq Downstream Cellular Effects (e.g., Insulin Secretion) IP3->Downstream_Gq

JTE-907 Inverse Agonist and Alternative Signaling Pathways

JTE-907 acts as an inverse agonist at the CB2 receptor. In cellular systems where the CB2 receptor exhibits constitutive (basal) activity, JTE-907 stabilizes the inactive state of the receptor, thereby reducing its basal signaling through Gi/o proteins. This leads to a disinhibition of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. Interestingly, in some cell types, such as pancreatic islets, JTE-907 has been observed to act as a Gq-coupled receptor agonist, leading to the activation of phospholipase C and subsequent increases in inositol triphosphate (IP3) and intracellular calcium, a pathway that appears to be independent of the CB2 receptor.

In Vivo Efficacy: A Comparative Overview

Direct comparative in vivo studies between JTE-907 and JWH-133 are limited. However, individual studies have demonstrated the anti-inflammatory potential of both compounds in various animal models.

JTE-907:

  • Carrageenan-induced paw edema: Oral administration of JTE-907 has been shown to dose-dependently inhibit paw edema in mice, an effect comparable to that of other cannabinoid receptor ligands.

  • Atopic dermatitis model: In NC mice, a model for atopic dermatitis, oral administration of JTE-907 (1 and 10 mg/kg/day) suppressed spontaneous scratching.

  • Inflammatory bowel disease: In a mouse model of colitis, JTE-907 treatment led to an increase in regulatory T cells and a reduction in disease severity.

JWH-133:

  • Autoimmune uveoretinitis: JWH-133 suppressed experimental autoimmune uveoretinitis in a dose-dependent manner (0.015-15 mg/kg) in a rodent model.

  • Diet-induced obesity and inflammation: In a mouse model of diet-induced obesity, JWH-133 reduced body weight gain and adipose tissue inflammation.

  • Mast cell-induced edema: JWH-133 (20 and 200 µ g/mouse , i.p.) significantly reduced compound 48/80-induced ear edema in mice.

  • Sepsis: In a rat model of polymicrobial sepsis, JWH-133 reduced multi-organ injury and the expression of pro-inflammatory cytokines.

Conclusion

JTE-907 and JWH-133 represent two distinct pharmacological tools for modulating the CB2 receptor. JWH-133, as a potent agonist, has been extensively studied for its broad therapeutic potential in a variety of disease models, primarily through its anti-inflammatory and immunomodulatory effects mediated by the canonical Gi/o pathway. In contrast, JTE-907, as an inverse agonist, also demonstrates anti-inflammatory properties, suggesting that both dampening and opposing the basal activity of the CB2 receptor can lead to therapeutic benefits. The discovery of a context-dependent, alternative signaling pathway for JTE-907 highlights the complexity of cannabinoid pharmacology and underscores the importance of characterizing ligand activity in various cellular backgrounds. For researchers, the choice between these two compounds will depend on the specific research question and the desired modulation of the CB2 receptor signaling pathway.

References

JTE-907 and Cannabinoid Receptor Cross-Reactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the cannabinoid CB2 receptor inverse agonist JTE-907, detailing its cross-reactivity with the cannabinoid CB1 receptor. This guide provides a thorough comparison of binding affinities, functional activities, and the underlying experimental protocols.

JTE-907 is widely recognized as a potent and highly selective inverse agonist for the cannabinoid CB2 receptor, an important target in inflammatory and immune responses.[1][2] However, a complete understanding of its pharmacological profile, including its interaction with the closely related cannabinoid CB1 receptor, is crucial for its therapeutic development and for interpreting experimental outcomes. This guide offers an objective comparison of JTE-907's activity at both CB1 and CB2 receptors, supported by key experimental data.

Comparative Binding Affinity of JTE-907

JTE-907 demonstrates a significantly higher binding affinity for the CB2 receptor across multiple species compared to the CB1 receptor.[3] The inhibition constants (Ki) from competitive binding assays clearly illustrate this selectivity. A lower Ki value is indicative of a higher binding affinity.

CompoundReceptorSpeciesKi (nM)Selectivity Ratio (CB1 Ki / CB2 Ki)
JTE-907 CB2Human35.966
CB1Human2370
CB2Mouse1.55684
CB1Mouse1060
CB2Rat0.382760
CB1Rat1050

Data sourced from Iwamura et al. (2001).

Functional Activity Profile

JTE-907 acts as an inverse agonist at the CB2 receptor. In functional assays, it has been shown to increase the production of cyclic adenosine monophosphate (cAMP) that has been stimulated by forskolin. This is in contrast to CB2 receptor agonists, which typically inhibit adenylyl cyclase and decrease cAMP levels. This inverse agonist activity is a key feature of JTE-907's pharmacological action.

While JTE-907 exhibits high selectivity for the CB2 receptor, recent studies have indicated potential off-target effects or more complex signaling pathways. For instance, in pancreatic islets, JTE-907 has been observed to stimulate insulin secretion through a Gq-coupled pathway, which is distinct from the canonical Gi/o-coupled pathway of CB2 receptors. This effect was found to be independent of the GPR55 receptor, another potential cannabinoid target.

Experimental Methodologies

The data presented in this guide are derived from established experimental protocols. A detailed understanding of these methods is essential for accurate interpretation and replication of the findings.

Radioligand Binding Assays

Competitive binding assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Experimental Workflow for Radioligand Binding Assay

G prep Membrane Preparation (e.g., CHO cells expressing human CB1 or CB2 receptors) incubation Incubation of membranes, radioligand, and test compound prep->incubation radioligand Radioligand (e.g., [3H]CP55,940) radioligand->incubation test_compound Test Compound (JTE-907) test_compound->incubation filtration Rapid Filtration to separate bound and free radioligand incubation->filtration scintillation Scintillation Counting to measure radioactivity filtration->scintillation analysis Data Analysis (IC50 determination and Ki calculation) scintillation->analysis

Caption: Workflow of a competitive radioligand binding assay.

Protocol Details:

  • Membrane Preparation: Membranes are prepared from cells engineered to express the target receptor (e.g., CHO cells expressing human CB1 or CB2) or from tissues known to endogenously express the receptor (e.g., rat splenocytes for CB2, mouse cerebellum for CB1).

  • Incubation: The prepared membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]CP55,940) and varying concentrations of the unlabeled test compound (JTE-907).

  • Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are then washed to remove unbound radioactivity. The amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (cAMP Measurement)

Functional assays are used to determine the effect of a compound on receptor signaling. For CB1 and CB2 receptors, which are primarily Gi/o-coupled, this often involves measuring changes in cAMP levels.

Experimental Workflow for cAMP Assay

G cell_culture Cell Culture (e.g., CHO cells expressing human or mouse CB2 receptors) forskolin Forskolin Treatment (to stimulate adenylyl cyclase) cell_culture->forskolin test_compound Test Compound Treatment (JTE-907) forskolin->test_compound incubation Incubation test_compound->incubation lysis Cell Lysis incubation->lysis cAMP_measurement cAMP Measurement (e.g., EIA or HTRF) lysis->cAMP_measurement analysis Data Analysis cAMP_measurement->analysis

Caption: Workflow for a forskolin-stimulated cAMP accumulation assay.

Protocol Details:

  • Cell Culture and Treatment: Cells expressing the receptor of interest are cultured and then treated with forskolin, a direct activator of adenylyl cyclase, to stimulate cAMP production.

  • Compound Addition: The cells are concurrently treated with the test compound (JTE-907) at various concentrations.

  • cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable method, such as an enzyme immunoassay (EIA) or homogeneous time-resolved fluorescence (HTRF).

  • Data Analysis: The effect of the test compound on forskolin-stimulated cAMP levels is quantified. An increase in cAMP in the presence of the compound indicates inverse agonist activity, while a decrease suggests agonist activity.

Signaling Pathways

The canonical signaling pathway for both CB1 and CB2 receptors involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

G Agonist Agonist CB_receptor CB_receptor Agonist->CB_receptor ATP ATP AC AC ATP->AC cAMP cAMP Downstream Downstream Cellular Effects cAMP->Downstream G_protein G_protein CB_receptor->G_protein Activates G_protein->AC Inhibits AC->cAMP Converts

Caption: Proposed Gq-coupled signaling pathway for JTE-907 in pancreatic islets.

Conclusion

JTE-907 is a highly selective inverse agonist for the cannabinoid CB2 receptor, with significantly lower affinity for the CB1 receptor. Its primary mechanism of action is through the modulation of the canonical Gi/o-coupled signaling pathway. However, researchers should be aware of potential off-target effects, such as the Gq-mediated stimulation of insulin secretion, which may influence experimental outcomes in specific cellular contexts. A thorough understanding of JTE-907's pharmacological profile is essential for its application in preclinical research and its potential development as a therapeutic agent.

References

Validating JTE-907's Inverse Agonist Activity at the Cannabinoid Receptor 2 (CB2)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comprehensive framework for validating the activity of JTE-907, a selective cannabinoid receptor 2 (CB2) inverse agonist. By comparing its effects against a well-characterized CB2 agonist, researchers can elucidate the pharmacological properties of JTE-907 and its impact on CB2 receptor signaling. This guide is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology and cannabinoid research.

JTE-907 is recognized as a highly selective inverse agonist for the CB2 receptor, demonstrating high binding affinity for human, mouse, and rat receptors.[1] Its inverse agonistic properties are characterized by its ability to increase the production of forskolin-stimulated cyclic AMP (cAMP), an effect opposite to that of CB2 agonists which typically inhibit adenylyl cyclase and reduce cAMP levels.[2][3] In vivo studies have also highlighted the anti-inflammatory effects of JTE-907.

This guide will detail experimental protocols and data presentation formats to rigorously validate and quantify the inverse agonist activity of JTE-907.

Comparative Data Summary

To effectively compare the activity of JTE-907 with a standard CB2 agonist (e.g., WIN 55,212-2), experimental data should be organized for clarity and direct comparison.

Table 1: Competitive Radioligand Binding Assay Data

CompoundRadioligandKᵢ (nM)Receptor Source
JTE-907[³H]-CP-55,94035.9 (human), 1.55 (mouse), 0.38 (rat)CHO cells expressing CB2, rat splenocytes
WIN 55,212-2[³H]-CP-55,940~0.7-2.8CB2 expressing cells
Test Compound[³H]-CP-55,940User-definedUser-defined

Table 2: Functional cAMP Assay Data

CompoundTreatment ConditionEC₅₀ / IC₅₀ (nM)Maximum Response (% of Forskolin control)
JTE-907Alone (Inverse Agonist)User-defined>100%
WIN 55,212-2Alone (Agonist)User-defined<100%
JTE-907 + WIN 55,212-2Co-administrationUser-definedShift in WIN 55,212-2 IC₅₀
Test CompoundAloneUser-definedUser-defined

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results.

Competitive Radioligand Binding Assay

This assay determines the binding affinity of JTE-907 to the CB2 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membranes from cells stably expressing the human CB2 receptor (e.g., CHO-K1 or HEK293 cells)

  • [³H]-CP-55,940 (radioligand)

  • JTE-907

  • CB2 agonist (e.g., WIN 55,212-2) for positive control

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of JTE-907 and the control CB2 agonist.

  • In a 96-well plate, combine the cell membranes, [³H]-CP-55,940 at a concentration near its Kₔ, and varying concentrations of JTE-907 or the control agonist.

  • Incubate the plate at 30°C for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled CB2 agonist (e.g., 10 µM WIN 55,212-2).

  • Calculate the specific binding and determine the Kᵢ value for JTE-907 using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation Assay

This functional assay measures the ability of JTE-907 to modulate adenylyl cyclase activity and cAMP levels, the primary signaling pathway for CB2 receptors.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human CB2 receptor

  • JTE-907

  • CB2 agonist (e.g., WIN 55,212-2)

  • Forskolin (an adenylyl cyclase activator)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

Procedure:

  • Seed the CB2-expressing cells in a 96-well plate and culture overnight.

  • Wash the cells with serum-free media.

  • Pre-treat the cells with the PDE inhibitor for 10-15 minutes.

  • To measure inverse agonist activity: Add varying concentrations of JTE-907 in the presence of a fixed concentration of forskolin (e.g., 1-10 µM).

  • To measure antagonist activity: Pre-incubate the cells with varying concentrations of JTE-907 for 15-30 minutes, then add a fixed concentration of the CB2 agonist (e.g., WIN 55,212-2 at its EC₈₀) along with forskolin.

  • Incubate for 30-60 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data for inverse agonism should show a concentration-dependent increase in cAMP levels above those stimulated by forskolin alone. Data for antagonism should show a rightward shift in the concentration-response curve of the CB2 agonist.

Visualizing a Logical Workflow and Signaling Pathway

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the underlying signaling mechanisms.

G cluster_0 In Vitro Validation cluster_1 Functional Assay Arms cluster_2 Data Analysis & Comparison A Prepare CB2-expressing cells (e.g., CHO, HEK293) B Competitive Binding Assay (Determine Ki) A->B C Functional cAMP Assay A->C G Calculate Ki from Binding Data B->G D JTE-907 alone (Inverse Agonism) C->D E CB2 Agonist alone (e.g., WIN 55,212-2) C->E F JTE-907 + CB2 Agonist (Antagonism) C->F H Generate Dose-Response Curves for cAMP D->H E->H F->H I Compare EC50/IC50 and Max Response H->I J Conclusion: Validate JTE-907 as a CB2 Inverse Agonist/Antagonist I->J

Caption: Experimental workflow for validating JTE-907 activity.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB2 CB2 Receptor G Gi/o Protein CB2->G Activates CB2->G Reduces Basal Activity AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts AC->cAMP Basal Activity G->AC Inhibits Agonist CB2 Agonist (e.g., WIN 55,212-2) Agonist->CB2 Binds & Activates Inverse_Agonist JTE-907 (Inverse Agonist) Inverse_Agonist->CB2 Binds & Inactivates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB Activation PKA->CREB Inflammation ↓ Inflammation CREB->Inflammation note_agonist Agonist Effect: ↓ cAMP note_inverse_agonist Inverse Agonist Effect: ↑ cAMP (relative to agonist)

Caption: CB2 receptor signaling pathway modulation.

References

JTE-907: A Guide to its Functional Selectivity at Cannabinoid Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of JTE-907's pharmacological profile with other key cannabinoid receptor ligands. JTE-907, a selective cannabinoid type 2 (CB2) receptor ligand, exhibits significant functional selectivity, a phenomenon where a ligand differentially activates downstream signaling pathways upon binding to its receptor. This guide will delve into the binding affinities and functional activities of JTE-907 in comparison to other well-characterized cannabinoid ligands, supported by experimental data and detailed protocols.

Comparative Analysis of Cannabinoid Ligand Activity

JTE-907 is distinguished by its high affinity for the CB2 receptor and its unique signaling profile. Unlike traditional agonists or antagonists, JTE-907 acts as an inverse agonist on the G-protein-mediated adenylyl cyclase pathway while simultaneously acting as a low-efficacy partial agonist for β-arrestin recruitment. This biased agonism makes it a valuable tool for dissecting the distinct physiological roles of these two major signaling cascades downstream of the CB2 receptor.

Binding Affinities of Selected Cannabinoid Ligands

The binding affinity (Ki) of a ligand for its receptor is a critical parameter in determining its potency. The following table summarizes the reported Ki values of JTE-907 and other comparator ligands at human CB1 and CB2 receptors.

LigandCB1 Ki (nM)CB2 Ki (nM)Selectivity (CB1/CB2)Ligand Type
JTE-907 ~2370[1]35.9[1]~66-fold for CB2CB2 Inverse Agonist / Partial Agonist
CP55,9400.98 - 2.5[2]0.92[2]Non-selectiveAgonist
WIN55,212-22.4 - 16.7[2]3.7Non-selectiveAgonist
SR1445284000.6~667-fold for CB2CB2 Inverse Agonist/Antagonist

Note: Ki values can vary between studies due to different experimental conditions.

Functional Activity at G-Protein (cAMP) and β-Arrestin Pathways

Functional selectivity is characterized by the differential efficacy and potency of a ligand in activating distinct signaling pathways. The tables below compare the functional activity of JTE-907 and other ligands in two key pathways: the Gαi-mediated inhibition of adenylyl cyclase (measured by cAMP levels) and the recruitment of β-arrestin 2.

G-Protein Signaling: cAMP Inhibition

LigandReceptorEC50 (nM)Emax (% of CP55,940)Functional Effect
JTE-907 CB2--Inverse Agonist (increases cAMP)
CP55,940CB1/CB2~1100%Full Agonist
WIN55,212-2CB1/CB2--Agonist (reduces cAMP)
SR144528CB2--Inverse Agonist

β-Arrestin 2 Recruitment

LigandReceptorEC50 (nM)Emax (% of CP55,940)Functional Effect
JTE-907 CB2-Low EfficacyPartial Agonist
CP55,940CB1/CB24.9100%Full Agonist
WIN55,212-2CB1/CB2--Agonist
SR144528CB2--Inverse Agonist

Note: Quantitative EC50 and Emax values for all ligands across all pathways are not always available in single comparative studies and can vary. The functional effect describes the ligand's general activity in the specified pathway.

Signaling Pathways and Functional Selectivity

The differential engagement of G-protein and β-arrestin signaling pathways by ligands like JTE-907 has significant implications for drug development. Targeting one pathway over the other may lead to therapeutic benefits with reduced side effects.

Cannabinoid Receptor Signaling Cannabinoid Receptor Signaling Pathways cluster_2 β-Arrestin Signaling Agonist Agonist (e.g., CP55,940) CB2R CB2 Receptor Agonist->CB2R G_protein Gαi/o Agonist->G_protein Full Agonism beta_Arrestin β-Arrestin Agonist->beta_Arrestin Full Agonism JTE907 JTE-907 JTE907->CB2R JTE907->G_protein Inverse Agonism JTE907->beta_Arrestin Partial Agonism Inverse_Agonist Inverse Agonist (e.g., SR144528) Inverse_Agonist->CB2R Inverse_Agonist->G_protein Inverse Agonism CB2R->G_protein Activates GRK GRK P Phosphorylation CB2R->P Phosphorylation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Production GRK->P P->beta_Arrestin Recruitment Internalization Internalization beta_Arrestin->Internalization ERK ERK Signaling beta_Arrestin->ERK

CB2 receptor signaling pathways and ligand effects.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies for key assays are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a receptor.

Radioligand Binding Assay Radioligand Binding Assay Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Test Compound) start->prepare_reagents incubate Incubate (Receptor + Radioligand ± Test Compound) prepare_reagents->incubate separate Separate Bound/Unbound Ligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (Calculate Ki) quantify->analyze end End analyze->end

Workflow for a typical radioligand binding assay.

Protocol:

  • Membrane Preparation: Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2) are prepared.

  • Incubation: Membranes are incubated with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound.

  • Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a ligand to modulate the production of cyclic AMP (cAMP), a second messenger involved in G-protein signaling.

cAMP Assay cAMP Functional Assay Workflow start Start cell_culture Culture Cells Expressing Cannabinoid Receptor start->cell_culture stimulation Stimulate with Forskolin and Test Compound cell_culture->stimulation lysis Lyse Cells stimulation->lysis detection Detect cAMP Levels (e.g., HTRF, ELISA) lysis->detection analyze Data Analysis (Calculate EC50/IC50 and Emax) detection->analyze end End analyze->end

Workflow for a typical cAMP functional assay.

Protocol:

  • Cell Culture: Cells stably or transiently expressing the cannabinoid receptor are cultured.

  • Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor and then stimulated with forskolin (to increase basal cAMP levels) in the presence of varying concentrations of the test compound.

  • Cell Lysis: The cells are lysed to release intracellular cAMP.

  • cAMP Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for inverse agonists) and the maximum effect (Emax) of the compound.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated receptor, a key step in receptor desensitization and β-arrestin-mediated signaling.

beta_Arrestin_Assay β-Arrestin Recruitment Assay Workflow start Start cell_line Use Cell Line Co-expressing Receptor-Enzyme Fragment 1 and β-Arrestin-Enzyme Fragment 2 start->cell_line stimulation Stimulate with Test Compound cell_line->stimulation complementation Agonist-induced Receptor-β-Arrestin Interaction brings Enzyme Fragments Together stimulation->complementation detection Add Substrate and Measure Luminescence/Fluorescence complementation->detection analyze Data Analysis (Calculate EC50 and Emax) detection->analyze end End analyze->end

Workflow for a typical β-arrestin recruitment assay.

Protocol:

  • Cell Line: A cell line engineered to co-express the cannabinoid receptor fused to a fragment of a reporter enzyme (e.g., β-galactosidase or luciferase) and β-arrestin fused to the complementary fragment of the enzyme is used.

  • Stimulation: The cells are treated with varying concentrations of the test compound.

  • Enzyme Complementation: Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments into close proximity, allowing them to form a functional enzyme.

  • Detection: A substrate for the reporter enzyme is added, and the resulting luminescent or fluorescent signal is measured.

  • Data Analysis: Dose-response curves are constructed to determine the EC50 and Emax for β-arrestin recruitment.

ERK Phosphorylation Assay

This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream effector in both G-protein and β-arrestin signaling pathways.

Protocol:

  • Cell Culture and Starvation: Cells expressing the cannabinoid receptor are cultured and then serum-starved to reduce basal ERK phosphorylation.

  • Stimulation: Cells are treated with the test compound for a specific time course.

  • Cell Lysis: Cells are lysed, and protein concentration is determined.

  • Detection of Phospho-ERK: The levels of phosphorylated ERK (p-ERK) and total ERK are measured using techniques such as Western blotting, ELISA, or in-cell Western assays, with specific antibodies against the phosphorylated and total forms of ERK.

  • Data Analysis: The ratio of p-ERK to total ERK is calculated and plotted against the concentration of the test compound to determine the EC50 and Emax.

Conclusion

JTE-907 demonstrates clear functional selectivity at the CB2 receptor, acting as an inverse agonist for G-protein-mediated cAMP signaling and a partial agonist for β-arrestin recruitment. This unique profile distinguishes it from non-selective agonists like CP55,940 and WIN55,212-2, and other CB2-selective inverse agonists like SR144528. The comparative data and detailed protocols provided in this guide offer a valuable resource for researchers investigating the nuanced pharmacology of cannabinoid receptors and developing novel therapeutics with pathway-specific effects.

References

Comparative Guide to Alternative CB2 Inverse Agonists for JTE-907

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals seeking alternatives to the selective CB2 inverse agonist JTE-907, this guide provides a comprehensive comparison of prominent compounds. This document outlines their performance based on experimental data, details the methodologies of key experiments, and visualizes relevant biological pathways and workflows.

Overview of CB2 Inverse Agonists

The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor primarily expressed in immune cells and peripheral tissues. It plays a crucial role in modulating immune responses and inflammation. Inverse agonists of the CB2 receptor are ligands that bind to the receptor and reduce its basal or constitutive activity, in contrast to neutral antagonists which only block agonist binding. This property makes them valuable tools for studying the endocannabinoid system and potential therapeutic agents for various pathologies, including inflammatory diseases and cancer. JTE-907 is a well-characterized, selective, and orally active CB2 inverse agonist known for its anti-inflammatory properties.[1][2][3] This guide explores viable alternatives, focusing on their binding affinity, selectivity, and functional activity.

Comparative Quantitative Data

The following table summarizes the key quantitative parameters of JTE-907 and its alternatives, providing a basis for direct comparison.

CompoundReceptor Binding Affinity (Ki)Selectivity (CB1/CB2)Functional Activity (IC50/EC50)Efficacy (Emax)Reference
JTE-907 human CB2: 35.9 nMmouse CB2: 1.55 nMrat CB2: 0.38 nMhuman: 66-foldmouse: 684-foldrat: 2760-fold-Increase in forskolin-stimulated cAMP[4]
AM630 human CB2: 31.2 nM - 32.1 nM~165-foldEC50 (cAMP reversal): 128.6 nM5.2-fold increase in forskolin-stimulated cAMP[5]
SR144528 human CB2: 0.6 nM>700-foldEC50 (cAMP reversal): ~10 nMReverses CP55940-induced inhibition of adenylyl cyclase
SMM-189 ---Decreased neuronal death in a mouse model of traumatic brain injury
Sch. 414319 PotentSelective for CB2-Modulates immune cell mobility and bone damage in arthritis models
Quinolone-3-carboxamides (cpd 2 & 3) High affinity for CB2High selectivity over CB1-Decrease nociceptive behavior in the formalin test
1,8-Naphthyridin-2(1H)-one-3-carboxamides (cpd 17, 18, 23) Nanomolar rangeHigh selectivity for CB2-Reduction of basal β-arrestin recruitment
LASSBio-2265 CB2: 16 µM-EC50: 0.36 µM63%

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key assays used to characterize CB2 inverse agonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the CB2 receptor.

  • Cell Preparation: Membranes are prepared from cells stably expressing the human CB2 receptor (e.g., CHO or HEK293 cells) or from tissues with high CB2 expression (e.g., spleen).

  • Radioligand: A radiolabeled cannabinoid agonist with high affinity, such as [3H]CP55,940, is used.

  • Assay Procedure:

    • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (inverse agonist).

    • The incubation is carried out in a suitable buffer at a specific temperature and for a set duration to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist (e.g., WIN 55,212-2).

    • The reaction is terminated by rapid filtration through glass fiber filters, which are then washed to remove unbound radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki value is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of an inverse agonist to increase the level of cyclic adenosine monophosphate (cAMP), which is typically suppressed by CB2 receptor activation.

  • Cell Culture: Cells expressing the CB2 receptor (e.g., CHO-CB2 cells) are cultured to near confluency.

  • Assay Procedure:

    • Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are then stimulated with forskolin, an adenylyl cyclase activator, to induce cAMP production.

    • The test compound (inverse agonist) is added at various concentrations.

    • The incubation is carried out for a specific time at 37°C.

    • The reaction is stopped, and the cells are lysed.

  • cAMP Measurement: The intracellular cAMP concentration is measured using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: The EC50 value (the concentration of the compound that produces 50% of the maximal increase in cAMP levels) and the Emax (the maximum effect) are determined.

[35S]GTPγS Binding Assay

This assay measures the G protein activation state and is used to characterize the functional activity of ligands. Inverse agonists decrease the basal level of [35S]GTPγS binding.

  • Membrane Preparation: Membranes from cells expressing the CB2 receptor are prepared as in the binding assay.

  • Assay Procedure:

    • Membranes are incubated in a buffer containing GDP, [35S]GTPγS, and varying concentrations of the test compound.

    • The incubation is carried out at 30°C for a specific duration.

    • The reaction is terminated by rapid filtration.

    • The amount of [35S]GTPγS bound to the G proteins on the filters is quantified by scintillation counting.

  • Data Analysis: The ability of the inverse agonist to decrease basal [35S]GTPγS binding is measured. The IC50 and the maximal inhibition are calculated.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the CB2 receptor signaling pathway and a typical experimental workflow for evaluating CB2 inverse agonists.

CB2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular CB2R CB2 Receptor G_protein Gi/o Protein CB2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to cAMP PKA PKA cAMP->PKA Activates Inverse_Agonist Inverse Agonist (e.g., JTE-907, AM630) Inverse_Agonist->CB2R Inactivates (reduces basal activity) Agonist Agonist Agonist->CB2R Activates

Caption: CB2 receptor signaling pathway.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation A Compound Synthesis & Purification B Radioligand Binding Assay (Determine Ki and Selectivity) A->B C Functional Assays (cAMP, [35S]GTPγS) B->C D Determine Potency (IC50/EC50) & Efficacy (Emax) C->D E Animal Model of Disease (e.g., Inflammation, Pain) D->E Lead Compound Selection F Compound Administration (Oral, IP) E->F G Assessment of Therapeutic Effect F->G

Caption: Experimental workflow for CB2 inverse agonist evaluation.

Conclusion

Several promising alternatives to JTE-907 exist for researchers studying the CB2 receptor. AM630 and SR144528 are well-established inverse agonists with extensive characterization in the literature. Newer chemical scaffolds, such as quinolone-3-carboxamides and 1,8-naphthyridin-2(1H)-one-3-carboxamides, offer opportunities for developing novel probes and potential therapeutics with improved properties. The selection of an appropriate alternative will depend on the specific requirements of the research, including the desired potency, selectivity, and the experimental system being used. The data and protocols presented in this guide are intended to facilitate this selection process and to support further investigation into the therapeutic potential of CB2 inverse agonists.

References

A Comparative Guide to the In Vivo Efficacy of CB2 Receptor Ligands: SR144528 vs. JTE-907

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of two prominent cannabinoid type 2 (CB2) receptor ligands: SR144528 and JTE-907. Both compounds are widely used as pharmacological tools to investigate the role of the CB2 receptor in various physiological and pathological processes. This document summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes relevant biological pathways and workflows.

Introduction to SR144528 and JTE-907

SR144528 is a highly potent and selective antagonist for the CB2 receptor.[1][2] It exhibits subnanomolar affinity for the CB2 receptor and has been instrumental in elucidating the in vivo functions of the cannabinoid system, particularly in the immune response.[1][2][3] SR144528 has also been shown to act as an inverse agonist in some systems, meaning it can reduce the constitutive activity of the receptor.

JTE-907 is also a selective CB2 receptor ligand, characterized primarily as an inverse agonist. It binds with high affinity to the CB2 receptor and has demonstrated anti-inflammatory effects in various in vivo models.

Quantitative Comparison of In Vivo Efficacy

The following table summarizes the key in vivo efficacy data for SR144528 and JTE-907 from various studies.

ParameterSR144528JTE-907Reference
Model Carrageenan-induced Paw Edema (Mouse)Carrageenan-induced Paw Edema (Mouse)
Dose 0.01 mg/kgDose-dependent inhibition
Effect Reduced paw swellingInhibited paw edema
Model Dinitrofluorobenzene-induced Ear Swelling (Mouse)Dinitrofluorobenzene-induced Ear Swelling (Mouse)
Dose 1 mg/kg (oral)0.1-10 mg/kg (oral)
Effect Significant inhibition of ear swellingSignificant inhibition of ear swelling
Model Ex vivo [3H]-CP 55,940 binding displacement (Mouse Spleen)Not Reported
ED50 0.35 mg/kg (oral)Not Reported
Model Cocaine Self-Administration (Mouse)Not Reported
Dose 0.1, 0.3, and 1 mg/kg (i.p.)Not Reported
Effect Evaluated in the studyNot Reported
Model DNBS-induced Colitis (Mouse)Not Reported
Dose Not ReportedOral administration
Effect Not ReportedAmeliorated inflammation, reduced disease severity

Signaling Pathways

Both SR144528 and JTE-907 exert their effects by modulating the signaling of the CB2 receptor, a G protein-coupled receptor (GPCR). The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

CB2_Signaling_Pathway CB2 Receptor Signaling Pathway CB2 CB2 Receptor Gi Gi Protein CB2->Gi AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi->AC Inhibits Ligand SR144528 / JTE-907 (Antagonist / Inverse Agonist) Ligand->CB2 ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: Simplified signaling pathway of the CB2 receptor.

Experimental Methodologies

Carrageenan-Induced Paw Edema

This is a widely used animal model of acute inflammation.

Experimental_Workflow_Paw_Edema Carrageenan-Induced Paw Edema Workflow start Acclimatize Mice drug_admin Administer SR144528 or JTE-907 (e.g., oral, i.p.) start->drug_admin carrageenan Inject Carrageenan into Paw drug_admin->carrageenan measure Measure Paw Volume (Plethysmometer) carrageenan->measure data_analysis Data Analysis (% Inhibition of Edema) measure->data_analysis end Endpoint data_analysis->end

Caption: General experimental workflow for the carrageenan-induced paw edema model.

Protocol Details:

  • Animals: Typically, male mice (e.g., C57BL/6) are used.

  • Drug Administration: SR144528 or JTE-907 is administered at specified doses, often orally or intraperitoneally, at a set time before the inflammatory insult.

  • Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the subplantar surface of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the drug-treated group to the vehicle-treated control group.

Dinitrofluorobenzene (DNFB)-Induced Ear Swelling

This model is used to study contact hypersensitivity and cutaneous inflammation.

Protocol Details:

  • Sensitization: Mice are sensitized by applying a solution of DNFB to a shaved area of the abdomen.

  • Challenge: Several days later, a lower concentration of DNFB is applied to the ear to elicit an inflammatory response.

  • Drug Administration: JTE-907 or SR144528 is administered orally at specified doses before the ear challenge.

  • Measurement: Ear thickness is measured using a micrometer at various time points after the challenge.

  • Data Analysis: The degree of ear swelling is calculated as the difference in ear thickness before and after the challenge. The effect of the compounds is determined by comparing the swelling in treated versus vehicle control groups.

Discussion and Conclusion

Both SR144528 and JTE-907 have demonstrated significant in vivo efficacy as modulators of the CB2 receptor, particularly in models of inflammation.

  • SR144528 has been extensively characterized as a potent and selective CB2 antagonist. Its in vivo activity is well-documented, with a notable ED50 of 0.35 mg/kg for displacing a radiolabeled agonist in the spleen, indicating good target engagement.

  • JTE-907 is a potent CB2 inverse agonist with clear anti-inflammatory properties in vivo. Studies have shown its efficacy in reducing inflammation in both acute and chronic models.

A direct comparative study on dinitrofluorobenzene-induced ear swelling showed that both JTE-907 (at 0.1-10 mg/kg) and SR144528 (at 1 mg/kg) produced significant inhibition of the inflammatory response. This suggests that both antagonist and inverse agonist activity at the CB2 receptor can lead to anti-inflammatory effects in this model.

The choice between SR144528 and JTE-907 for in vivo studies may depend on the specific research question. If the goal is to block the effects of a CB2 agonist, the antagonist SR144528 would be the appropriate choice. If the aim is to reduce the basal activity of the CB2 receptor, the inverse agonist JTE-907 may be more suitable.

References

JTE-907 as a Negative Control in Cannabinoid Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cannabinoid signaling, the selection of appropriate controls is paramount to the validity and interpretation of experimental data. JTE-907, a selective cannabinoid receptor 2 (CB2) inverse agonist, has been utilized in various studies. This guide provides a comprehensive comparison of JTE-907 with other commonly used CB2 receptor antagonists/inverse agonists, SR144528 and AM630, to aid researchers in selecting the most suitable negative control for their specific experimental needs.

Introduction to JTE-907 and its Alternatives

JTE-907 is a potent and selective inverse agonist for the CB2 receptor, demonstrating high affinity for human, mouse, and rat orthologs.[1][2][3] As an inverse agonist, JTE-907 not only blocks the action of agonists but also reduces the basal, constitutive activity of the receptor. This intrinsic activity is a critical consideration when using it as a negative control.

For comparison, this guide includes two other widely used CB2-selective ligands:

  • SR144528: A well-characterized, potent, and selective CB2 antagonist that also exhibits inverse agonist properties.[4][5]

  • AM630: Another selective CB2 ligand, often described as a competitive antagonist or inverse agonist, which can display protean agonism under certain conditions.

Comparative Pharmacological Data

The following tables summarize the key pharmacological parameters of JTE-907, SR144528, and AM630, providing a quantitative basis for comparison.

Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM)
CompoundHuman CB2Rat CB2Mouse CB2Human CB1CB1/CB2 Selectivity (Human)
JTE-907 35.90.381.55>1000~66-fold
SR144528 0.60.3-0.6-~400~700-fold
AM630 31.2--~5148~165-fold
Table 2: Functional Activity at the CB2 Receptor
CompoundPrimary Functional ActivityGs/cAMP PathwayGq Pathwayβ-Arrestin Recruitment
JTE-907 Inverse AgonistIncreases forskolin-stimulated cAMPPotential off-target Gq agonismLow efficacy agonist
SR144528 Inverse AgonistAntagonizes agonist-induced cAMP inhibition; can increase cAMP aloneAntagonizes agonist-induced Ca2+ accumulationInverse agonist
AM630 Protean Ligand (Inverse Agonist/Antagonist/Partial Agonist)Increases forskolin-stimulated cAMPNeutral antagonist for agonist-induced Ca2+ accumulationLow efficacy agonist
Table 3: Known Off-Target Activities
CompoundKnown Off-Target Interactions
JTE-907 Gq-coupled receptor agonism in islets (GPR55-independent)
SR144528 Adenosine A3 receptor, Phosphodiesterase 5 (PDE5), Acyl-CoA:cholesterol acyltransferase (ACAT)
AM630 TRPA1 channels, Serotonin receptors (5-HT2A/B)

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

CB2 Receptor Signaling Pathways cluster_agonist Agonist (e.g., WIN55212-2) cluster_inverse_agonist Inverse Agonist (e.g., JTE-907) Agonist Agonist CB2R CB2 Receptor Agonist->CB2R Activates Inverse_Agonist Inverse_Agonist Inverse_Agonist->CB2R Binds to and stabilizes inactive state Gi Gi/o Protein CB2R->Gi Activates CB2R->Gi Reduces basal activity Beta_Arrestin β-Arrestin CB2R->Beta_Arrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits Gi->AC Less inhibition cAMP cAMP AC->cAMP Produces AC->cAMP Increased production PKA PKA cAMP->PKA Activates ERK ERK Beta_Arrestin->ERK Activates Experimental Workflow: cAMP Accumulation Assay start Start plate_cells Plate CB2-expressing cells start->plate_cells add_forskolin Add Forskolin to stimulate Adenylyl Cyclase plate_cells->add_forskolin add_ligand Add Test Ligand (Agonist, Inverse Agonist, or Vehicle) add_forskolin->add_ligand incubate Incubate add_ligand->incubate lyse_cells Lyse cells incubate->lyse_cells measure_cAMP Measure cAMP levels (e.g., HTRF, ELISA) lyse_cells->measure_cAMP analyze Analyze Data: - Agonist: Inhibition of cAMP - Inverse Agonist: Enhancement of cAMP measure_cAMP->analyze end End analyze->end Experimental Workflow: GTPγS Binding Assay start Start prepare_membranes Prepare cell membranes expressing CB2 receptors start->prepare_membranes add_components Add GDP, [35S]GTPγS, and Test Ligand prepare_membranes->add_components incubate Incubate add_components->incubate filter_and_wash Filter and wash to remove unbound [35S]GTPγS incubate->filter_and_wash measure_radioactivity Measure bound radioactivity (Scintillation counting) filter_and_wash->measure_radioactivity analyze Analyze Data: - Agonist: Increased binding - Inverse Agonist: Decreased basal binding measure_radioactivity->analyze end End analyze->end

References

Safety Operating Guide

Navigating the Safe Disposal of JTE-907: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. JTE-907, a selective cannabinoid CB2 receptor inverse agonist, requires meticulous handling and disposal procedures. This guide provides essential, step-by-step instructions for the proper disposal of JTE-907, ensuring the safety of laboratory personnel and compliance with regulatory standards.

JTE-907: Key Data for Handling and Disposal

A thorough understanding of a compound's properties is critical for its safe management. Below is a summary of key quantitative data for JTE-907.

PropertyValueReference
Chemical Name N-(1,3-Benzodioxol-5-ylmethyl)-1,2-dihydro-7-methoxy-2-oxo-8-(pentyloxy)-3-quinolinecarboxamide
Molecular Formula C₂₄H₂₆N₂O₆
Molecular Weight 438.48 g/mol
CAS Number 282089-49-0
Purity ≥98% (HPLC)
Solubility Soluble to 100 mM in DMSO and to 10 mM in ethanol.
Storage Store at room temperature.

Step-by-Step Disposal Protocol for JTE-907

While a specific Safety Data Sheet (SDS) for JTE-907 should always be consulted for definitive disposal guidelines, the following procedures are based on best practices for the disposal of quinoline derivatives and other hazardous chemical waste.

1. Personal Protective Equipment (PPE): Before handling JTE-907 for disposal, ensure you are wearing appropriate PPE to minimize exposure risks. This includes:

  • Chemical-resistant gloves (e.g., nitrile)
  • Safety goggles
  • A laboratory coat

2. Waste Segregation and Collection: Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Solid Waste:

    • Collect unadulterated JTE-907 powder in a clearly labeled, sealed, and compatible hazardous waste container.

    • Any materials contaminated with JTE-907, such as weighing papers, pipette tips, and gloves, should be collected in a separate, clearly labeled container for solid chemical waste.

  • Liquid Waste:

    • Solutions containing JTE-907 must be collected in a labeled, leak-proof hazardous waste container.

    • Crucially, do not mix JTE-907 solutions with other waste streams unless their compatibility is certain. As a general precaution, segregate it from strong acids and strong oxidizing agents.

    • Aqueous and organic solvent solutions should be collected in separate, appropriately labeled containers.

    • Never dispose of JTE-907 solutions down the drain.

3. Container Management:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "JTE-907," and the approximate concentration and quantity.

  • Sealing: Keep waste containers securely sealed at all times, except when adding waste.

4. Decontamination of Glassware:

  • Glassware that has been in contact with JTE-907 should be decontaminated.

  • Rinse the glassware with a suitable solvent, such as ethanol or acetone.

  • Collect the initial rinsate as hazardous liquid waste.

5. Disposal of Empty Containers:

  • The original container of JTE-907 is not considered empty until it has been triple-rinsed.

  • The first rinsate from the triple-rinse procedure must be collected and disposed of as hazardous chemical waste.

  • After triple-rinsing, the container can typically be managed as non-hazardous solid waste. Deface the original label before disposal.

6. Storage and Final Disposal:

  • Store all JTE-907 waste in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with your institution's policies and local regulations.

Disposal Workflow for JTE-907

The following diagram illustrates the decision-making process for the proper disposal of JTE-907.

G JTE-907 Disposal Workflow cluster_start Start cluster_assessment Waste Assessment cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_contaminated Contaminated Materials cluster_container Empty Container cluster_final Final Disposal start JTE-907 Waste Generated assess_form Determine Waste Form (Solid, Liquid, Contaminated Material, Empty Container) start->assess_form solid_waste Collect in Labeled Solid Hazardous Waste Container assess_form->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container (Segregate Aqueous/Organic) assess_form->liquid_waste Liquid contaminated_materials Collect in Labeled Solid Hazardous Waste Container assess_form->contaminated_materials Contaminated triple_rinse Triple-Rinse Container assess_form->triple_rinse Empty Container store_waste Store Waste in Designated Area solid_waste->store_waste liquid_waste->store_waste contaminated_materials->store_waste collect_rinsate Collect First Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container as Non-Hazardous Waste (Deface Label) triple_rinse->dispose_container collect_rinsate->liquid_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs

Caption: A workflow diagram for the proper disposal of JTE-907.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of JTE-907, fostering a secure research environment. Always prioritize consulting the specific Safety Data Sheet provided by the manufacturer and your institution's EHS guidelines.

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